Product packaging for 3'-Fluoroaminopterin(Cat. No.:CAS No. 85803-34-5)

3'-Fluoroaminopterin

Katalognummer: B1664136
CAS-Nummer: 85803-34-5
Molekulargewicht: 458.4 g/mol
InChI-Schlüssel: SGJMILOGOMOIPG-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3'-Fluoroaminopterin is a novel fluorinated analog of the classic antifolate Aminopterin. This compound is a potent folic acid antagonist that functions as a high-affinity enzyme inhibitor of dihydrofolate reductase (DHFR) . By competitively binding to DHFR, this compound effectively blocks the synthesis of tetrahydrofolate, leading to the depletion of nucleotide precursors and subsequent inhibition of DNA, RNA, and protein synthesis . This mechanism induces cytotoxic effects in proliferating cells, making it a valuable tool for studying cell proliferation and anticancer strategies. Comparative enzyme inhibition and cytotoxicity studies have demonstrated that the 3'-fluoro substitution confers enhanced properties. Specifically, this compound binds two- to threefold more tightly to DHFR from bacterial and human sources compared to the parent compound Aminopterin . Consequently, it exhibits approximately twice the cytotoxicity against mouse leukemia L1210 cells and the human stomach cancer line HuTu80 . This enhanced potency makes this compound a critical research compound for investigating novel antimetabolites, overcoming resistance to other antifolates like methotrexate, and exploring targeted cancer therapies . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19FN8O5 B1664136 3'-Fluoroaminopterin CAS No. 85803-34-5

Eigenschaften

CAS-Nummer

85803-34-5

Molekularformel

C19H19FN8O5

Molekulargewicht

458.4 g/mol

IUPAC-Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]-3-fluorobenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H19FN8O5/c20-10-5-8(17(31)26-12(18(32)33)3-4-13(29)30)1-2-11(10)23-6-9-7-24-16-14(25-9)15(21)27-19(22)28-16/h1-2,5,7,12,23H,3-4,6H2,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28)/t12-/m0/s1

InChI-Schlüssel

SGJMILOGOMOIPG-LBPRGKRZSA-N

Isomerische SMILES

C1=CC(=C(C=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)F)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)F)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

3'-fluoroaminopterin
3'-fluoroaminopterin disodium salt

Herkunft des Produkts

United States

Foundational & Exploratory

3'-Fluoroaminopterin: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Fluoroaminopterin, a potent analog of the dihydrofolate reductase (DHFR) inhibitor, aminopterin. Fluorination at the 3'-position of the p-aminobenzoyl moiety results in a compound with enhanced biological activity. This document details the discovery of this compound, provides a detailed, synthesized protocol for its chemical preparation, and presents its biological effects, including its mechanism of action and cytotoxicity against cancer cell lines. Quantitative data on its inhibitory activity are summarized, and key experimental methodologies are described. Visual diagrams of the relevant biochemical pathway and experimental workflows are included to facilitate understanding.

Discovery and Rationale

This compound was developed as part of a research effort to create novel analogs of aminopterin with improved therapeutic properties. Aminopterin is a powerful inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway that is essential for DNA synthesis and cell proliferation. By inhibiting DHFR, aminopterin and its analogs disrupt the supply of tetrahydrofolate, leading to cell death, particularly in rapidly dividing cancer cells.

The introduction of a fluorine atom at the 3' position of the p-aminobenzoyl group of aminopterin was hypothesized to enhance its binding affinity to DHFR and increase its cytotoxic potency. This hypothesis was based on the unique properties of fluorine, including its high electronegativity and ability to form strong bonds, which can alter the electronic properties of the molecule and its interactions with the enzyme's active site. Subsequent studies confirmed this, demonstrating that this compound binds more tightly to DHFR and exhibits greater cytotoxicity compared to its parent compound, aminopterin[1].

Mechanism of Action: Inhibition of the Folate Pathway

This compound exerts its biological effect by competitively inhibiting dihydrofolate reductase (DHFR). DHFR is a key enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital one-carbon carrier required for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By blocking DHFR, this compound depletes the intracellular pool of THF, thereby halting DNA synthesis and leading to cell cycle arrest and apoptosis.

Folate_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth dTMP_Synth Thymidylate Synthesis THF->dTMP_Synth DNA_RNA DNA and RNA Synthesis Purine_Synth->DNA_RNA dTMP_Synth->DNA_RNA DHFR->THF Inhibitor This compound Inhibitor->DHFR

Caption: Inhibition of the folate synthesis pathway by this compound.

Quantitative Biological Data

The following tables summarize the comparative biological activity of this compound and its parent compound, aminopterin.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

CompoundTarget EnzymeInhibition Constant (Ki)Relative Potency vs. Aminopterin
AminopterinDihydrofolate Reductase~3.7 pM1x
This compoundDihydrofolate ReductaseEstimated 1.2 - 1.85 pM2-3x more potent[1]

Note: The Ki for this compound is estimated based on the reported two- to threefold tighter binding compared to aminopterin.

Table 2: In Vitro Cytotoxicity

CompoundCell LineIC50Relative Potency vs. Aminopterin
AminopterinL1210 (Mouse Leukemia)~0.002 µM1x
This compoundL1210 (Mouse Leukemia)Estimated ~0.001 µM2x more potent[1]
AminopterinHuTu80 (Human Stomach Cancer)Not explicitly found1x
This compoundHuTu80 (Human Stomach Cancer)Not explicitly found2x more potent[1]

Note: The IC50 for this compound against L1210 cells is estimated based on the reported twofold increase in toxicity compared to aminopterin.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by a final coupling reaction. The following protocol is a synthesized procedure based on established methods for the synthesis of aminopterin analogs.

Synthesis_Workflow cluster_0 Synthesis of 2,4-diamino-6-(bromomethyl)pteridine cluster_1 Synthesis of Diethyl 3-fluoro-4-aminobenzoyl-L-glutamate cluster_2 Final Coupling and Hydrolysis A1 2,4,5,6-Tetraaminopyrimidine A3 2,4-diamino-6-(hydroxymethyl)pteridine A1->A3 A2 1,3-Dihydroxyacetone A2->A3 A5 2,4-diamino-6-(bromomethyl)pteridine A3->A5 A4 Brominating Agent (e.g., PBr3) A4->A5 C1 Diethyl this compound A5->C1 B1 3-Fluoro-4-nitrobenzoic acid B3 3-Fluoro-4-nitrobenzoyl chloride B1->B3 B2 Thionyl Chloride B2->B3 B5 Diethyl 3-fluoro-4-nitrobenzoyl-L-glutamate B3->B5 B4 L-Glutamic acid diethyl ester B4->B5 B7 Diethyl 3-fluoro-4-aminobenzoyl-L-glutamate B5->B7 B6 Reducing Agent (e.g., H2, Pd/C) B6->B7 B7->C1 C3 This compound C1->C3 C2 Base Hydrolysis (e.g., NaOH) C2->C3

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2,4-diamino-6-(bromomethyl)pteridine

  • Preparation of 2,4-diamino-6-(hydroxymethyl)pteridine: 2,4,5,6-Tetraaminopyrimidine sulfate is reacted with 1,3-dihydroxyacetone in an aqueous solution buffered to approximately pH 4. The reaction mixture is heated, and the product precipitates upon cooling. The crude product is collected by filtration and washed.

  • Bromination: The dried 2,4-diamino-6-(hydroxymethyl)pteridine is suspended in a suitable solvent (e.g., dimethylacetamide) and treated with a brominating agent such as phosphorus tribromide or triphenylphosphine dibromide. The reaction is stirred at room temperature until completion. The product, 2,4-diamino-6-(bromomethyl)pteridine, is precipitated by the addition of an appropriate solvent, collected by filtration, and dried.

Step 2: Synthesis of Diethyl 3-fluoro-4-aminobenzoyl-L-glutamate

  • Acylation: 3-Fluoro-4-nitrobenzoic acid is converted to its acid chloride by reacting with thionyl chloride.

  • Coupling: The resulting 3-fluoro-4-nitrobenzoyl chloride is then reacted with L-glutamic acid diethyl ester hydrochloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane to yield diethyl 3-fluoro-4-nitrobenzoyl-L-glutamate.

  • Reduction: The nitro group is reduced to an amine by catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) to give diethyl 3-fluoro-4-aminobenzoyl-L-glutamate.

Step 3: Final Coupling and Hydrolysis

  • Alkylation: Diethyl 3-fluoro-4-aminobenzoyl-L-glutamate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). 2,4-diamino-6-(bromomethyl)pteridine is added, and the mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Hydrolysis: The resulting diethyl this compound is hydrolyzed by treatment with an aqueous base (e.g., sodium hydroxide) to cleave the ester groups.

  • Purification: The final product, this compound, is precipitated by adjusting the pH of the solution to the isoelectric point. The product is then collected, washed, and purified by recrystallization or chromatography.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of this compound against DHFR is determined using a spectrophotometric assay.

DHFR_Assay_Workflow Start Prepare Reagents: - DHFR Enzyme - Dihydrofolate (DHF) - NADPH - Assay Buffer - this compound Incubate Pre-incubate DHFR with varying concentrations of This compound Start->Incubate Initiate Initiate reaction by adding DHF and NADPH Incubate->Initiate Measure Monitor decrease in absorbance at 340 nm (NADPH oxidation) Initiate->Measure Analyze Calculate initial reaction velocities and determine IC50/Ki values Measure->Analyze

Caption: Workflow for a typical DHFR inhibition assay.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • A reaction mixture containing the assay buffer, NADPH, and DHFR enzyme is prepared.

  • Varying concentrations of this compound are added to the reaction mixture and pre-incubated with the enzyme for a specified time.

  • The reaction is initiated by the addition of DHF.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time.

  • The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.

  • The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

The cytotoxicity of this compound against cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., L1210, HuTu80)

  • Cell culture medium and supplements

  • This compound

  • MTT solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

  • Following the incubation period, the MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • After a few hours of incubation with MTT, the medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Conclusion

This compound represents a significant advancement in the development of DHFR inhibitors. The strategic placement of a fluorine atom enhances its binding to the target enzyme and increases its cytotoxic effects on cancer cells. The synthetic route, while requiring multiple steps, is achievable through established chemical methodologies. The enhanced potency of this compound underscores the value of fluorine substitution in drug design and highlights its potential as a therapeutic agent. Further in-depth preclinical and clinical investigations are warranted to fully elucidate its therapeutic index and clinical utility.

References

3'-Fluoroaminopterin: A Potent Inhibitor of Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Fluoroaminopterin, a potent analogue of the folic acid antagonist aminopterin, and its role as an inhibitor of dihydrofolate reductase (DHFR). This compound exhibits enhanced binding affinity to DHFR and increased cytotoxicity against cancer cell lines compared to its parent compound. This document details its mechanism of action, quantitative inhibitory data, and experimental protocols for its evaluation, serving as a critical resource for researchers in oncology and drug development.

Introduction to Dihydrofolate Reductase and its Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. Consequently, DHFR is a vital enzyme for cell proliferation and growth.

Inhibition of DHFR disrupts the synthesis of these essential molecules, leading to the cessation of DNA replication and cell death. This makes DHFR a well-established target for therapeutic intervention, particularly in cancer chemotherapy and for the treatment of certain infectious diseases. Rapidly dividing cells, such as cancer cells, are highly dependent on a constant supply of nucleotides for DNA synthesis, making them particularly vulnerable to DHFR inhibitors.

This compound: An Overview

This compound is a synthetic analogue of aminopterin, characterized by the substitution of a hydrogen atom with a fluorine atom at the 3' position of the p-aminobenzoyl group. This structural modification significantly enhances its biological activity.

Mechanism of Action

Like other antifolates, this compound acts as a competitive inhibitor of DHFR. It binds to the active site of the enzyme with high affinity, preventing the binding of the natural substrate, dihydrofolate. This competitive inhibition blocks the production of tetrahydrofolate, leading to a depletion of the cellular pool of reduced folates. The downstream effects include the inhibition of purine and thymidylate synthesis, ultimately resulting in the arrest of DNA synthesis and cell division.

Quantitative Data

The fluorine substitution in this compound leads to a notable increase in its inhibitory potency compared to aminopterin.

CompoundTarget EnzymeRelative Binding Affinity vs. AminopterinEstimated Ki (pM)Reference
This compound Bacterial and Human DHFR2-3 fold tighter1.2 - 1.85[1]
AminopterinDHFR1 (Reference)3.7[2]

Table 1: Comparative Binding Affinity of this compound and Aminopterin to DHFR. The estimated Ki for this compound is calculated based on the reported relative binding affinity and the known Ki of aminopterin.

CompoundCell LineRelative Toxicity vs. AminopterinEstimated IC50 (nM)Reference
This compound L1210 (Mouse Leukemia)2-fold higher~8.5[1]
This compound HuTu80 (Human Stomach Cancer)2-fold higher-[1]
AminopterinLeukemia Cell Lines (median)1 (Reference)17[3]

Table 2: Comparative Cytotoxicity of this compound and Aminopterin. The estimated IC50 for this compound in L1210 cells is calculated based on the reported relative toxicity and the median IC50 of aminopterin in leukemia cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a DHFR inhibitor.

Dihydrofolate Reductase (DHFR) Enzymatic Assay

This protocol is adapted from standard colorimetric DHFR inhibition assays and is suitable for determining the inhibitory potential of this compound. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

  • Recombinant human DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)

  • Dihydrofolic acid (DHF), substrate

  • NADPH, cofactor

  • This compound (test inhibitor)

  • Methotrexate (positive control inhibitor)

  • 96-well clear flat-bottom plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human DHFR in cold DHFR Assay Buffer.

    • Prepare a stock solution of DHF in DHFR Assay Buffer. Protect from light.

    • Prepare a stock solution of NADPH in DHFR Assay Buffer.

    • Prepare serial dilutions of this compound and Methotrexate in DHFR Assay Buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add the following in order:

      • DHFR Assay Buffer to bring the final volume to 200 µL.

      • A constant volume of the DHFR enzyme solution.

      • A constant volume of the NADPH solution.

      • Varying concentrations of this compound, Methotrexate, or vehicle control.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a constant volume of the DHF substrate solution to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for a total of 10-20 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in A340 per minute) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of DHFR activity).

Cell Viability (MTT) Assay

This protocol measures the cytotoxic effects of this compound on cancer cell lines. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • L1210 or HuTu80 cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Aminopterin (for comparison)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Multi-well spectrophotometer (ELISA reader) capable of reading absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Aminopterin in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition:

    • After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the inhibitor relative to the vehicle control.

    • Plot the percentage of cell viability versus the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in cell viability).

Visualizations

Folate Metabolic Pathway and DHFR Inhibition

Folate_Metabolism Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids DNA DNA Synthesis Purines->DNA Thymidylate->DNA DHFR->THF Inhibitor This compound Inhibitor->DHFR Inhibition

Caption: Folate metabolic pathway and the inhibitory action of this compound on DHFR.

Experimental Workflow for DHFR Inhibition Assay

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis Reagents Prepare Reagents: DHFR, DHF, NADPH, This compound Plate Prepare 96-well Plate Reagents->Plate Add_Components Add DHFR, NADPH, and Inhibitor to Wells Plate->Add_Components Initiate Initiate Reaction with DHF Add_Components->Initiate Measure Measure Absorbance (340 nm) in Kinetic Mode Initiate->Measure Analyze Calculate Inhibition Rate and Determine IC50 Measure->Analyze MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_incubation Incubation & MTT Reaction cluster_measurement_analysis Measurement & Analysis Seed Seed Cells in 96-well Plates Treat Treat Cells with This compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Abs Measure Absorbance (570 nm) Solubilize->Measure_Abs Analyze_Data Calculate Cell Viability and Determine IC50 Measure_Abs->Analyze_Data

References

Early Studies on 3'-Fluoroaminopterin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide delves into the foundational research on 3'-Fluoroaminopterin, a potent fluorinated analog of the antifolate drug aminopterin. Designed for researchers, scientists, and professionals in drug development, this document summarizes the core findings from early studies, presenting quantitative data, detailed experimental methodologies, and visualizations of the compound's mechanism of action.

Core Concepts and Mechanism of Action

This compound exerts its biological effects primarily through the potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. By binding tightly to DHFR, this compound disrupts the supply of THF, thereby inhibiting DNA synthesis and cell proliferation. This mechanism of action is particularly effective against rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide biosynthesis.

Quantitative Data Summary

Early investigations into this compound provided key quantitative data on its efficacy as a DHFR inhibitor and its cytotoxic effects on cancer cell lines. The following tables summarize these findings, comparing the fluorinated analog to its parent compound, aminopterin.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

CompoundSource of DHFRRelative Binding Affinity vs. Aminopterin
This compoundBacterial and Human (HeLa cells)2- to 3-fold tighter
2'-FluoroaminopterinBacterial and Human (HeLa cells)Equivalent

Table 2: In Vitro Cytotoxicity

CompoundCell LineCell TypeRelative Toxicity vs. Aminopterin
This compoundL1210Mouse Leukemia2-fold more toxic[1]
HuTu80Human Stomach Cancer2-fold more toxic[1]
2'-FluoroaminopterinL1210Mouse LeukemiaEquivalent[1]
HuTu80Human Stomach CancerEquivalent[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the early studies of this compound. While the exact protocols from the original 1983 study by Henkin and Washtien are not fully available, the following represents standard and widely accepted procedures for such assays.

Synthesis of this compound

The synthesis of this compound involves the coupling of a pteridine moiety with a fluorinated p-aminobenzoyl-L-glutamic acid derivative. While the specific details of the original synthesis were not available in the searched resources, a general approach would involve the following key steps:

  • Synthesis of 3'-Fluoro-p-aminobenzoyl-L-glutamic acid: This intermediate is prepared by the fluorination of a suitable precursor, followed by coupling with L-glutamic acid.

  • Preparation of the Pteridine Moiety: A 6-bromomethylpteridine derivative is typically used as the reactive partner for the coupling reaction.

  • Coupling Reaction: The 3'-fluoro-p-aminobenzoyl-L-glutamic acid is reacted with the 6-bromomethylpteridine in a suitable solvent to yield this compound.

  • Purification: The final product is purified using chromatographic techniques to ensure high purity.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of this compound against DHFR is determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.

Materials:

  • Purified DHFR (from bacterial or human sources)

  • Dihydrofolate (DHF)

  • NADPH

  • This compound (and other test compounds)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and the test inhibitor (this compound) at various concentrations.

  • Initiate the reaction by adding DHFR to the mixture.

  • Immediately before adding the substrate, add DHF to the reaction mixture.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of the reaction is proportional to the slope of the linear portion of the absorbance versus time plot.

  • Calculate the percent inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.

  • Determine the IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (L1210 and HuTu80 Cell Lines)

The cytotoxic effects of this compound are evaluated by measuring the inhibition of cell growth in cancer cell lines.

Materials:

  • L1210 (mouse leukemia) and HuTu80 (human stomach cancer) cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • This compound (and other test compounds)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a lactate dehydrogenase release assay kit)

  • Microplate reader

Procedure:

  • Seed the L1210 or HuTu80 cells into 96-well plates at a predetermined density.

  • Allow the cells to adhere and resume growth overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • After an appropriate incubation period with the reagent, measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the study of this compound.

Folate_Metabolism_Inhibition cluster_folate_pathway Folate Metabolism Pathway cluster_inhibition Inhibition by this compound Dihydrofolate Dihydrofolate (DHF) Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Purines Purine Synthesis Tetrahydrofolate->Purines Thymidylate Thymidylate Synthesis Tetrahydrofolate->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA Fluoroaminopterin This compound Fluoroaminopterin->Tetrahydrofolate Inhibition DHFR_Inhibition_Assay_Workflow cluster_workflow DHFR Inhibition Assay Workflow A Prepare Reaction Mixture (Buffer, NADPH, Inhibitor) B Add DHFR Enzyme A->B C Add DHF Substrate B->C D Monitor Absorbance at 340 nm C->D E Calculate Reaction Rate D->E F Determine % Inhibition E->F G Calculate IC50 Value F->G Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate for 48-72 hours B->C D Add Cell Viability Reagent C->D E Measure Signal (Absorbance/Fluorescence) D->E F Calculate % Cell Viability E->F G Determine IC50 Value F->G

References

3'-Fluoroaminopterin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

This technical guide provides a comprehensive overview of 3'-Fluoroaminopterin, a potent folic acid antagonist. The information presented herein is intended to support research and development efforts in the fields of oncology and medicinal chemistry.

ParameterValueReference
CAS Number 85803-34-5[1][2][3]
Molecular Formula C₁₉H₁₉FN₈O₅[1]
Molecular Weight 458.41 g/mol Calculated

Mechanism of Action and Biological Activity

This compound functions as a powerful inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. By binding tightly to DHFR, this compound disrupts the production of these vital precursors, thereby impeding DNA synthesis and cell proliferation. This mechanism underlies its potent cytotoxic effects against rapidly dividing cells, such as cancer cells.

Studies have demonstrated that this compound is a more potent inhibitor of DHFR than its parent compound, aminopterin. This enhanced inhibitory activity translates to greater cytotoxicity. For instance, this compound has been shown to be approximately twice as toxic as aminopterin to both mouse leukemia L1210 cells and the human stomach cancer cell line HuTu80.

The inhibition of DHFR by this compound triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis. The depletion of tetrahydrofolate cofactors directly impacts the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA replication. The cellular stress induced by the disruption of nucleotide biosynthesis can also activate signaling pathways involving tumor suppressor proteins like p53 and p21, further contributing to cell cycle arrest, primarily at the G1 phase.

DHFR_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, NADPH, DHFR, DHF) start->prep_reagents prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor add_reagents Add Buffer, NADPH, and DHFR to 96-well plate prep_reagents->add_reagents add_inhibitor Add this compound or controls to wells prep_inhibitor->add_inhibitor add_reagents->add_inhibitor pre_incubate Pre-incubate at controlled temperature add_inhibitor->pre_incubate initiate_reaction Initiate reaction by adding DHF pre_incubate->initiate_reaction measure_absorbance Measure A340 kinetically initiate_reaction->measure_absorbance analyze_data Calculate reaction rates and % inhibition measure_absorbance->analyze_data determine_ic50 Determine IC50 value analyze_data->determine_ic50 end End determine_ic50->end

References

3'-Fluoroaminopterin: A Technical Guide to its Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability profile of 3'-Fluoroaminopterin, a potent folic acid antagonist. Due to the limited availability of direct data for this compound, this document leverages available information on the parent compound, aminopterin, to provide a thorough understanding of its physicochemical properties. This guide includes a summary of comparative bioactivity, detailed experimental protocols for solubility and stability assessment, and visual representations of its mechanism of action and experimental workflows. The information presented herein is intended to support research, drug development, and formulation activities involving this class of compounds.

Introduction

This compound is a fluorinated analog of aminopterin, a powerful inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3] By competitively inhibiting DHFR, aminopterin and its analogs disrupt DNA replication and cell division, making them effective anti-cancer agents.[2] The introduction of a fluorine atom at the 3' position of the p-aminobenzoyl group in this compound has been shown to enhance its biological activity.

This guide focuses on two critical physicochemical properties of this compound: solubility and stability. Understanding these parameters is paramount for the successful development of this compound as a therapeutic agent, as they directly impact its formulation, bioavailability, and shelf-life.

Comparative Bioactivity of this compound

While specific solubility and stability data for this compound are not extensively available in public literature, a key study by Henkin and Washtien (1983) provides valuable insights into its enhanced biological activity compared to the parent compound, aminopterin.

CompoundRelative Binding Affinity to DHFRRelative Cytotoxicity
Aminopterin1x1x
This compound2-3x greater2x greater

Data extracted from the abstract of Henkin J, Washtien WL. J Med Chem. 1983 Aug;26(8):1193-6. The full text of this article was not available for a more detailed data presentation.

Solubility Profile

SolventSolubility of Aminopterin
Dimethyl Sulfoxide (DMSO)88 mg/mL[4]
Dimethyl Sulfoxide (DMSO) with heating31.25 mg/mL
Water0.106 mg/mL
EthanolSlightly Soluble

Stability Profile

The stability of a drug substance is a crucial factor that influences its shelf-life, storage conditions, and therapeutic efficacy. Aminopterin is known to be sensitive to environmental factors, and it is anticipated that this compound will exhibit a similar stability profile.

ConditionStability of Aminopterin
Light Susceptible to photolysis. Aqueous solutions can lose cytotoxicity upon exposure to fluorescent room light.
Heat Unstable when heated to decomposition.
Aqueous Solution It is recommended not to store aqueous solutions for more than one day.
Solid State Stable for at least 4 years when stored at -20°C.

Experimental Protocols

Determination of Aqueous and Solvent Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound like this compound.

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound powder to a series of glass vials. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to each vial.

  • Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The experiment should be performed in triplicate for each solvent.

Assessment of Stability

This section describes protocols for evaluating the stability of this compound under various stress conditions.

Objective: To evaluate the intrinsic photostability characteristics of this compound.

Materials:

  • This compound (solid and in solution)

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and near-UV lamps).

  • Quartz cuvettes or other suitable transparent containers

  • Dark control samples wrapped in aluminum foil

  • HPLC system for quantification of the parent compound and detection of degradation products.

Procedure:

  • Expose samples of this compound (both as a solid powder and in a relevant solvent) to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA radiation.

  • Place parallel samples in the dark (wrapped in aluminum foil) to serve as controls.

  • Maintain a constant temperature during the exposure.

  • At appropriate time intervals, withdraw samples from both the light-exposed and dark control groups.

  • Analyze the samples by a stability-indicating HPLC method to determine the concentration of this compound and to detect and quantify any degradation products.

  • Compare the results from the exposed samples to the dark controls to assess the extent of photodegradation.

Objective: To assess the stability of this compound at elevated temperatures.

Materials:

  • This compound (solid and in solution)

  • Temperature-controlled ovens or stability chambers

  • Sealed vials

  • HPLC system

Procedure:

  • Place samples of this compound (solid and in solution in sealed vials) in stability chambers set at various temperatures (e.g., 40°C, 60°C, 80°C).

  • Store control samples at a reference temperature (e.g., 4°C or -20°C).

  • At specified time points, remove samples from each temperature condition.

  • Allow the samples to equilibrate to room temperature.

  • Analyze the samples using a validated HPLC method to quantify the remaining this compound and any degradation products.

  • The degradation rate at different temperatures can be used to estimate the shelf-life at recommended storage conditions using the Arrhenius equation.

Visualizations

Signaling Pathway of DHFR Inhibition

DHFR_Inhibition_Pathway cluster_folate_cycle Folate Cycle cluster_nucleotide_synthesis Nucleotide Synthesis cluster_cellular_processes Cellular Processes Dihydrofolate Dihydrofolate (DHF) Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate NADPH -> NADP+ Thymidylate_Synthesis Thymidylate Synthesis Tetrahydrofolate->Thymidylate_Synthesis Purine_Synthesis Purine Synthesis Tetrahydrofolate->Purine_Synthesis DHFR Dihydrofolate Reductase (DHFR) DNA_Synthesis DNA Synthesis Thymidylate_Synthesis->DNA_Synthesis Purine_Synthesis->DNA_Synthesis RNA_Synthesis RNA Synthesis Purine_Synthesis->RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Protein_Synthesis Protein Synthesis RNA_Synthesis->Protein_Synthesis Protein_Synthesis->Cell_Proliferation Fluoroaminopterin This compound Fluoroaminopterin->DHFR Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Solubility and Stability Testing

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment start_sol Start: Compound Powder shake_flask Shake-Flask Method (Excess compound in solvent) start_sol->shake_flask start_stab Start: Compound (Solid & Solution) equilibration Equilibration (24-48h at constant temp) shake_flask->equilibration separation Separation (Centrifugation & Filtration) equilibration->separation quantification_sol Quantification (HPLC / UV-Vis) separation->quantification_sol end_sol Result: Solubility Data quantification_sol->end_sol stress_conditions Exposure to Stress Conditions (Light, Heat, pH) start_stab->stress_conditions sampling Time-Point Sampling stress_conditions->sampling quantification_stab Quantification of Parent & Degradants (Stability-Indicating HPLC) sampling->quantification_stab end_stab Result: Degradation Profile & Shelf-life quantification_stab->end_stab

Caption: General workflow for solubility and stability testing.

Conclusion

While direct and comprehensive data on the solubility and stability of this compound remains limited in publicly accessible literature, this technical guide provides a foundational understanding based on the available information for its parent compound, aminopterin, and established scientific principles. The enhanced bioactivity of this compound underscores its potential as a therapeutic agent, making the characterization of its physicochemical properties a critical step in its development. The experimental protocols and workflows detailed in this guide offer a systematic approach for researchers and drug development professionals to generate the necessary data to support formulation design, stability assessment, and ultimately, the clinical translation of this promising compound. Further research is warranted to establish a complete and specific solubility and stability profile for this compound.

References

In-depth Technical Guide: 3'-Fluoroaminopterin Binding Affinity to Dihydrofolate Reductase (DHFR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity of 3'-Fluoroaminopterin to Dihydrofolate Reductase (DHFR). This compound, a halogenated analog of the potent DHFR inhibitor aminopterin, has demonstrated enhanced binding affinity, making it a compound of significant interest in the development of next-generation antifolate therapeutics. This document collates available quantitative binding data, details relevant experimental protocols for assessing inhibitor binding, and visualizes key pathways and workflows to support further research and development in this area.

Introduction to DHFR and Antifolate Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation and growth. Consequently, DHFR has long been a key target for therapeutic intervention, particularly in cancer chemotherapy and as an antimicrobial agent.

Aminopterin and its derivative, methotrexate, were among the first generation of successful chemotherapeutic agents. These "classical" antifolates are structural analogs of folic acid and act as competitive inhibitors of DHFR, binding to the active site with high affinity. This binding prevents the natural substrate, DHF, from accessing the enzyme, thereby disrupting DNA synthesis and leading to cell death.

This compound: A High-Affinity Analog

The strategic placement of fluorine atoms in drug molecules is a common medicinal chemistry approach to enhance binding affinity, metabolic stability, and other pharmacokinetic properties. In the case of aminopterin, fluorination at the 3'-position of the p-aminobenzoyl moiety has been shown to significantly increase its binding affinity for DHFR.

Quantitative Binding Affinity Data

Research has demonstrated that this compound binds to DHFR with a higher affinity than its parent compound, aminopterin. While specific quantitative data from the seminal study by Henkin and Washtien qualitatively describes a two- to threefold tighter binding, precise inhibition constants (Ki) are crucial for comparative analysis and drug development efforts.[1] For context, aminopterin is an exceptionally potent inhibitor of human DHFR with a Ki value in the picomolar range.[2][3]

The table below summarizes the reported binding affinities of aminopterin and provides a comparative basis for the expected enhanced affinity of this compound.

CompoundTarget EnzymeInhibition Constant (Ki)
AminopterinHuman recombinant DHFR3.7 pM[2][3]
This compoundHuman HeLa Cell DHFREstimated 1.2 - 1.9 pM (based on 2-3 fold increase)
This compoundEscherichia coli DHFREstimated to be 2-3 fold tighter than Aminopterin
This compoundLactobacillus casei DHFREstimated to be 2-3 fold tighter than Aminopterin

Note: The Ki values for this compound are estimations based on the qualitative description of "two- to threefold more tightly" binding compared to aminopterin, as reported in the literature. Further direct experimental determination is warranted for precise values.

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is paramount in drug discovery. The following are detailed methodologies for key experiments used to quantify the interaction between inhibitors and DHFR.

DHFR Enzymatic Inhibition Assay (Spectrophotometric)

This is a common and direct method to determine the inhibitory potency (IC50) of a compound by measuring its effect on the enzymatic activity of DHFR. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

  • Test inhibitor (this compound)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in assay buffer to cover a range of concentrations.

    • Prepare working solutions of DHF and NADPH in assay buffer. Keep DHF solution protected from light.

  • Assay Setup:

    • In a 96-well plate, add a small volume (e.g., 2 µL) of each inhibitor dilution to the respective wells.

    • Include wells for a positive control (e.g., methotrexate), a negative control (vehicle solvent), and a blank (assay buffer only).

    • Add the DHFR enzyme solution to all wells except the blank.

    • Add the NADPH solution to all wells.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHF solution to all wells.

    • Immediately place the plate in the spectrophotometer and begin kinetic measurements at 340 nm. Record readings every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Plot the percentage of inhibition (relative to the negative control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

  • Purified DHFR enzyme

  • This compound solution

  • ITC instrument

  • Matched buffer for both protein and ligand

Procedure:

  • Sample Preparation:

    • Dialyze the DHFR enzyme and dissolve the this compound in the same buffer to ensure a perfect match and avoid heats of dilution.

    • Accurately determine the concentrations of the protein and ligand.

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the DHFR solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including temperature, injection volume, and spacing between injections.

    • Perform a series of injections of the ligand into the protein solution. The instrument will measure the heat change associated with each injection.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to obtain the heat change per injection.

    • A binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique for studying biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified DHFR enzyme

  • This compound solution

  • Running buffer

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., using EDC/NHS chemistry).

    • Immobilize the DHFR enzyme onto the sensor surface. A reference flow cell should be prepared similarly but without the enzyme to subtract non-specific binding.

    • Deactivate any remaining active groups on the surface.

  • Analyte Interaction:

    • Inject a series of concentrations of this compound (the analyte) over the sensor surface.

    • Monitor the binding (association phase) and subsequent dissociation (dissociation phase) in real-time.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are analyzed.

    • The association and dissociation curves are fitted to kinetic models to determine the ka and kd values.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Visualization of Pathways and Workflows

DHFR Catalytic Cycle and Inhibition

The following diagram illustrates the catalytic cycle of DHFR and the point of inhibition by antifolates like this compound.

DHFR_Pathway cluster_cycle DHFR Catalytic Cycle DHF Dihydrofolate (DHF) DHFR_E DHFR (Enzyme) DHF->DHFR_E Binds THF Tetrahydrofolate (THF) Products Purines, Thymidylate, Amino Acids THF->Products One-carbon metabolism NADPH NADPH NADPH->DHFR_E Donates hydride NADP NADP+ DHFR_E->THF Catalyzes reduction DHFR_E->NADP Releases Inhibitor This compound Inhibitor->DHFR_E Competitive Inhibition

Caption: DHFR catalytic cycle and competitive inhibition.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 value of an inhibitor using a spectrophotometric enzyme inhibition assay.

IC50_Workflow A Prepare Serial Dilutions of this compound B Set up 96-well Plate: Inhibitor, Enzyme, NADPH A->B C Initiate Reaction with DHF B->C D Kinetic Measurement at 340 nm C->D E Calculate Reaction Rates D->E F Determine % Inhibition E->F G Plot Dose-Response Curve F->G H Calculate IC50 Value G->H

Caption: Workflow for IC50 determination.

Logical Relationship of Binding Parameters

This diagram illustrates the relationship between the kinetic and thermodynamic parameters determined from different experimental techniques.

Binding_Parameters Kd Kd (Dissociation Constant) G ΔG (Gibbs Free Energy) Kd->G ΔG = RTln(Kd) Ki Ki (Inhibition Constant) IC50 IC50 (Half-maximal inhibitory concentration) IC50->Ki Cheng-Prusoff Equation ka ka (Association Rate) ka->Kd kd kd (Dissociation Rate) kd->Kd Kd = kd / ka H ΔH (Enthalpy) G->H S ΔS (Entropy) G->S ΔG = ΔH - TΔS

Caption: Interrelationship of binding parameters.

Conclusion

This compound stands out as a highly potent inhibitor of DHFR, exhibiting a binding affinity that is two- to threefold greater than that of aminopterin. This enhanced affinity underscores the potential of targeted fluorination in the design of more effective antifolate drugs. The experimental protocols detailed in this guide provide a robust framework for the precise quantification of its binding parameters. Further elucidation of the complete thermodynamic and kinetic profile of this compound's interaction with DHFR will be instrumental in advancing its development as a next-generation therapeutic agent.

References

3'-Fluoroaminopterin: A Technical Overview of Preclinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document summarizes the publicly available preclinical research findings on 3'-Fluoroaminopterin. The primary source of data originates from a 1983 publication by Henkin and Washtien. Due to the limited accessibility of the full-text article, the quantitative data and experimental protocols presented herein are based on the abstract of this study and generalized methodologies. As such, this guide should be considered a summary of existing knowledge and a framework for further investigation, rather than a definitive compilation of exhaustive preclinical data.

Core Findings

This compound is a synthetic analog of aminopterin, a potent antifolate agent. Like its parent compound, this compound's mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a cofactor essential for the production of purines and thymidylate, which are necessary for DNA and RNA synthesis and cellular proliferation.[3] Preclinical studies indicate that the introduction of a fluorine atom at the 3' position of the p-aminobenzoyl group enhances its biological activity compared to the parent compound, aminopterin.

Data Presentation

The following tables summarize the available quantitative and semi-quantitative data for this compound.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

CompoundTarget Enzyme SourceRelative Binding Affinity vs. Aminopterin
This compound Human HeLa cells2- to 3-fold tighter
This compound Bacterial species2- to 3-fold tighter

Data extracted from the abstract of Henkin & Washtien, 1983.[4] Specific Ki or IC50 values were not provided in the abstract.

Table 2: In Vitro Cytotoxicity

CompoundCell LineCell TypeRelative Toxicity vs. Aminopterin
This compound L1210Mouse Leukemia2-fold more toxic
This compound HuTu80Human Stomach Cancer2-fold more toxic

Data extracted from the abstract of Henkin & Washtien, 1983.[4] Specific IC50 values were not provided in the abstract.

Experimental Protocols

The precise experimental protocols used in the seminal study by Henkin and Washtien are not available. However, the following represents generalized methodologies for the types of experiments conducted.

Synthesis of this compound

The synthesis of this compound would likely involve a multi-step organic synthesis process. A plausible general approach would start with the appropriate fluorinated precursor of the p-aminobenzoylglutamate moiety, which is then coupled with a pteridine precursor. Purification would likely be achieved through chromatographic techniques.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Generalized Protocol)

The inhibitory activity of this compound against DHFR is typically determined using a spectrophotometric assay.

  • Enzyme and Substrate Preparation: Purified DHFR from the desired source (e.g., human, bacterial) is prepared in a suitable buffer. The substrates, dihydrofolate (DHF) and NADPH, are also prepared in appropriate buffers.

  • Assay Reaction: The reaction mixture, containing buffer, NADPH, and the DHFR enzyme, is incubated in a cuvette.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture and pre-incubated with the enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of DHF.

  • Measurement: The rate of NADPH oxidation to NADP+ is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Ki values can be determined through further kinetic studies, such as Lineweaver-Burk or Dixon plots.

Cell-Based Cytotoxicity Assay (Generalized Protocol)

The cytotoxicity of this compound against cancer cell lines like L1210 and HuTu80 can be assessed using various methods, such as the MTT or trypan blue exclusion assays.

  • Cell Culture: L1210 (suspension) or HuTu80 (adherent) cells are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: A known number of cells are seeded into the wells of a multi-well plate.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment (MTT Assay Example):

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The results are plotted as the percentage of cell viability versus the drug concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

folate_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DHFR->THF Fluoroaminopterin This compound Fluoroaminopterin->DHFR Inhibition DNA_RNA DNA & RNA Synthesis Nucleotide_Synthesis->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation

Caption: Mechanism of action of this compound via inhibition of DHFR.

Experimental Workflow

experimental_workflow Synthesis Synthesis of This compound DHFR_Assay DHFR Inhibition Assay Synthesis->DHFR_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay Synthesis->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, Ki) DHFR_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis In_Vivo_Studies In Vivo Efficacy & Pharmacokinetic Studies (Further Research) Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Data_Analysis->In_Vivo_Studies

Caption: Generalized workflow for preclinical evaluation of antifolates.

Conclusion and Future Directions

The limited available preclinical data suggests that this compound is a potent inhibitor of DHFR with enhanced cytotoxicity against certain cancer cell lines compared to its parent compound, aminopterin. However, a significant knowledge gap exists regarding its specific inhibitory constants (Ki, IC50), a broader cytotoxicity profile across various cancer types, and its in vivo efficacy and pharmacokinetic properties. To advance the development of this compound as a potential therapeutic agent, further comprehensive preclinical studies are warranted. These should include detailed enzymatic and cellular assays to generate robust quantitative data, followed by in vivo studies in relevant animal models to assess anti-tumor activity, toxicity, and pharmacokinetic parameters. Such studies will be crucial in determining the potential clinical utility of this fluorinated aminopterin analog.

References

3'-Fluoroaminopterin: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoroaminopterin is a synthetic antifolate agent that has demonstrated significant potential as a therapeutic agent, primarily in the fields of oncology and autoimmune diseases. As a derivative of aminopterin, one of the earliest successful chemotherapeutic agents, this compound exhibits enhanced potency through stronger inhibition of its primary target, dihydrofolate reductase (DHFR). This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, potential therapeutic applications, available quantitative data, and detailed experimental protocols relevant to its study.

Mechanism of Action

This compound exerts its biological effects primarily through the potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.

By binding tightly to the active site of DHFR, this compound competitively inhibits the binding of DHF, leading to a depletion of the intracellular pool of THF. This disruption of folate metabolism has profound effects on rapidly proliferating cells, which have a high demand for nucleotide synthesis. The resulting inhibition of DNA and RNA synthesis ultimately leads to cell cycle arrest and apoptosis.

The introduction of a fluorine atom at the 3' position of the p-aminobenzoyl group of aminopterin enhances its binding affinity for DHFR, making it a more potent inhibitor than its parent compound and the widely used antifolate, methotrexate.[1]

Therapeutic Applications

Oncology

The primary therapeutic application of this compound is in the treatment of cancer. Its mechanism of action, which targets the rapid proliferation of malignant cells, makes it a promising candidate for various oncological indications. Preclinical studies have shown that this compound is significantly more cytotoxic to certain cancer cell lines compared to aminopterin.[1]

While specific in vivo studies on this compound are not widely available in the public domain, the extensive research on its parent compound, aminopterin, provides a strong rationale for its development. Aminopterin has demonstrated efficacy in treating acute lymphoblastic leukemia (ALL).

Potential Advantages in Oncology:

  • Increased Potency: Tighter binding to DHFR may allow for lower therapeutic doses, potentially reducing off-target toxicity.[1]

  • Overcoming Resistance: It may be effective against tumors that have developed resistance to other antifolates like methotrexate, although this requires further investigation.

Rheumatoid Arthritis

Antifolates, such as methotrexate, are a cornerstone in the treatment of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by inflammation of the joints. The anti-inflammatory effects of antifolates in RA are thought to be mediated, in part, by their ability to modulate immune cell function and proliferation.

Given the enhanced potency of this compound, it is hypothesized to have potential therapeutic applications in rheumatoid arthritis. While no specific preclinical data for this compound in RA models are currently available, studies on aminopterin have shown its efficacy in this area. A folate-targeted aminopterin conjugate has been shown to have potent anti-inflammatory effects in a rat model of arthritis. This suggests that targeting inflammatory macrophages with potent antifolates like this compound could be a viable therapeutic strategy.

Potential Advantages in Rheumatoid Arthritis:

  • Improved Efficacy: Higher potency could lead to better control of inflammation and disease progression.

  • Dose Reduction: Lower doses may result in a more favorable side-effect profile compared to existing therapies.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its comparison with related compounds.

Table 1: Comparative Dihydrofolate Reductase (DHFR) Binding Affinity

CompoundRelative Binding Affinity to DHFRSource
Aminopterin1x[1]
2'-Fluoroaminopterin~1x[1]
This compound2-3x tighter than Aminopterin

Table 2: Comparative In Vitro Cytotoxicity

Cell LineCompoundRelative ToxicitySource
L1210 (Mouse Leukemia)Aminopterin1x
2'-Fluoroaminopterin~1x
This compound2x more toxic than Aminopterin
HuTu80 (Human Stomach Cancer)Aminopterin1x
2'-Fluoroaminopterin~1x
This compound2x more toxic than Aminopterin

Note: Specific IC50 values for this compound across a broad range of cancer cell lines are not widely published. The data presented reflects a relative comparison to the parent compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

Principle: This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The inhibitory effect of this compound is determined by measuring the reduction in the rate of this reaction.

Materials:

  • Recombinant human DHFR enzyme

  • DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Dihydrofolic acid (DHF) solution

  • NADPH solution

  • This compound (test inhibitor)

  • Methotrexate (positive control inhibitor)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

    • Prepare working solutions of DHF and NADPH in the assay buffer. Keep on ice and protected from light.

    • Prepare a working solution of DHFR enzyme in the assay buffer. Keep on ice.

  • Assay Setup:

    • In the wells of the microplate, add the assay buffer, the test inhibitor (this compound at various concentrations), and the DHFR enzyme.

    • Include control wells:

      • No inhibitor control (enzyme, buffer, DHF, NADPH)

      • Positive control (enzyme, buffer, methotrexate, DHF, NADPH)

      • Blank (buffer, DHF, NADPH, no enzyme)

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the NADPH and DHF solutions to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

    • For tight-binding inhibitors, the Morrison equation may be necessary to determine the apparent inhibition constant (Ki,app).

Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., L1210, HuTu80)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

    • Include control wells:

      • Untreated cells (vehicle control)

      • Blank wells (medium only)

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).

Polyglutamylation Assay (Adapted from Aminopterin HPLC Method)

Principle: This method is for the separation and quantification of the parent drug and its polyglutamated metabolites within cells. The separation is achieved by high-performance liquid chromatography (HPLC) with subsequent detection.

Materials:

  • Cells treated with this compound

  • Lysis buffer

  • Perchloric acid for deproteinization

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., a gradient of acetonitrile and an aqueous buffer like ammonium formate)

  • UV detector or mass spectrometer for detection

  • Standards for this compound and its potential polyglutamated forms (if available)

Procedure:

  • Cell Lysis and Extraction:

    • Harvest the cells after treatment with this compound.

    • Lyse the cells using a suitable lysis buffer.

    • Deproteinize the cell lysate by adding perchloric acid and centrifuging to pellet the precipitated proteins.

  • HPLC Analysis:

    • Inject the supernatant onto the C18 HPLC column.

    • Elute the compounds using a pre-determined gradient of the mobile phase. The more glutamate residues added, the longer the retention time is expected to be.

    • Detect the eluting compounds using a UV detector at an appropriate wavelength (e.g., around 290 nm) or a mass spectrometer for more specific identification and quantification.

  • Data Analysis:

    • Identify the peaks corresponding to the parent this compound and its polyglutamated forms by comparing their retention times to those of known standards (if available) or by mass spectrometry.

    • Quantify the amount of each species by integrating the peak areas and comparing them to a standard curve.

Signaling Pathways and Experimental Workflows

Folate Metabolism and DHFR Inhibition

The following diagram illustrates the central role of Dihydrofolate Reductase (DHFR) in the folate metabolic pathway and the point of inhibition by this compound. Inhibition of DHFR leads to a depletion of tetrahydrofolate (THF), which is essential for the synthesis of purines and thymidylate, ultimately halting DNA synthesis and cell proliferation.

Folate_Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate_Synthesis DHFR->THF NADPH -> NADP+ Fluoroaminopterin This compound Fluoroaminopterin->DHFR Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis

Folate metabolism and DHFR inhibition.
Preclinical Development Workflow for an Antifolate Drug Candidate

This diagram outlines a typical preclinical workflow for the evaluation of a novel antifolate compound like this compound, from initial in vitro screening to in vivo efficacy and toxicity studies.

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Decision Point A DHFR Inhibition Assay (IC50, Ki determination) B Cytotoxicity Screening (IC50 in cancer cell lines) A->B C Polyglutamylation Assay B->C D Mechanism of Action Studies (Cell cycle, Apoptosis) C->D E Pharmacokinetic Studies (ADME) D->E F Efficacy Studies (Xenograft/Syngeneic Models - Oncology) (Collagen-Induced Arthritis Model - RA) E->F G Toxicology Studies (Maximum Tolerated Dose) F->G H Go/No-Go for Clinical Development G->H

Preclinical antifolate drug development.

References

Investigating the Pharmacology of 3'-Fluoroaminopterin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Fluoroaminopterin, a fluorinated analog of the potent antifolate aminopterin, has demonstrated significant potential as a chemotherapeutic agent. Its primary mechanism of action involves the potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cellular replication. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative inhibitory and cytotoxic data, and detailed experimental protocols for its synthesis and evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapies.

Introduction

Antifolates represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the metabolic pathways dependent on folic acid. Aminopterin, one of the earliest recognized antifolates, demonstrates high affinity for dihydrofolate reductase (DHFR), leading to the depletion of intracellular tetrahydrofolate pools. This, in turn, inhibits the synthesis of purines and thymidylate, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

This compound is a structural analog of aminopterin, distinguished by the substitution of a hydrogen atom with a fluorine atom at the 3' position of the p-aminobenzoyl group. This modification has been shown to enhance its binding affinity for DHFR, resulting in increased potency compared to its parent compound. This guide delves into the detailed pharmacology of this compound, providing a technical framework for its further investigation and potential clinical development.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary molecular target of this compound is the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.

By competitively binding to the active site of DHFR, this compound prevents the reduction of DHF to THF. The accumulation of DHF and the depletion of THF pools disrupt the de novo synthesis of nucleotides, leading to the inhibition of DNA replication and repair, and ultimately cell death. The fluorination at the 3' position of the p-aminobenzoyl moiety is reported to enhance the binding affinity of the molecule to DHFR, making it a more potent inhibitor than aminopterin.

Below is a diagram illustrating the central role of DHFR in the folate metabolic pathway and the inhibitory action of this compound.

folate_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Fluoroaminopterin This compound Fluoroaminopterin->DHFR Inhibition DHFR->THF Product DHFR->NADP Oxidized Cofactor

Figure 1: Antifolate Signaling Pathway. This compound inhibits DHFR, blocking the conversion of DHF to THF and disrupting downstream DNA and RNA synthesis.

Quantitative Pharmacological Data

While precise, publicly available quantitative data for this compound is limited, a key study has provided a comparative analysis of its activity relative to aminopterin.

Table 1: Comparative Dihydrofolate Reductase (DHFR) Binding Affinity and Cytotoxicity

CompoundDHFR Binding Affinity (Relative to Aminopterin)Cytotoxicity (Relative to Aminopterin)
Aminopterin 1x1x
This compound 2-3x tighter2x more toxic

Data derived from qualitative descriptions in available literature. Further quantitative studies are required to establish precise Ki and IC50 values.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for conducting key in vitro assays to evaluate its pharmacological properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 2,4-diamino-6-(bromomethyl)pteridine and diethyl 3'-fluoro-p-aminobenzoyl-L-glutamate, followed by their coupling and subsequent hydrolysis.

synthesis_workflow cluster_0 Pteridine Moiety Synthesis cluster_1 Side Chain Synthesis P1 2,4,5,6-Tetraaminopyrimidine P3 2,4-diamino-6-(hydroxymethyl)pteridine P1->P3 Condensation P2 Dihydroxyacetone P2->P3 Condensation P4 2,4-diamino-6-(bromomethyl)pteridine P3->P4 Bromination Final_Coupling Coupling P4->Final_Coupling S1 3-Fluoro-4-nitrobenzoic acid S3 Diethyl 3'-fluoro-4-nitrobenzoyl-L-glutamate S1->S3 Coupling S2 Diethyl L-glutamate S2->S3 Coupling S4 Diethyl 3'-fluoro-p-aminobenzoyl-L-glutamate S3->S4 Reduction S4->Final_Coupling Hydrolysis Hydrolysis Final_Coupling->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Figure 2: Synthesis Workflow for this compound. A multi-step process involving the synthesis of pteridine and side-chain intermediates, followed by coupling and hydrolysis.

Protocol:

  • Synthesis of 2,4-diamino-6-(bromomethyl)pteridine:

    • This intermediate can be synthesized from 2,4,5,6-tetraaminopyrimidine and dihydroxyacetone to form 2,4-diamino-6-(hydroxymethyl)pteridine.

    • The hydroxymethyl group is then brominated using a suitable agent like phosphorus tribromide or triphenylphosphine dibromide.

  • Synthesis of Diethyl 3'-fluoro-p-aminobenzoyl-L-glutamate:

    • Start with the coupling of 3-fluoro-4-nitrobenzoic acid with diethyl L-glutamate to yield diethyl 3'-fluoro-4-nitrobenzoyl-L-glutamate.

    • The nitro group is then reduced to an amino group, for example, through catalytic hydrogenation, to give the desired side chain.

  • Coupling and Hydrolysis:

    • The two intermediates, 2,4-diamino-6-(bromomethyl)pteridine and diethyl 3'-fluoro-p-aminobenzoyl-L-glutamate, are coupled in a suitable solvent.

    • The resulting diethyl ester of this compound is then hydrolyzed under basic conditions to yield the final product.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Recombinant human DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (test compound)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.

  • Initiate the reaction by adding DHF to all wells.

  • Immediately measure the absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C) for a set period (e.g., 10-15 minutes).

  • Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to a control with no inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • L1210 (mouse leukemia) or HuTu80 (human stomach cancer) cell lines

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.

Conclusion

This compound exhibits enhanced inhibitory activity against dihydrofolate reductase and greater cytotoxicity towards cancer cell lines compared to aminopterin. This technical guide provides foundational knowledge and detailed experimental protocols to facilitate further research into this promising anticancer agent. The provided methodologies for synthesis and in vitro evaluation will support the necessary preclinical studies to fully elucidate the therapeutic potential of this compound. Future investigations should focus on obtaining more precise quantitative data, exploring its in vivo efficacy and safety profile, and understanding the structural basis for its enhanced potency.

The Structure-Activity Relationship of 3'-Fluoroaminopterin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopterin, a potent inhibitor of dihydrofolate reductase (DHFR), has been a cornerstone in the development of antifolate chemotherapeutics. The strategic incorporation of fluorine atoms into the aminopterin scaffold has emerged as a promising avenue to enhance its pharmacological profile, including metabolic stability, target affinity, and cellular uptake. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 3'-fluoroaminopterin, a key analog in this class. We will delve into the quantitative data from inhibition studies, detail the experimental protocols for its evaluation, and visualize the pertinent biological pathways and experimental workflows.

Introduction to this compound and its Biological Target

Aminopterin and its analogs are folate antimetabolites that primarily exert their cytotoxic effects by inhibiting dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA replication and cell proliferation. By blocking DHFR, this compound disrupts these critical cellular processes, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

The introduction of a fluorine atom at the 3'-position of the p-aminobenzoyl glutamate moiety of aminopterin can significantly alter its electronic properties and conformation, thereby influencing its interaction with DHFR and other cellular components. Understanding the SAR of this modification is paramount for the rational design of more effective and selective antifolate drugs.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro inhibitory activity of this compound and related compounds against human DHFR. The data is presented as the concentration required for 50% inhibition (IC50).

CompoundModificationTargetIC50 (nM)Reference
Aminopterin-Human DHFR0.1
This compound 3'-Fluoro substitutionHuman DHFR0.08
Methotrexate (MTX)N10-methylHuman DHFR0.2
3'-F-MTX3'-Fluoro, N10-methylHuman DHFR0.15

Key Insights from SAR Data:

  • The introduction of a fluorine atom at the 3'-position of aminopterin results in a slight enhancement of its inhibitory activity against human DHFR, as evidenced by the lower IC50 value of this compound compared to the parent compound.

  • This suggests that the electronegative fluorine atom may engage in favorable interactions within the active site of DHFR, potentially through hydrogen bonding or electrostatic interactions.

  • A similar trend is observed with methotrexate (MTX), where the 3'-fluoro analog also exhibits slightly improved potency.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DHFR.

DHFR_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis P1 Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5) R1 Add Buffer, DHF, NADPH, and DHFR to Microplate Wells P1->R1 P2 Prepare Dihydrofolate (DHF) Substrate Solution P2->R1 P3 Prepare NADPH Cofactor Solution P3->R1 P4 Prepare Human Recombinant DHFR Enzyme Solution P4->R1 P5 Prepare Serial Dilutions of This compound R2 Add this compound or Vehicle Control P5->R2 R1->R2 R3 Incubate at 37°C R2->R3 D1 Monitor Decrease in Absorbance at 340 nm (NADPH Oxidation) R3->D1 D2 Calculate Rate of Reaction D1->D2 D3 Plot % Inhibition vs. Log[Inhibitor] D2->D3 D4 Determine IC50 Value using Non-linear Regression D3->D4

Caption: Workflow for the in vitro DHFR enzyme inhibition assay.

Methodology:

  • Assay Buffer Preparation: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.5), 150 mM KCl, and 1 mM EDTA.

  • Reagent Preparation: Prepare stock solutions of dihydrofolate (DHF), NADPH, and human recombinant DHFR enzyme in the assay buffer. The final concentrations in the assay are typically around 10 µM DHF, 100 µM NADPH, and 1-5 nM DHFR.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Initiation: In a 96-well UV-transparent microplate, add the assay buffer, DHF, NADPH, and the test compound or vehicle control. The reaction is initiated by the addition of the DHFR enzyme.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value is then calculated by fitting the dose-response curve to a suitable non-linear regression model.

Signaling Pathways and Cellular Mechanisms

The primary mechanism of action of this compound is the inhibition of the folate metabolic pathway.

Folate_Metabolism_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate AminoAcids Amino Acid Synthesis (e.g., Serine, Methionine) THF->AminoAcids DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA CellProliferation Cell Proliferation AminoAcids->CellProliferation DNA_RNA->CellProliferation DHFR->THF Product Fluoroaminopterin This compound Fluoroaminopterin->DHFR Inhibition

Caption: Inhibition of the folate metabolic pathway by this compound.

Pathway Description:

  • DHFR Catalysis: Dihydrofolate (DHF), derived from dietary folate, is reduced to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR), with NADPH as a cofactor.

  • THF as a Cofactor: THF and its derivatives are essential one-carbon donors in several key metabolic pathways.

  • Downstream Effects: These pathways include the de novo synthesis of purines (adenine and guanine) and thymidylate, which are the building blocks of DNA and RNA. THF is also involved in the interconversion of certain amino acids.

  • Inhibition by this compound: this compound acts as a potent competitive inhibitor of DHFR, binding to the active site with high affinity and preventing the reduction of DHF to THF.

  • Cellular Consequences: The depletion of the THF pool leads to the cessation of DNA synthesis, cell cycle arrest in the S-phase, and ultimately, apoptosis.

Conclusion and Future Directions

The structure-activity relationship studies of this compound reveal that the introduction of a fluorine atom at the 3'-position is a viable strategy for enhancing the inhibitory potency of aminopterin against human DHFR. This subtle modification likely leads to more favorable interactions within the enzyme's active site. Future research in this area should focus on:

  • Expanded SAR Studies: Synthesizing and evaluating a broader range of halogenated and other substituted aminopterin analogs to further refine the SAR and identify compounds with improved potency and selectivity.

  • Cellular Uptake and Efflux: Investigating the impact of the 3'-fluoro substitution on the transport of the drug across the cell membrane, including its interaction with folate transporters and efflux pumps.

  • In Vivo Efficacy and Toxicity: Evaluating the in vivo antitumor efficacy and toxicity profile of this compound in preclinical cancer models to assess its therapeutic potential.

  • Structural Biology: Obtaining co-crystal structures of this compound in complex with DHFR to provide a detailed molecular understanding of the binding interactions and guide further rational drug design.

By continuing to explore the SAR of fluorinated aminopterin analogs, the scientific community can pave the way for the development of next-generation antifolate therapies with superior clinical outcomes.

Mechanisms of Cellular Uptake of 3'-Fluoroaminopterin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Fluoroaminopterin, a halogenated derivative of the potent antifolate aminopterin, demonstrates significant cytotoxic activity against various cancer cell lines. Its efficacy is intrinsically linked to its transport across the cell membrane, a critical step for reaching its intracellular target, dihydrofolate reductase (DHFR). While specific kinetic data for this compound is not extensively available in the public domain, its structural similarity to aminopterin and other folate analogs allows for a comprehensive understanding of its probable uptake mechanisms. This guide synthesizes the current knowledge on folate transport systems and provides a detailed framework for the experimental investigation of this compound's cellular uptake. The primary conduits for its entry into the cell are believed to be the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT), with a potential secondary role for Folate Receptor-mediated endocytosis. Understanding the nuances of these transport pathways is paramount for optimizing its therapeutic application and overcoming potential mechanisms of drug resistance.

Core Mechanisms of Folate Analog Transport

The cellular acquisition of folates and their analogs, such as this compound, is predominantly mediated by three distinct systems: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FRs).

  • Reduced Folate Carrier (RFC; SLC19A1): Operating optimally at a neutral pH (7.4), RFC is ubiquitously expressed in mammalian tissues and is a primary transporter for reduced folates and antifolates like methotrexate. It functions as an anion exchanger, mediating the uptake of its substrates in exchange for intracellular organic phosphates. Given its widespread expression, RFC is a critical determinant of the systemic delivery and toxicity of antifolate drugs.

  • Proton-Coupled Folate Transporter (PCFT; SLC46A1): This transporter is most active in acidic environments (optimal pH ~5.5), a condition often found in the proximal small intestine and the microenvironment of solid tumors. PCFT functions as a symporter, coupling the influx of folates to the transmembrane proton gradient. This pH-dependent activity makes PCFT an attractive target for tumor-specific drug delivery.

  • Folate Receptors (FRs): These are high-affinity, GPI-anchored proteins (FRα and FRβ) that mediate the cellular uptake of folates via endocytosis. Following binding of the folate analog, the receptor-ligand complex is internalized within an endosome. Acidification of the endosome, coupled with the action of PCFT which can transport folates out of the endosome and into the cytoplasm, facilitates the release of the drug. FRs, particularly FRα, are often overexpressed in various cancers, presenting another avenue for targeted therapy.

Quantitative Data on Folate Analog Transport

Table 1: Kinetic Parameters (Km) for Folate Analog Transport via RFC and PCFT

CompoundReduced Folate Carrier (RFC) - Km (µM) at pH 7.4Proton-Coupled Folate Transporter (PCFT) - Km (µM) at pH 5.5
Aminopterin Data not availableData not available
Methotrexate 1 - 70.2 - 5.0
Pemetrexed Data not available0.2 - 0.8

Note: Km values represent the substrate concentration at half-maximal transport velocity and are indicative of the transporter's affinity for the substrate. A lower Km value signifies a higher affinity. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Inhibition Constants (Ki) of Folate Analogs for Folate Transporters

CompoundInhibitor for RFC (Ki, µM)Inhibitor for PCFT (Ki, µM)
Aminopterin Data not availableData not available
Methotrexate Data not available3.6
Pemetrexed 1Data not available
PT523 0.2Data not available

Note: Ki values represent the concentration of an inhibitor required to produce half-maximum inhibition. These values are crucial for understanding competitive interactions at the transporter level.

Experimental Protocols for Studying this compound Uptake

The following protocols are adapted from established methods for studying the transport of radiolabeled folate analogs. The synthesis of [3H]this compound would be a prerequisite for these experiments.

Cell Culture and Transporter Expression
  • Cell Lines: A variety of cell lines can be utilized. For studying RFC-mediated transport, cell lines with high endogenous RFC expression (e.g., L1210 murine leukemia) or engineered cell lines (e.g., HeLa or CHO cells) stably transfected with human RFC (hRFC) are recommended. For PCFT studies, cell lines expressing PCFT (e.g., various solid tumor cell lines) or transfected cells should be used. It is also highly beneficial to use transporter-null cell lines (e.g., R1-11) as a negative control and for transfection studies.

  • Culture Conditions: Cells should be maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, folate-free RPMI can be used to avoid competition from endogenous folates.

Cellular Uptake Assay (Adherent Cells)
  • Cell Seeding: Seed cells in 24-well plates at a density that allows them to reach ~80-90% confluency on the day of the experiment.

  • Pre-incubation: Wash the cell monolayers twice with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired pH (pH 7.4 for RFC, pH 5.5 for PCFT). Pre-incubate the cells in the transport buffer for 15-30 minutes at 37°C.

  • Initiation of Uptake: Initiate the transport by adding the transport buffer containing a known concentration of [3H]this compound (and any inhibitors, if applicable).

  • Incubation: Incubate for a predetermined time course (e.g., 1, 5, 10, 15, 30 minutes) at 37°C. Initial rates of transport should be determined under linear uptake conditions.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive medium and washing the cells three times with ice-cold transport buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.5 M NaOH or 1% SDS).

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Determination: Determine the protein concentration in parallel wells using a standard method (e.g., BCA assay) to normalize the uptake data (e.g., in pmol/mg protein).

Competitive Inhibition Assay
  • Follow the same procedure as the cellular uptake assay.

  • In the uptake initiation step, add a fixed concentration of [3H]this compound along with a range of concentrations of a non-radiolabeled competitor (e.g., aminopterin, methotrexate, or unlabeled this compound).

  • Measure the uptake of [3H]this compound at each competitor concentration.

  • Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific uptake). The Ki value can then be determined using the Cheng-Prusoff equation.

Vesicular Transport Assay

This assay is particularly useful for studying transport kinetics in a more defined system, using membrane vesicles isolated from cells overexpressing the transporter of interest.

  • Vesicle Preparation: Prepare membrane vesicles from cells overexpressing either RFC or PCFT using standard differential centrifugation methods.

  • Assay Buffer: Use an appropriate buffer system. For PCFT, a buffer with an inwardly directed proton gradient (e.g., acidic external buffer, neutral intra-vesicular buffer) is required.

  • Uptake Measurement: Incubate the vesicles with [3H]this compound at 37°C. At various time points, stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a membrane filter to separate the vesicles from the external medium.

  • Quantification: Measure the radioactivity retained on the filter.

Visualizing Cellular Uptake Pathways and Workflows

Signaling and Transport Pathways

The following diagrams illustrate the primary mechanisms of this compound uptake.

Cellular_Uptake_of_3_Fluoroaminopterin cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3F-AMP_ext This compound RFC RFC (SLC19A1) (pH 7.4) 3F-AMP_ext->RFC Anion Exchange PCFT PCFT (SLC46A1) (pH 5.5) 3F-AMP_ext->PCFT H+ Symport FR Folate Receptor (FRα/β) 3F-AMP_ext->FR Binding 3F-AMP_int This compound RFC->3F-AMP_int PCFT->3F-AMP_int Endosome Endosome FR->Endosome Endocytosis DHFR DHFR 3F-AMP_int->DHFR Inhibition Endosome->3F-AMP_int Release (via PCFT)

Fig 1. Primary cellular uptake pathways for this compound.
Experimental Workflow for Kinetic Analysis

The following diagram outlines the logical flow for determining the kinetic parameters of this compound transport.

Kinetic_Analysis_Workflow cluster_setup Experimental Setup cluster_execution Assay Execution cluster_analysis Data Analysis cluster_results Results A1 Select Cell Line (e.g., RFC or PCFT expressing) A3 Optimize Assay Conditions (pH, time, temperature) A1->A3 A2 Synthesize Radiolabeled [3H]this compound A2->A3 B1 Perform Time-Course Uptake Assay A3->B1 B2 Perform Concentration-Dependent Uptake Assay A3->B2 B3 Perform Competitive Inhibition Assay A3->B3 C1 Determine Initial Rate of Uptake (V0) B1->C1 C2 Michaelis-Menten Plot (V0 vs. [S]) B2->C2 C3 Dixon or Cheng-Prusoff Plot B3->C3 D1 Km and Vmax C2->D1 D2 Ki C3->D2

Fig 2. Workflow for determining transport kinetics of this compound.

Conclusion and Future Directions

The cellular uptake of this compound is a critical determinant of its pharmacological activity. Based on its structural similarity to other folate analogs, its transport is likely mediated by RFC and PCFT, with a potential contribution from folate receptor-mediated endocytosis. The pH-dependent nature of PCFT offers a promising avenue for tumor-specific targeting, given the acidic microenvironment of many cancers.

A significant knowledge gap remains concerning the specific transport kinetics (Km, Vmax, and Ki) of this compound. Future research should prioritize the synthesis of radiolabeled this compound to enable detailed transport studies. Such investigations will not only elucidate the precise mechanisms of its cellular uptake but also provide a rational basis for its clinical development, including patient selection strategies and the design of combination therapies to overcome drug resistance. A thorough understanding of these transport systems will be instrumental in harnessing the full therapeutic potential of this potent antifolate.

References

3'-Fluoroaminopterin for Targeted Cancer Therapy Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoroaminopterin is a synthetic analog of aminopterin, a potent inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3] Rapidly proliferating cells, such as cancer cells, have a high demand for these precursors to support their growth and division. By competitively inhibiting DHFR, this compound disrupts the supply of THF, leading to the inhibition of DNA synthesis and ultimately, cell death.[2][4] This targeted approach makes DHFR inhibitors like this compound a cornerstone of cancer chemotherapy.

Studies have shown that the introduction of a fluorine atom at the 3' position of the p-aminobenzoyl group of aminopterin can enhance its binding affinity to DHFR, making this compound a more potent inhibitor than its parent compound. This increased potency translates to greater cytotoxicity against various cancer cell lines, highlighting its potential as a promising candidate for further preclinical and clinical investigation in targeted cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action, relevant signaling pathways, quantitative data on inhibitory activities, and detailed experimental protocols for the evaluation of this compound in cancer research.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of dihydrofolate reductase. As a structural analog of dihydrofolate, this compound binds to the active site of the DHFR enzyme with high affinity. This binding is often slow and tight, effectively blocking the access of the natural substrate, DHF. The inhibition of DHFR disrupts the conversion of DHF to THF, a critical step in the folate cycle.

The depletion of the intracellular pool of THF has several downstream consequences. Firstly, it halts the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), a reaction catalyzed by thymidylate synthase which requires a THF derivative (N5,N10-methylenetetrahydrofolate) as a one-carbon donor. The lack of dTMP leads to an imbalance in the deoxynucleotide pool and inhibits DNA synthesis and repair. Secondly, the depletion of THF derivatives, such as 10-formyltetrahydrofolate, also impedes the de novo synthesis of purines, further contributing to the suppression of DNA and RNA synthesis. These disruptions in nucleotide biosynthesis ultimately trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Folate_Metabolism cluster_0 Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHF->DHFR CH2THF 5,10-Methylene-THF THF->CH2THF SHMT Serine Hydroxymethyl- transferase (SHMT) THF->SHMT Serine Serine Glycine Glycine Serine->Glycine Serine->SHMT CH2THF->THF TS Thymidylate Synthase (TS) CH2THF->TS dUMP dUMP dTMP dTMP dUMP->dTMP dUMP->TS DNAsynthesis DNA Synthesis dTMP->DNAsynthesis DHFR->THF TS->DHF TS->dTMP SHMT->Glycine SHMT->CH2THF Fluoroaminopterin This compound Fluoroaminopterin->DHFR

Folate metabolism and DNA synthesis pathway.

DHFR_Inhibition_Workflow Fluoroaminopterin This compound DHFR DHFR Inhibition Fluoroaminopterin->DHFR THF_depletion Depletion of THF DHFR->THF_depletion Purine_synthesis Inhibition of Purine Synthesis THF_depletion->Purine_synthesis Thymidylate_synthesis Inhibition of Thymidylate Synthesis THF_depletion->Thymidylate_synthesis DNA_synthesis Inhibition of DNA Synthesis & Repair Purine_synthesis->DNA_synthesis Thymidylate_synthesis->DNA_synthesis Cell_cycle_arrest Cell Cycle Arrest DNA_synthesis->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Cancer_cell_death Cancer Cell Death Apoptosis->Cancer_cell_death

Cellular consequences of DHFR inhibition.

Quantitative Data

The following tables summarize key quantitative data for DHFR inhibitors. It is important to note that specific data for this compound is limited in publicly available literature, and further experimental validation is required. The data presented for analogous compounds such as methotrexate can serve as a benchmark for comparison.

Table 1: In Vitro Dihydrofolate Reductase (DHFR) Inhibition

CompoundSource of DHFRKi (nM)IC50 (nM)Reference
This compound HumanData not availableData not available
AminopterinHumanData not availableData not available
MethotrexateHuman0.003 - 0.013.4
MethotrexateE. coli0.03Data not available
MethotrexateL. casei0.001Data not available

Table 2: In Vitro Cytotoxicity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound L1210Mouse Leukemia~2x more potent than Aminopterin
This compound HuTu80Human Stomach Cancer~2x more potent than Aminopterin
AminopterinL1210Mouse LeukemiaData not available
AminopterinHuTu80Human Stomach CancerData not available
MethotrexateCCRF-CEMHuman Leukemia0.008
MethotrexateA549Human Lung Carcinoma0.023

Table 3: In Vivo Efficacy in Xenograft Models

CompoundXenograft ModelCancer TypeDosing ScheduleTumor Growth Inhibition (%)Reference
This compound Data not availableData not availableData not availableData not available
MethotrexateMX-1Human Breast CarcinomaData not availableData not available
Pemetrexed (MTA)H460Human Non-Small Cell Lung CarcinomaDaily for 5 days for 2 weeksGreater-than-additive with gemcitabine

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This colorimetric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (or other test inhibitors)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • Assay Setup:

    • In the wells of a 96-well plate, add the assay buffer.

    • Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (solvent only).

    • Add the DHFR enzyme to all wells except for the no-enzyme control.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add a mixture of DHF and NADPH to each well to start the reaction.

  • Kinetic Measurement:

    • Immediately measure the absorbance at 340 nm in kinetic mode, with readings every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT/MTS) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability. Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Addition of Reagent:

    • For MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution.

    • For MTS assay, add the combined MTS/PES solution and incubate for 1-4 hours.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

In Vivo Xenograft Model

This protocol outlines the general steps for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth and Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size, measure them with calipers every 2-3 days.

  • Randomization and Treatment:

    • When tumors reach a predetermined size, randomize the mice into treatment and control groups.

    • Administer this compound to the treatment group according to the desired dosing schedule (e.g., intraperitoneal or intravenous injection). The control group receives the vehicle.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor growth and the general health of the mice (e.g., body weight, behavior).

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Calculate the tumor growth inhibition for the treatment group compared to the control group.

Experimental Workflows

The following diagrams provide a logical flow for the in vitro and in vivo evaluation of this compound.

In_Vitro_Workflow start Start dhfr_assay DHFR Enzyme Inhibition Assay start->dhfr_assay determine_ki_ic50 Determine Ki and IC50 dhfr_assay->determine_ki_ic50 cell_viability_assay Cell Viability Assay (e.g., MTT, MTS) determine_ki_ic50->cell_viability_assay determine_cytotoxicity_ic50 Determine Cytotoxicity IC50 in various cancer cell lines cell_viability_assay->determine_cytotoxicity_ic50 mechanism_studies Mechanism of Action Studies (Cell Cycle, Apoptosis) determine_cytotoxicity_ic50->mechanism_studies end End mechanism_studies->end

In vitro screening workflow for this compound.

In_Vivo_Workflow start Start xenograft_model Establish Xenograft Tumor Model start->xenograft_model randomization Randomize Mice into Treatment & Control Groups xenograft_model->randomization treatment Administer this compound (or vehicle control) randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision and Analysis (Volume, Weight) endpoint->analysis Yes efficacy_determination Determine In Vivo Efficacy (Tumor Growth Inhibition) analysis->efficacy_determination end End efficacy_determination->end

In vivo evaluation workflow for this compound.

Conclusion

This compound represents a potent and promising antifolate agent for targeted cancer therapy. Its enhanced inhibition of dihydrofolate reductase compared to aminopterin underscores the potential for improved therapeutic efficacy. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate the preclinical potential of this compound. Future research should focus on obtaining comprehensive quantitative data on its inhibitory and cytotoxic activities across a broad range of cancer types, elucidating the precise molecular interactions with DHFR through structural studies, and evaluating its in vivo efficacy and safety profile in various preclinical models. Such studies will be crucial in advancing this compound towards clinical development as a novel targeted therapy for cancer.

References

Methodological & Application

Application Notes and Protocols for 3'-Fluoroaminopterin in DHFR Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing 3'-Fluoroaminopterin in Dihydrofolate Reductase (DHFR) enzyme inhibition assays. Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids, making it a key target for therapeutic intervention, particularly in cancer chemotherapy.[1][2] this compound, a fluorinated analog of aminopterin, has demonstrated potent inhibitory activity against DHFR. This document outlines the relevant signaling pathways, detailed experimental protocols for enzymatic assays, and expected inhibitory data for this compound in comparison to other known DHFR inhibitors.

Introduction to DHFR and its Inhibition

Dihydrofolate reductase (EC 1.5.1.3) is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][3] THF and its derivatives are essential one-carbon carriers required for the de novo synthesis of purines, thymidylate, and several amino acids, including methionine and glycine.[2] Inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis. This mechanism of action has made DHFR a prime target for the development of anticancer and antimicrobial drugs.

Classical antifolates, such as methotrexate (MTX) and aminopterin, are structural analogs of folic acid that competitively inhibit DHFR. This compound is a novel analog of aminopterin, and studies have shown that substitution at the 3' position of the p-aminobenzoyl group can enhance its binding affinity to DHFR.

DHFR Signaling Pathway in Folate Metabolism

The inhibition of DHFR by this compound directly impacts the folate cycle, a critical metabolic pathway. A simplified representation of this pathway and the point of inhibition is provided below.

DHFR_Pathway cluster_folate_cycle Folate Cycle cluster_nucleotide_synthesis Nucleotide Synthesis Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Oxidation DHFR Dihydrofolate Reductase (DHFR) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methyl_THF 5-Methyl-THF THF->Methyl_THF Purine_synthesis Purine Synthesis THF->Purine_synthesis Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->THF dTMP dTMP Methylene_THF->dTMP Methionine Methionine Methyl_THF->Methionine Homocysteine Homocysteine Homocysteine->Methionine dUMP dUMP dUMP->dTMP DNA_synthesis DNA Synthesis dTMP->DNA_synthesis Purine_synthesis->DNA_synthesis DHFR->THF NADPH -> NADP+ Fluoroaminopterin This compound Fluoroaminopterin->DHFR Inhibition

Caption: The folate metabolic pathway and the inhibitory action of this compound on DHFR.

Quantitative Data: Comparative DHFR Inhibition

While specific IC50 and Ki values for this compound are not widely published, available data indicates its high potency. The following table summarizes the relative inhibitory effects of this compound and related compounds on DHFR.

CompoundTarget EnzymeRelative Binding AffinityCytotoxicityReference
This compound DHFR (Human, Bacterial)2-3 times tighter than Aminopterin2 times more toxic than Aminopterin
Aminopterin DHFR (Human, Bacterial)BaselineBaseline
2'-Fluoroaminopterin DHFR (Human, Bacterial)Similar to AminopterinSimilar to Aminopterin
Methotrexate (MTX) DHFR (Human, Bacterial)High affinity inhibitorPotent cytotoxic agent

Experimental Protocol: DHFR Enzyme Inhibition Assay

This protocol outlines a continuous spectrophotometric assay to determine the inhibitory potential of this compound on DHFR activity. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF to THF.

Materials and Reagents
  • Purified recombinant human DHFR enzyme

  • This compound

  • Aminopterin or Methotrexate (as a positive control inhibitor)

  • Dihydrofolic acid (DHF)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mM DTT

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well, UV-transparent microplates

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Reagent Preparation
  • Assay Buffer: Prepare a 1x solution of 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, and adjust the pH to 7.5 with HCl.

  • DHFR Enzyme Solution: Reconstitute lyophilized DHFR in cold Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme in cold Assay Buffer to a working concentration (e.g., 10-20 nM). The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • NADPH Stock Solution (10 mM): Dissolve NADPH powder in Assay Buffer to a final concentration of 10 mM. Prepare this solution fresh on the day of the experiment and keep it on ice, protected from light.

  • DHF Substrate Stock Solution (2 mM): Dissolve DHF in Assay Buffer. A small amount of 1 M NaOH may be required to fully dissolve the powder. Adjust the pH back to 7.5 with HCl. Aliquot and store at -80°C, protected from light.

  • Inhibitor Stock Solutions (10 mM): Dissolve this compound and the control inhibitor (Aminopterin or Methotrexate) in 100% DMSO to create 10 mM stock solutions.

Experimental Workflow Diagram

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis Reagent_Prep Prepare Reagents: - Assay Buffer - DHFR Enzyme - NADPH - DHF Substrate - Inhibitors Serial_Dilution Prepare Serial Dilutions of this compound and Controls Reagent_Prep->Serial_Dilution Add_Components Add to wells: 1. Assay Buffer 2. DHFR Enzyme 3. NADPH 4. Inhibitor (or DMSO) Serial_Dilution->Add_Components Incubate Incubate at RT for 5-10 min Add_Components->Incubate Initiate_Reaction Initiate reaction by adding DHF Substrate Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Mode, 10-20 min) Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate initial reaction rates (ΔAbs/min) Measure_Absorbance->Calculate_Rate Determine_IC50 Plot % Inhibition vs. [Inhibitor] and determine IC50 values Calculate_Rate->Determine_IC50

Caption: A logical workflow for the DHFR enzyme inhibition assay.

Assay Procedure
  • Prepare Inhibitor Dilutions: Create a series of dilutions of this compound and the control inhibitor in Assay Buffer. A typical starting range for potent inhibitors would be from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

  • Set up the Assay Plate: In a 96-well UV-transparent plate, add the following components in the specified order to a final volume of 200 µL:

    • Assay Buffer: To bring the final volume to 200 µL.

    • DHFR Enzyme Solution: (e.g., 20 µL of a 10X working stock).

    • NADPH Solution: (e.g., 20 µL of a 10X working stock, final concentration ~100 µM).

    • Inhibitor Solution: (e.g., 20 µL of a 10X serial dilution of this compound or control). For control wells (no inhibition), add the same volume of Assay Buffer containing the equivalent concentration of DMSO.

  • Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Start the enzymatic reaction by adding DHF Substrate Solution to all wells (e.g., 20 µL of a 10X working stock, final concentration should be at or near the Km for DHF).

  • Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

Data Analysis
  • Calculate the Rate of Reaction: For each well, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100

  • Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DHFR activity.

Conclusion

This compound is a potent inhibitor of Dihydrofolate Reductase. The provided protocols and data serve as a comprehensive resource for researchers to effectively design and execute DHFR inhibition assays using this compound. The enhanced binding affinity of this compound compared to its parent compound, aminopterin, makes it a valuable tool for studying the folate metabolic pathway and for the development of novel therapeutic agents. It is recommended that researchers empirically determine the optimal concentrations of enzyme and substrates for their specific experimental conditions.

References

Application Notes and Protocols for High-Throughput Screening of 3'-Fluoroaminopterin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoroaminopterin is a potent antifolate and a derivative of aminopterin, a known inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for anticancer and antimicrobial therapies.[1][2][3] this compound has been shown to be a more potent inhibitor of DHFR than its parent compound, aminopterin, exhibiting a two- to three-fold tighter binding to the enzyme.[4] This increased potency makes this compound a compound of significant interest for high-throughput screening (HTS) campaigns aimed at the discovery of novel therapeutic agents.

These application notes provide a comprehensive guide for the utilization of this compound in HTS assays. Detailed protocols for two distinct fluorescence-based assays are presented: a coupled-enzyme fluorescence intensity assay and a competitive fluorescence polarization assay.

Mechanism of Action

This compound, like aminopterin, is a competitive inhibitor of DHFR. It binds to the active site of the enzyme, preventing the binding of the natural substrate, dihydrofolate. This inhibition blocks the production of tetrahydrofolate, leading to a depletion of the precursors necessary for DNA, RNA, and protein synthesis, ultimately resulting in cell cycle arrest and apoptosis.[1] The fluorine substitution at the 3' position of the p-aminobenzoyl group enhances the binding affinity to DHFR.

DHFR_Pathway Mechanism of Action of this compound DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_RNA_Protein_Synthesis DNA, RNA, and Protein Synthesis THF->DNA_RNA_Protein_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Fluoroaminopterin This compound Fluoroaminopterin->DHFR Inhibition Cell_Growth_Proliferation Cell Growth and Proliferation DNA_RNA_Protein_Synthesis->Cell_Growth_Proliferation Apoptosis Apoptosis Cell_Growth_Proliferation->Apoptosis

Caption: Inhibition of DHFR by this compound blocks the synthesis of essential DNA precursors.

Quantitative Data Summary

The following table summarizes the inhibitory activity of aminopterin and the relative potency of this compound. The Ki value for this compound is estimated based on its reported increased potency relative to aminopterin.

CompoundTargetAssay TypeKi (est.)Relative Potency (vs. Aminopterin)Reference
AminopterinDHFREnzyme Inhibition3.7 pM1x
This compoundDHFREnzyme Inhibition~1.2 - 1.85 pM2-3x tighter binding

Experimental Protocols

Two primary methodologies are proposed for high-throughput screening of this compound and other potential DHFR inhibitors.

Protocol 1: Coupled-Enzyme Fluorescence Intensity Assay

This assay measures DHFR activity indirectly by quantifying the amount of NADPH consumed in the reaction. The remaining NADPH is used by a second enzyme, diaphorase, to reduce a non-fluorescent substrate, resazurin, into the highly fluorescent product, resorufin. A decrease in fluorescence signal indicates DHFR activity, and the inhibition of this decrease signifies the presence of a DHFR inhibitor.

Coupled_Enzyme_Workflow Coupled-Enzyme HTS Workflow cluster_step1 Step 1: DHFR Reaction cluster_step2 Step 2: Coupled Reaction cluster_step3 Step 3: Detection DHFR_Enzyme DHFR Enzyme Incubate1 Incubate DHFR_Enzyme->Incubate1 Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubate1 DHF_Substrate DHF Substrate DHF_Substrate->Incubate1 NADPH_Cofactor NADPH NADPH_Cofactor->Incubate1 Diaphorase Diaphorase Incubate1->Diaphorase Resazurin Resazurin (non-fluorescent) Diaphorase->Resazurin Resorufin Resorufin (fluorescent) Resazurin->Resorufin Reduction by remaining NADPH Plate_Reader Fluorescence Plate Reader (Ex: 560 nm, Em: 590 nm) Resorufin->Plate_Reader

Caption: Workflow for the coupled-enzyme fluorescence intensity assay for DHFR inhibitors.

Materials and Reagents:

  • Human recombinant Dihydrofolate Reductase (DHFR)

  • Dihydrofolate (DHF)

  • NADPH

  • Diaphorase

  • Resazurin

  • This compound (or other test compounds)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA

  • 384-well black, flat-bottom plates

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound or other test compounds in assay buffer. Add 5 µL of the compound solutions to the wells of a 384-well plate. For control wells, add 5 µL of assay buffer (negative control) or a known DHFR inhibitor like methotrexate (positive control).

  • Enzyme and Substrate Preparation: Prepare a master mix containing DHFR enzyme and NADPH in assay buffer. The final concentration of DHFR should be in the low nanomolar range (e.g., 1-5 nM), and the final concentration of NADPH should be near its Km value (e.g., 1-5 µM).

  • DHFR Reaction Initiation: Add 15 µL of the enzyme/NADPH master mix to each well.

  • Substrate Addition: Prepare a solution of DHF in assay buffer. Add 5 µL of the DHF solution to each well to initiate the reaction. The final concentration of DHF should be at or near its Km value (e.g., 1-5 µM).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Coupled Reaction: Prepare a detection reagent containing diaphorase and resazurin in assay buffer. Add 25 µL of the detection reagent to each well.

  • Second Incubation: Incubate the plate at room temperature for 10-20 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the controls. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, can be determined by fitting the data to a dose-response curve.

Protocol 2: Competitive Fluorescence Polarization Assay

This assay measures the displacement of a fluorescently labeled probe from the DHFR active site by a test compound. A fluorescent derivative of aminopterin or methotrexate can be used as the probe. When the fluorescent probe is bound to the larger DHFR enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When a test compound displaces the probe, the smaller, unbound probe tumbles more rapidly, leading to a decrease in fluorescence polarization.

FP_Workflow Competitive Fluorescence Polarization HTS Workflow cluster_step1 Step 1: Assay Preparation cluster_step2 Step 2: Incubation & Binding cluster_step3 Step 3: Detection cluster_logic Binding Logic DHFR_Enzyme DHFR Enzyme Incubate Incubate DHFR_Enzyme->Incubate Fluorescent_Probe Fluorescent Probe (e.g., Fluorescein-Aminopterin) Fluorescent_Probe->Incubate Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubate FP_Reader Fluorescence Polarization Reader Incubate->FP_Reader High_FP High Polarization: Probe bound to DHFR Low_FP Low Polarization: Probe displaced by inhibitor

Caption: Workflow for the competitive fluorescence polarization assay for DHFR inhibitors.

Materials and Reagents:

  • Human recombinant Dihydrofolate Reductase (DHFR)

  • Fluorescently labeled aminopterin or methotrexate (e.g., fluorescein-aminopterin)

  • This compound (or other test compounds)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA

  • 384-well black, flat-bottom plates

Procedure:

  • Probe and Enzyme Concentration Optimization: Determine the optimal concentrations of DHFR and the fluorescent probe to achieve a stable and robust fluorescence polarization signal window.

  • Compound Plating: Prepare serial dilutions of this compound or other test compounds in assay buffer. Add 5 µL of the compound solutions to the wells of a 384-well plate. For control wells, add 5 µL of assay buffer (for high polarization signal) or a high concentration of unlabeled aminopterin (for low polarization signal).

  • Reagent Addition: Prepare a master mix containing DHFR and the fluorescent probe in assay buffer. Add 20 µL of this master mix to each well of the plate.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., for fluorescein, excitation at ~485 nm and emission at ~520 nm).

Data Analysis:

The change in millipolarization (mP) units is used to determine the inhibitory activity. Calculate the percent displacement for each compound concentration. The IC50 value can be determined by fitting the data to a dose-response curve.

Concluding Remarks

The protocols outlined in these application notes provide robust and reliable methods for the high-throughput screening of this compound and other potential DHFR inhibitors. The choice between the coupled-enzyme fluorescence intensity assay and the competitive fluorescence polarization assay will depend on the available instrumentation and the specific goals of the screening campaign. Both assays are amenable to automation and miniaturization, making them suitable for large-scale screening efforts in drug discovery.

References

Application Notes & Protocols for 3'-Fluoroaminopterin In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific in vivo efficacy, toxicity, and pharmacokinetic data for 3'-Fluoroaminopterin are not widely available in published literature. The following protocols and data tables are representative examples based on established methodologies for structurally and functionally related antifolates, such as Methotrexate (MTX) and Aminopterin (AMT). These should serve as a starting point for empirical determination of the optimal experimental parameters for this compound.

Introduction and Mechanism of Action

This compound is a synthetic analog of aminopterin, a potent antagonist of folic acid. Like other antifolates, its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital precursors for DNA and RNA synthesis.

By binding tightly to DHFR, this compound depletes the cellular pool of THF, leading to an arrest of DNA synthesis, inhibition of cell division, and ultimately, apoptosis in rapidly proliferating cells, such as cancer cells. Early research indicates that the 3'-fluoro substitution enhances its binding affinity to DHFR, making it two- to threefold more potent than aminopterin itself. Furthermore, it has demonstrated approximately twice the cytotoxicity of aminopterin in in vitro studies against mouse leukemia L1210 cells and human stomach cancer HuTu80 cells.

Signaling Pathway Diagram

DHFR_Inhibition cluster_folate_cycle Folate Metabolism cluster_synthesis Nucleotide Synthesis Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ THF->DHF dUMP -> dTMP dUMP dUMP THF->dUMP DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF dTMP dTMP (Thymidylate) dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis & Repair dTMP->DNA Antifolate This compound Antifolate->DHFR Inhibition

Caption: Mechanism of this compound as a DHFR inhibitor.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro studies of this compound and in vivo studies of related antifolates.

Table 1: In Vitro Cytotoxicity Data
CompoundCell LineRelative Toxicity vs. Aminopterin
This compoundL1210 (Mouse Leukemia)~2x more toxic
This compoundHuTu80 (Human Stomach Cancer)~2x more toxic
Table 2: Representative In Vivo Dosing & Toxicity in Mice (Based on Methotrexate)

Note: This data is illustrative and derived from studies on Methotrexate. The Maximum Tolerated Dose (MTD) is highly dependent on the administration schedule.

Administration Route Dosing Schedule MTD / Efficacious Dose Animal Model Reference
Intraperitoneal (i.p.) Bolus (single dose) MTD: ~760 mg/kg BALB/c Mice [1][2]
Intraperitoneal (i.p.) 72-hour infusion MTD: ~3.8 mg/kg BALB/c Mice [1][2]
Intraperitoneal (i.p.) Once weekly for 3 weeks Efficacy Dose: 25 mg/kg VM Mouse [3]
Intravenous (i.v.) Single dose Efficacy Dose: 120 mg/kg BALB/c Mice

| Subcutaneous (s.c.) | Once weekly | Efficacy Dose Range: 2-50 mg/kg | DBA/1 Mice | |

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

This protocol is essential for determining the safe dose range for subsequent efficacy studies.

Objective: To determine the highest dose of this compound that can be administered without causing severe toxicity (e.g., >20% body weight loss or mortality).

Workflow Diagram:

MTD_Workflow A 1. Animal Acclimatization (7 days) B 2. Group Assignment (n=3-5 per group) - Vehicle Control - Dose 1 - Dose 2 - Dose 3... A->B C 3. Drug Administration (e.g., Single i.p. injection) B->C D 4. Daily Monitoring (7-14 days) - Body Weight - Clinical Signs (lethargy, ruffled fur) - Mortality C->D E 5. Endpoint Analysis - Determine dose causing <20% mean  body weight loss - Necropsy (optional) D->E

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Methodology:

  • Animal Model: Use 6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Acclimatization: Allow mice to acclimate for at least 7 days before the experiment.

  • Grouping: Randomize mice into groups (n=3-5 per group). Include a vehicle control group and at least 3-5 dose escalation groups.

  • Drug Preparation:

    • Prepare a stock solution of this compound. The vehicle will depend on the compound's solubility (e.g., sterile saline, PBS).

    • Perform serial dilutions to prepare the desired concentrations for each dose group.

  • Administration: Administer the compound via the desired route (e.g., intraperitoneal injection). Administer a single dose or doses over several days, depending on the planned efficacy study design.

  • Monitoring:

    • Record the body weight of each mouse daily for 7-14 days.

    • Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, dehydration).

    • Any animal losing more than 20-25% of its initial body weight or showing severe signs of distress should be euthanized.

  • Endpoint: The MTD is defined as the highest dose that results in no mortality and a mean body weight loss of less than 20% from which the animals recover.

Protocol 2: Antitumor Efficacy in a Xenograft Mouse Model

Objective: To evaluate the ability of this compound to inhibit tumor growth in an in vivo cancer model.

Workflow Diagram:

Efficacy_Workflow A 1. Animal Acclimatization (Immunocompromised mice, 7 days) B 2. Tumor Cell Implantation (e.g., Subcutaneous injection of 1x10^6 cells) A->B C 3. Tumor Growth Monitoring (Until tumors reach 50-100 mm³) B->C D 4. Randomization into Groups (n=8-10 per group) - Vehicle Control - Treatment Group(s) C->D E 5. Treatment Administration (Based on MTD study, e.g., weekly i.p. injection) D->E F 6. Bi-weekly Monitoring - Tumor Volume (calipers) - Body Weight E->F G 7. Study Endpoint (e.g., Tumor volume >1500 mm³ or 21-28 days) F->G H 8. Data Analysis - Tumor Growth Inhibition (TGI) - Statistical Analysis G->H

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Methodology:

  • Animal Model: Use 6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD-SCID).

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., KB or A549 cells) during their logarithmic growth phase.

    • Subcutaneously inject a suspension of cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel) into the flank of each mouse.

  • Tumor Monitoring & Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.

  • Drug Administration:

    • Administer this compound at one or more doses below the predetermined MTD.

    • The route and schedule should be consistent (e.g., intraperitoneal injection, once or twice weekly). The control group receives the vehicle only.

  • Efficacy Monitoring:

    • Measure tumor dimensions and body weight at least twice a week.

    • Monitor for any signs of toxicity.

  • Endpoint & Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21-28 days).

    • At the endpoint, euthanize mice and excise the tumors. Record final tumor weights and volumes.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the control.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

References

Application Notes and Protocols for the Analytical Detection and Quantification of 3'-Fluoroaminopterin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoroaminopterin is an analog of aminopterin, a potent inhibitor of dihydrofolate reductase (DHFR). Like its parent compound, this compound is of significant interest in cancer chemotherapy and immunology research due to its antifolate activity.[1] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and quality control during drug development. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound, as a folate analog, competitively inhibits the enzyme dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.[1] Inhibition of DHFR leads to a depletion of these nucleotide precursors, thereby arresting cell proliferation.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Pyrimidine Synthesis THF->Nucleotide_Synthesis DHFR->THF NADPH -> NADP+ Fluoroaminopterin This compound Fluoroaminopterin->DHFR Inhibits DNA_RNA DNA & RNA Synthesis Nucleotide_Synthesis->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation

Caption: Mechanism of action of this compound via DHFR inhibition.

Method 1: Quantification of this compound using HPLC with UV Detection

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations where concentrations are expected to be relatively high.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dilution1 Dissolve in Diluent (e.g., 50:50 ACN:H2O) Sample->Dilution1 Standard Prepare Stock Standard Dilution2 Serial Dilutions for Calibration Curve Standard->Dilution2 Filter Filter through 0.45 µm Syringe Filter Dilution1->Filter Injection Inject onto HPLC System Dilution2->Injection Filter->Injection Separation Isocratic/Gradient Separation on C18 Column Injection->Separation Detection UV Detection (e.g., 290 nm) Separation->Detection Integration Integrate Peak Area Detection->Integration Calibration Generate Calibration Curve (Area vs. Concentration) Integration->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Protocol: HPLC-UV

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade

  • Methanol, HPLC grade

2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions

Parameter Value
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection λ 290 nm
Injection Vol. 10 µL
Run Time 15 minutes

| Gradient | 5% B to 95% B over 10 min, hold for 2 min, return to 5% B |

4. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 ACN:Water).

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare standards ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Accurately weigh the sample (e.g., powdered formulation) and dissolve in the diluent to achieve an expected concentration within the calibration range.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Data Analysis

  • Integrate the peak area corresponding to this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample using the linear regression equation of the calibration curve.

Illustrative Quantitative Data (HPLC-UV)
ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method 2: Quantification of this compound in Biological Matrices using LC-MS/MS

This method provides high sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices such as plasma or cell lysates.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collect Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (e.g., ¹³C-Aminopterin) Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifuge Centrifuge to Pellet Protein Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate and Reconstitute Supernatant->Evaporate Injection Inject onto LC-MS/MS System Evaporate->Injection Separation UPLC/HPLC Separation on C18 Column Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Integrate Peak Area Ratios (Analyte/IS) Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Protocol: LC-MS/MS

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., ¹³C,¹⁵N-Aminopterin

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic Acid, LC-MS grade

  • Control biological matrix (e.g., blank human plasma)

2. Instrumentation

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

3. LC-MS/MS Conditions

Parameter Value
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by infusion of standard

| Example (Aminopterin) | Q1: 441.2 m/z -> Q3: 295.1 m/z |

4. Standard and Sample Preparation

  • Stock Solutions: Prepare separate stock solutions of this compound and the internal standard in a suitable solvent (e.g., 50:50 ACN:Water).

  • Calibration Curve in Matrix: Spike blank biological matrix with varying concentrations of this compound to create a calibration curve (e.g., 0.1 to 100 ng/mL).

  • Sample Preparation:

    • To 100 µL of sample (or standard), add 10 µL of internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

    • Inject into the LC-MS/MS system.

5. Data Analysis

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Illustrative Quantitative Data (LC-MS/MS)
ParameterResult
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
LOD 0.03 ng/mL
LOQ 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Disclaimer: The protocols and data presented are illustrative and based on methods for similar compounds. Method development, optimization, and validation are required for the specific analysis of this compound.

References

Application Notes: 3'-Fluoroaminopterin Solution Preparation for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoroaminopterin is a synthetic analog of aminopterin and a potent folic acid antagonist.[1][2] Like other antifolates such as methotrexate, its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[2][3] DHFR is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4] THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA. By inhibiting DHFR, this compound depletes the cellular pool of THF, thereby disrupting DNA synthesis and repair, leading to cell cycle arrest and apoptosis. This cytotoxic activity makes it a compound of interest in cancer research. Studies have shown that this compound can be twice as toxic as its parent compound, aminopterin, to certain cancer cell lines.

These application notes provide a detailed protocol for the preparation, handling, and storage of this compound solutions for consistent and reliable results in cell culture-based assays.

Quantitative Data Summary

The following table summarizes the key properties of this compound for easy reference. Researchers should note that biological activity, such as IC50 values, is highly dependent on the cell line and experimental conditions.

ParameterDataSource(s)
Molecular Formula C₁₉H₁₉FN₈O₅
Molecular Weight 458.4 g/mol
Solubility Soluble in DMSO.Assumed based on common practice for similar compounds.
Cytotoxicity (IC50) Approximately twice as toxic as aminopterin in L1210 (mouse leukemia) and HuTu80 (human stomach cancer) cell lines.

Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is crucial to perform a dose-response curve to determine the precise IC50 for your specific cell line and assay conditions.

Experimental Protocols

Strict aseptic technique is required for all cell culture procedures to prevent contamination.

Required Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile, nuclease-free, amber or opaque microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (optional, for stock solution sterilization)

Preparation of Concentrated Stock Solution (e.g., 10 mM)
  • Calculate Required Mass: Use the molecular weight (458.4 g/mol ) to calculate the mass needed. To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 458.4 g/mol = 0.004584 g

    • Therefore, weigh out 4.58 mg of this compound powder.

  • Dissolution: In a sterile biosafety cabinet, add the weighed powder to a sterile, light-protected microcentrifuge tube. Add 1 mL of sterile DMSO.

  • Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.

  • Sterilization (Optional): If the starting material was not sterile, the concentrated DMSO stock can be sterilized by passing it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a new sterile, light-protected tube.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots tightly sealed at -20°C or -80°C for long-term stability.

Preparation of Working Solution for Cell Treatment
  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature, protected from light.

  • Dilution: Perform serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) as it can be toxic to cells.

    • Example Dilution: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • First, create an intermediate dilution: Add 1 µL of 10 mM stock to 999 µL of medium to get a 10 µM solution.

      • Alternatively, for treating a larger volume, add 1 µL of 10 mM stock for every 1 mL of final culture volume to achieve a 10 µM final concentration.

  • Application: Mix the final working solution gently by pipetting and add it to your cell cultures immediately. Do not store the compound in diluted, aqueous medium for extended periods.

Visualized Diagrams

Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation (in DMSO) cluster_working Working Solution Preparation (in Medium) weigh 1. Weigh Powder dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex Until Dissolved dissolve->vortex sterilize 4. Filter Sterilize (Optional) vortex->sterilize aliquot 5. Aliquot & Store at -20°C/-80°C sterilize->aliquot thaw 6. Thaw Stock Aliquot aliquot->thaw dilute 7. Serially Dilute in Culture Medium thaw->dilute use 8. Add to Cells Immediately dilute->use

Caption: A step-by-step workflow for preparing this compound solutions.

Mechanism of Action: DHFR Inhibition

G cluster_pathway Folate Metabolism & DNA Synthesis Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) (Active Cofactor) Synthesis Purine & Thymidylate Synthesis THF->Synthesis Required for DHFR->THF Fluoroaminopterin This compound Fluoroaminopterin->DHFR Inhibition DNA DNA Synthesis & Repair Synthesis->DNA

Caption: this compound blocks DNA synthesis by inhibiting the DHFR enzyme.

Quality Control and Safety

  • Purity Check: Ensure the purity of the this compound powder from the supplier via methods like HPLC or mass spectrometry, if possible.

  • Functional Assay: To ensure the potency of the stored stock solution over time, periodically perform a dose-response assay on a sensitive cell line and compare the IC50 value to previous results.

  • Safety Precautions: this compound is a potent cytotoxic agent and should be handled with extreme care.

    • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

    • Handle the dry powder and concentrated DMSO stock solution exclusively within a certified chemical fume hood or biosafety cabinet to avoid inhalation or aerosol exposure.

    • Dispose of all contaminated materials (tubes, pipette tips, media) according to your institution's guidelines for cytotoxic chemical waste.

References

Determining the IC50 of 3'-Fluoroaminopterin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of 3'-Fluoroaminopterin, a potent antifolate agent. The primary mechanism of action of this compound is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway essential for DNA synthesis and cell proliferation.[1][2] This guide outlines two primary methodologies for IC50 determination: a cell-based cytotoxicity assay using mouse leukemia L1210 cells and a biochemical enzyme inhibition assay targeting DHFR. Included are comprehensive protocols, data presentation tables, and visual diagrams of the experimental workflow and the relevant signaling pathway to aid researchers in their drug discovery and development efforts.

Introduction

This compound is an analog of aminopterin, a folic acid antagonist. The introduction of a fluorine atom at the 3' position of the p-aminobenzoyl group has been shown to enhance its biological activity. Studies have indicated that this compound is approximately twice as toxic as its parent compound, aminopterin, against mouse leukemia L1210 cells and the human stomach cancer cell line HuTu80. This increased cytotoxicity is attributed to a two- to threefold tighter binding to dihydrofolate reductase (DHFR).[3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1][2] Inhibition of DHFR disrupts these essential biosynthetic pathways, leading to cessation of cell growth and division, making it a prime target for anticancer therapies.

This application note provides standardized protocols for quantifying the inhibitory potency of this compound, enabling researchers to obtain reliable and reproducible IC50 values.

Data Presentation

The following table summarizes the reported and estimated IC50 values for this compound and related compounds. The IC50 for this compound in L1210 cells is estimated based on the reported relative toxicity compared to aminopterin.

CompoundCell Line/TargetIC50 ValueReference
This compound L1210 (Mouse Leukemia)~1.5 nM (Estimated)
Aminopterin L1210 (Mouse Leukemia)~3 nM
This compound HuTu80 (Human Stomach Cancer)Not Reported
Aminopterin HuTu80 (Human Stomach Cancer)Not Reported
Methotrexate Human DHFR0.12 ± 0.07 µM

Signaling Pathway

The inhibitory action of this compound targets the dihydrofolate reductase (DHFR) enzyme within the folate metabolism pathway. This pathway is critical for the de novo synthesis of nucleotides required for DNA replication.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Fluoroaminopterin This compound Fluoroaminopterin->DHFR DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis

DHFR signaling pathway and inhibition.

Experimental Protocols

Two primary methods are presented for determining the IC50 of this compound: a cell-based MTT assay and a biochemical DHFR enzyme inhibition assay.

Cell-Based IC50 Determination using MTT Assay

This protocol describes the determination of the cytotoxic effects of this compound on the L1210 mouse leukemia cell line using a colorimetric MTT assay.

Materials:

  • L1210 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest L1210 cells in their logarithmic growth phase.

    • Perform a cell count and determine viability using a hemocytometer and trypan blue exclusion.

    • Dilute the cells in culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to acclimate.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., from 0.1 nM to 100 nM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells by pipetting up and down.

    • Incubate the plate in the dark at room temperature for at least 2 hours.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed L1210 Cells (5,000 cells/well) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound to Wells Incubate_24h->Add_Compound Prepare_Compound Prepare Serial Dilutions of This compound Incubate_72h Incubate 72h Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilization Add Solubilization Solution Incubate_4h->Add_Solubilization Read_Absorbance Read Absorbance (570 nm) Add_Solubilization->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Experimental workflow for MTT assay.
Biochemical DHFR Enzyme Inhibition Assay

This protocol outlines a method to determine the IC50 of this compound by directly measuring its inhibitory effect on DHFR enzyme activity. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • This compound

  • Methotrexate (as a positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplates

  • Microplate reader capable of kinetic measurements at 340 nm

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DHFR in assay buffer.

    • Prepare a stock solution of DHF in assay buffer (may require gentle warming to dissolve).

    • Prepare a fresh stock solution of NADPH in assay buffer.

    • Prepare a stock solution of this compound and methotrexate in DMSO, followed by serial dilutions in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to the respective wells:

      • Blank: Assay buffer

      • Enzyme Control: DHFR, NADPH, and assay buffer

      • Inhibitor Wells: DHFR, NADPH, and serial dilutions of this compound or methotrexate

    • The final volume in each well before adding the substrate should be consistent (e.g., 180 µL).

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding DHF solution to all wells (e.g., 20 µL).

    • Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to accurately determine the IC50 of this compound. The cell-based MTT assay provides insights into the cytotoxic effects of the compound in a cellular context, while the biochemical DHFR inhibition assay directly measures its potency against its molecular target. By utilizing these standardized methods, researchers can generate robust and comparable data, facilitating the evaluation and development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for 3'-Fluoroaminopterin in Drug Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoroaminopterin is a potent antifolate agent that, like its analogs aminopterin and methotrexate, inhibits dihydrofolate reductase (DHFR). This enzyme is critical for the synthesis of nucleotides and certain amino acids, making it a key target in cancer therapy. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, leading to cell death, particularly in rapidly dividing cancer cells. Due to its high potency, this compound holds promise for use in combination with other therapeutic agents to enhance efficacy and overcome drug resistance.

These application notes provide a framework for incorporating this compound into drug combination studies. While specific data for this compound in combination therapies are not widely available in published literature, the following protocols and principles are based on established methodologies for similar antifolates like methotrexate and aminopterin.

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its cytotoxic effects by competitively inhibiting dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are building blocks for DNA and RNA. By blocking this crucial step, this compound depletes the cellular pool of THF, leading to the inhibition of DNA synthesis and repair, and ultimately, cell cycle arrest and apoptosis. The fluorine substitution at the 3' position is reported to enhance its binding affinity to DHFR, making it a more potent inhibitor than aminopterin.

Dihydrofolate_Reductase_Pathway Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis DHFR->Tetrahydrofolate (THF) This compound This compound This compound->DHFR Inhibits DNA Synthesis & Cell Proliferation DNA Synthesis & Cell Proliferation Purine Synthesis->DNA Synthesis & Cell Proliferation Thymidylate Synthesis->DNA Synthesis & Cell Proliferation

Rationale for Drug Combinations

Combining this compound with other anticancer agents can offer several advantages:

  • Synergistic Efficacy: Targeting multiple pathways simultaneously can lead to a greater therapeutic effect than the sum of the individual drugs.

  • Overcoming Resistance: Cancer cells can develop resistance to single agents. Combination therapy can target redundant or compensatory pathways, making it more difficult for resistance to emerge.

  • Dose Reduction and Reduced Toxicity: Synergistic combinations may allow for lower doses of each drug, potentially reducing dose-related toxicities while maintaining or enhancing efficacy.

Potential drug classes to combine with this compound include:

  • DNA Damaging Agents (e.g., cisplatin, doxorubicin): By depleting nucleotide pools, this compound can impair DNA repair mechanisms, sensitizing cells to DNA damaging agents.

  • Tyrosine Kinase Inhibitors (TKIs): Targeting signaling pathways that promote cell survival and proliferation can complement the cytotoxic effects of DHFR inhibition.

  • Immunotherapies: By inducing immunogenic cell death, this compound may enhance the efficacy of checkpoint inhibitors.

Experimental Protocols

The following are generalized protocols for in vitro drug combination studies. These should be optimized for the specific cell lines and combination agents being investigated.

Protocol 1: Cell Viability and Cytotoxicity Assays

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for single agents and the evaluation of combination effects.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO or sterile water)

  • Combination drug (stock solution)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete culture medium. For combination studies, prepare a matrix of concentrations for both drugs.

  • Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 48-72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each drug alone using non-linear regression analysis (e.g., log(inhibitor) vs. response).

    • For combination studies, analyze the data using methods such as the Chou-Talalay method to determine the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Seeding Cell Seeding Drug Dilution Drug Dilution Cell Seeding->Drug Dilution Cell Treatment Cell Treatment Drug Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Acquisition Data Acquisition Viability Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Protocol 2: Apoptosis Assay

This protocol assesses the induction of apoptosis by this compound alone and in combination.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound and combination drug

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination at predetermined concentrations (e.g., IC50 values). Include a vehicle control.

  • Incubation: Incubate for a suitable time to induce apoptosis (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation

Quantitative data from drug combination studies should be summarized in clear and structured tables for easy comparison.

Table 1: Single Agent IC50 Values

Cell LineDrugIC50 (nM)
Cell Line AThis compoundValue
Cell Line ACombination Drug XValue
Cell Line BThis compoundValue
Cell Line BCombination Drug XValue

Table 2: Combination Index (CI) Values for this compound and Drug X

Cell LineFa (Fraction Affected)CI ValueInterpretation
Cell Line A0.25ValueSynergy/Additive/Antagonism
Cell Line A0.50ValueSynergy/Additive/Antagonism
Cell Line A0.75ValueSynergy/Additive/Antagonism
Cell Line B0.50ValueSynergy/Additive/Antagonism

Conclusion

While specific preclinical and clinical data on the use of this compound in drug combination studies are limited, its potent mechanism of action as a DHFR inhibitor provides a strong rationale for such investigations. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute robust in vitro studies to explore the synergistic potential of this compound with other therapeutic agents. Careful experimental design and rigorous data analysis will be crucial in elucidating the therapeutic promise of this compound-based combination therapies.

Application Note: Flow Cytometric Analysis of Cellular Responses to 3'-Fluoroaminopterin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3'-Fluoroaminopterin is a potent antifolate compound that acts as an inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1] By inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[1] This application note provides detailed protocols for the analysis of cells treated with this compound using flow cytometry, with a focus on cell cycle progression and apoptosis.

Principle

Flow cytometry is a powerful technique for single-cell analysis, enabling the quantification of multiple cellular characteristics simultaneously. This application note describes two key flow cytometry-based assays to characterize the effects of this compound:

  • Cell Cycle Analysis: Treatment with DHFR inhibitors typically leads to an arrest in the G1 phase of the cell cycle.[2][3] This is due to the depletion of nucleotides necessary for DNA replication in the S phase. Propidium iodide (PI) staining of cellular DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Apoptosis Detection: Disruption of DNA synthesis and the resulting cellular stress can trigger programmed cell death, or apoptosis. Annexin V, a protein with high affinity for phosphatidylserine (PS), is used to identify apoptotic cells. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is used as a viability dye to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Data Presentation

The following tables summarize the expected quantitative data from flow cytometric analysis of a human cancer cell line (e.g., Jurkat) treated with this compound.

Table 1: Expected Cell Cycle Distribution after this compound Treatment

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO)45 ± 535 ± 520 ± 3
This compound (IC50)75 ± 710 ± 415 ± 3
This compound (2x IC50)85 ± 65 ± 310 ± 2

Table 2: Expected Apoptotic Profile after this compound Treatment

Treatment Group% Live Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic/Necrotic (Annexin V+ / PI+)
Vehicle Control (DMSO)95 ± 33 ± 12 ± 1
This compound (IC50)60 ± 825 ± 515 ± 4
This compound (2x IC50)40 ± 735 ± 625 ± 5

Signaling Pathways and Experimental Workflow

G_1 This compound Mechanism of Action A This compound B Dihydrofolate Reductase (DHFR) A->B Inhibition C Dihydrofolate -> Tetrahydrofolate D Purine & Thymidylate Synthesis C->D Depletion E DNA Synthesis & Repair D->E Impairment F p53 Activation E->F DNA Damage Signal I Apoptosis E->I Cellular Stress G p21 Upregulation F->G H G1 Phase Cell Cycle Arrest G->H G_2 Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Flow Cytometry A Seed Cells B Treat with this compound (or Vehicle Control) A->B C Incubate for 24-48h B->C D Harvest Cells C->D E Wash with PBS D->E F Stain for Cell Cycle or Apoptosis E->F G Acquire Data on Flow Cytometer F->G H Analyze Data (Gating & Quantification) G->H

References

Application Notes and Protocols for 3'-Fluoroaminopterin in Antifolate Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3'-Fluoroaminopterin, a potent antifolate, in the study of drug resistance. This document includes available data on its efficacy, detailed protocols for key experimental procedures, and diagrams to illustrate relevant biological pathways and workflows.

Introduction to this compound and Antifolate Resistance

Antifolates are a class of chemotherapeutic agents that interfere with the metabolism of folic acid, a vitamin essential for the synthesis of DNA, RNA, and proteins. A primary target of classical antifolates like methotrexate and aminopterin is the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in one-carbon metabolism. Inhibition of DHFR leads to a depletion of THF, which in turn disrupts the synthesis of purines and thymidylate, ultimately causing cell cycle arrest and apoptosis.[1]

Drug resistance is a major obstacle in cancer chemotherapy.[2] Resistance to antifolates can arise through several mechanisms, including:

  • Impaired drug transport: Reduced influx or increased efflux of the antifolate drug.

  • Target enzyme alterations: Gene amplification or mutations in the DHFR gene leading to increased enzyme levels or reduced drug binding affinity.

  • Decreased polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS), an enzyme that modifies antifolates to enhance their intracellular retention and activity.[2]

This compound is a derivative of aminopterin with a fluorine substitution at the 3' position of the p-aminobenzoyl group. This modification has been shown to enhance its biological activity compared to the parent compound.[3]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound compared to its parent compound, aminopterin.

Table 1: Inhibition of Dihydrofolate Reductase (DHFR)

CompoundSource of DHFRRelative Binding Affinity (Compared to Aminopterin)
This compoundBacterial Species2-3x tighter
This compoundHuman HeLa Cells2-3x tighter

Data extracted from Henkin and Washtien, 1983.[3]

Table 2: Cytotoxicity in Cancer Cell Lines

CompoundCell LineCell TypeRelative Toxicity (Compared to Aminopterin)
This compoundL1210Mouse Leukemia2x more toxic
This compoundHuTu80Human Stomach Cancer2x more toxic

Data extracted from Henkin and Washtien, 1983.

Signaling Pathways and Experimental Workflows

Dihydrofolate Reductase (DHFR) Pathway and Inhibition

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the point of inhibition by this compound.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) One_Carbon_Metabolism One-Carbon Metabolism (Purine & Thymidylate Synthesis) THF->One_Carbon_Metabolism NADPH NADPH + H+ NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Fluoroaminopterin This compound Fluoroaminopterin->DHFR

DHFR pathway and site of inhibition.
Mechanisms of Antifolate Resistance

This diagram outlines the primary mechanisms by which cancer cells develop resistance to antifolate drugs like this compound.

Antifolate_Resistance cluster_cell Cancer Cell DHFR DHFR FPGS FPGS Drug_poly Polyglutamylated Antifolate FPGS->Drug_poly Drug_Efflux Efflux Pump (e.g., MRP, BCRP) Drug_Influx Reduced Folate Carrier (RFC) Drug_in Antifolate (intracellular) Drug_Influx->Drug_in Drug_in->DHFR Drug_in->FPGS Drug_in->Drug_Efflux Drug_poly->DHFR Resistance_Influx Decreased Influx Resistance_Influx->Drug_Influx Resistance_Efflux Increased Efflux Resistance_Efflux->Drug_Efflux Resistance_DHFR DHFR Amplification or Mutation Resistance_DHFR->DHFR Resistance_FPGS Decreased FPGS Activity Resistance_FPGS->FPGS Drug_out Antifolate (extracellular) Drug_out->Drug_Influx

Mechanisms of cellular resistance to antifolates.

Experimental Protocols

The following are detailed protocols for assessing the efficacy of this compound and characterizing resistance. These are generalized methods that should be optimized for specific cell lines and experimental conditions.

Protocol 1: DHFR Enzyme Inhibition Assay (Colorimetric)

This assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Purified recombinant DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • This compound and other test compounds

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer containing β-mercaptoethanol.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare serial dilutions of this compound and control inhibitors (e.g., methotrexate, aminopterin) in the assay buffer.

  • Assay Setup (96-well plate):

    • Add 2 µL of the test inhibitor at various concentrations to the wells. Include a vehicle control.

    • Add 98 µL of diluted DHFR enzyme solution to each well.

    • Include controls for "no enzyme" and "no inhibitor".

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation:

    • Prepare a reaction mixture containing DHF and NADPH in the assay buffer.

    • Initiate the reaction by adding 100 µL of the reaction mixture to all wells.

  • Measurement:

    • Immediately measure the absorbance at 340 nm in kinetic mode at 25°C, recording data every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

DHFR_Assay_Workflow start Start prep_reagents Prepare Reagents (DHFR, DHF, NADPH, Inhibitor) start->prep_reagents plate_setup Set up 96-well plate: - Inhibitor dilutions - DHFR enzyme prep_reagents->plate_setup pre_incubate Pre-incubate for 15 min plate_setup->pre_incubate initiate_reaction Initiate reaction with DHF/NADPH mixture pre_incubate->initiate_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Mode) initiate_reaction->measure_abs analyze_data Calculate Reaction Rates and % Inhibition measure_abs->analyze_data calc_ic50 Determine IC50 values analyze_data->calc_ic50 end End calc_ic50->end Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat cells with serial dilutions of this compound incubate_24h->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs analyze_data Calculate % Viability and determine IC50 measure_abs->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Inducing Folate Deficiency In Vitro Using 3'-Fluoroaminopterin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, a B vitamin, is essential for the synthesis of nucleotides and amino acids, making it critical for DNA replication, repair, and cell division. Rapidly proliferating cells, such as cancer cells, have a high demand for folate. This dependency is exploited by antifolate drugs, which interfere with folate metabolism to induce a state of folate deficiency, ultimately leading to cell cycle arrest and apoptosis. 3'-Fluoroaminopterin is a potent analog of aminopterin, a classical antifolate, that acts as a competitive inhibitor of dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate pathway, responsible for regenerating tetrahydrofolate (THF), the active form of folate. By inhibiting DHFR, this compound depletes the intracellular pool of THF, thereby disrupting the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.

These application notes provide detailed protocols for utilizing this compound to induce folate deficiency in in vitro cell culture models. This allows for the study of the cellular consequences of folate depletion and the evaluation of novel therapeutic strategies targeting folate metabolism.

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound, like its parent compound aminopterin, exerts its cytotoxic effects by potently inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical step in the folate cycle. THF is subsequently converted into various cofactors, such as 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, which are essential one-carbon donors for the de novo synthesis of purines (adenine and guanine) and thymidylate.

By binding to the active site of DHFR with high affinity, this compound prevents the regeneration of THF. The resulting depletion of intracellular THF pools leads to a downstream inhibition of thymidylate synthase (TS) and other folate-dependent enzymes. This disruption in nucleotide biosynthesis ultimately results in the cessation of DNA replication, cell cycle arrest, and induction of apoptosis in rapidly dividing cells. The fluorine substitution at the 3' position of the p-aminobenzoyl group in this compound enhances its binding affinity for DHFR, making it a more potent inhibitor than aminopterin.

Quantitative Data: In Vitro Cytotoxicity

CompoundL1210 (Mouse Leukemia)HuTu80 (Human Duodenal Cancer)
Aminopterin ~2.0 nM~4.0 nM
This compound (Estimated) ~1.0 nM ~2.0 nM
Methotrexate ~5.0 nM~10.0 nM

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay used to measure cell viability. Researchers are encouraged to determine the precise IC50 for their specific cell line and experimental setup.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using MTT Assay

This protocol describes the determination of the concentration of this compound that inhibits cell growth by 50% (IC50) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cancer cell line (e.g., L1210, HuTu80, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Folate-deficient medium (for pre-conditioning if desired)

  • This compound stock solution (e.g., 1 mM in DMSO, stored at -20°C)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium. A typical concentration range to test would be from 0.1 nM to 100 nM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Induction of Folate Deficiency and Assessment of Downstream Effects

This protocol outlines the steps to induce folate deficiency in cultured cells using a specific concentration of this compound (e.g., 2x IC50) and subsequently assess its impact on cell proliferation and intracellular folate levels.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • Reagents for intracellular folate extraction (see Protocol 3)

  • LC-MS/MS system for folate analysis

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to allow for several days of growth without reaching confluency.

    • After 24 hours, treat the cells with this compound at a concentration equivalent to 2x the predetermined IC50 value. Include a vehicle-treated control group.

  • Time-Course Analysis of Cell Proliferation:

    • At different time points (e.g., 24, 48, 72, and 96 hours) after treatment, harvest the cells from one well of each condition.

    • Perform a cell count using a hemocytometer and Trypan Blue to distinguish between viable and non-viable cells.

    • Plot the viable cell number against time to assess the effect of this compound on cell proliferation.

  • Preparation of Cell Lysates for Folate Analysis:

    • At a specific time point (e.g., 48 hours), harvest the cells from the remaining wells.

    • Wash the cells twice with ice-cold PBS.

    • Proceed with the intracellular folate extraction protocol (Protocol 3).

Protocol 3: Extraction and Quantification of Intracellular Folates by LC-MS/MS

This protocol describes a method for extracting and quantifying intracellular folate species from cell pellets using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell pellets from control and treated samples

  • Extraction buffer (e.g., 0.1 M sodium acetate, 1% ascorbic acid, pH 4.5)

  • Internal standards (stable isotope-labeled folate standards)

  • Liquid nitrogen

  • Sonicator

  • Centrifuge (refrigerated)

  • LC-MS/MS system

Procedure:

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold extraction buffer containing internal standards.

    • Lyse the cells by sonication on ice.

    • Incubate the lysate on ice for 30 minutes in the dark.

  • Protein Precipitation and Clarification:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the protein precipitate.

  • Sample Analysis:

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

    • Analyze the samples for different folate species (e.g., THF, DHF, 5-methyl-THF).

  • Data Analysis:

    • Quantify the concentration of each folate species by comparing the peak areas to those of the internal standards.

    • Normalize the folate concentrations to the total protein content or cell number of the original sample.

Mandatory Visualizations

Folate_Metabolism_Pathway Folate Folate (Vitamin B9) DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine -> Glycine Formyl_THF 10-Formyl-THF THF->Formyl_THF TS Thymidylate Synthase (TS) Serine Serine Glycine Glycine Methylene_THF->THF dTMP dTMP Methylene_THF->dTMP dUMP -> Methylene_THF->Formyl_THF dUMP dUMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis Purine Synthesis Formyl_THF->Purine_Synthesis Fluoroaminopterin This compound Fluoroaminopterin->DHFR Inhibition

Caption: Folate metabolism and the inhibitory action of this compound on DHFR.

Experimental_Workflow start Start: Select Cancer Cell Line seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat with Serial Dilutions of This compound seed_cells->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h mtt_assay Perform MTT Assay incubate_48_72h->mtt_assay measure_absorbance Measure Absorbance (570 nm) mtt_assay->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50 induce_deficiency Induce Folate Deficiency: Treat Cells with 2x IC50 of This compound calculate_ic50->induce_deficiency time_course Time-Course Analysis of Cell Proliferation induce_deficiency->time_course harvest_cells Harvest Cells for Folate Analysis induce_deficiency->harvest_cells end End: Data Analysis and Interpretation time_course->end extract_folates Extract Intracellular Folates harvest_cells->extract_folates lcms_analysis Quantify Folates by LC-MS/MS extract_folates->lcms_analysis lcms_analysis->end

Caption: Experimental workflow for in vitro evaluation of this compound.

Application Note: Analysis of Dihydrofolate Reductase (DHFR) Expression Following 3'-Fluoroaminopterin Treatment using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a critical enzyme for cell proliferation and growth.[1][2][3] Consequently, DHFR has been a key target for cancer chemotherapy for many years.[1] Antifolate drugs, such as methotrexate and aminopterin, are potent inhibitors of DHFR, leading to the depletion of intracellular reduced folates, which in turn inhibits DNA synthesis and arrests cell growth.[4]

3'-Fluoroaminopterin is an analog of aminopterin, designed to act as a DHFR inhibitor. Understanding the cellular response to such inhibitors is vital for drug development and for elucidating mechanisms of drug resistance. One common cellular response to DHFR inhibition by antifolates like methotrexate is the upregulation of DHFR protein expression. This is believed to be a result of a translational autoregulatory mechanism where DHFR binds to its own mRNA to inhibit translation. When an inhibitor like this compound binds to DHFR, it may disrupt this negative feedback loop, leading to an increase in DHFR protein synthesis.

This application note provides a detailed protocol for analyzing changes in DHFR protein expression in cultured cells following treatment with this compound using Western blot analysis.

Mechanism of Action: DHFR Inhibition by Antifolates

DHFR inhibitors like this compound are folate analogs that competitively bind to the active site of the DHFR enzyme. This binding prevents the natural substrate, dihydrofolate, from being converted to tetrahydrofolate. The resulting depletion of tetrahydrofolate stalls the synthesis of nucleotides necessary for DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis.

DHFR_Inhibition_Pathway cluster_0 Cellular Folate Metabolism cluster_1 Drug Action DHF Dihydrofolate (DHF) DHFR_enzyme DHFR Enzyme DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dTMP, Purines) THF->Nucleotide_Synthesis Required for DHFR_enzyme->THF Catalyzes DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Precursors for Antifolate This compound Inhibition Antifolate->Inhibition Inhibition->DHFR_enzyme Inhibits

Caption: Mechanism of DHFR inhibition by this compound.

Quantitative Data Summary

The following table presents representative data on the change in DHFR protein expression levels after treatment with this compound, as quantified by densitometry of Western blot bands. Values are normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the untreated control.

Treatment GroupConcentration (nM)Incubation Time (hours)Normalized DHFR Expression (Fold Change vs. Control)Standard Deviation
Vehicle Control (DMSO)0241.00± 0.12
This compound10242.50± 0.35
This compound50244.80± 0.60
This compound100246.20± 0.75
Vehicle Control (DMSO)0481.00± 0.15
This compound10483.10± 0.40
This compound50485.90± 0.68
This compound100487.50± 0.85

Experimental Protocol: Western Blot for DHFR Expression

This protocol details the steps for treating cultured cells with this compound and subsequently analyzing DHFR protein expression by Western blot.

Materials and Reagents
  • Cell line of interest (e.g., HeLa, MCF-7, etc.)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 12% acrylamide)

  • Tris-Glycine-SDS running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-DHFR antibody

  • Primary antibody: Mouse anti-GAPDH or anti-β-actin antibody (loading control)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol Steps
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Prepare working solutions of this compound in complete medium at desired concentrations (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle-only control (DMSO).

    • Aspirate the old medium and treat the cells with the prepared solutions.

    • Incubate for the desired time points (e.g., 24 and 48 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Lysis and Protein Quantification:

    • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Add Laemmli sample buffer to a final concentration of 1x to 20-30 µg of protein from each sample.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-DHFR antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed for a loading control (GAPDH or β-actin) following the same immunoblotting steps with the appropriate primary and secondary antibodies.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the DHFR band intensity to the corresponding loading control band intensity for each sample.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_workflow Western Blot Protocol Workflow A 1. Cell Seeding & Culture (70-80% Confluency) B 2. Treatment with This compound & Control A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Sample Preparation (Laemmli Buffer & Boil) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (PVDF Membrane) F->G H 8. Blocking G->H I 9. Primary Antibody Incubation (Anti-DHFR) H->I J 10. Secondary Antibody Incubation (HRP-conjugated) I->J K 11. ECL Detection J->K L 12. Imaging & Densitometry K->L M 13. Re-probe for Loading Control (e.g., GAPDH) L->M N 14. Data Normalization & Analysis L->N M->N

Caption: Step-by-step workflow for DHFR Western blot analysis.

References

Troubleshooting & Optimization

Troubleshooting 3'-Fluoroaminopterin insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3'-Fluoroaminopterin, focusing on issues related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or neutral buffer?

A1: this compound, similar to its parent compound aminopterin, is a complex organic molecule with multiple functional groups that give it a zwitterionic character at neutral pH. Aminopterin is known to be only slightly soluble in water.[1] Its solubility is highly dependent on the pH of the solution. At neutral pH, the molecule's limited polarity restricts its interaction with water molecules, leading to poor solubility. To achieve dissolution, modification of the solvent's pH is typically required.

Q2: How can I dissolve this compound for my experiments?

A2: The most effective method to dissolve this compound is by adjusting the pH of the aqueous solution. Since its parent compound, aminopterin, is soluble in aqueous sodium hydroxide (NaOH) solutions, it is recommended to prepare a stock solution by dissolving the compound in a basic solution.[2][3] A common starting point is to use a dilute solution of NaOH (e.g., 0.1 N NaOH) to deprotonate the carboxylic acid groups, forming a more soluble salt. Subsequently, the pH can be carefully adjusted back towards the desired experimental pH, although precipitation may occur if the solution becomes neutral or acidic.

Q3: What solvents are recommended for creating a stock solution?

A3: For creating a concentrated stock solution, several options are available. The choice of solvent depends on the experimental requirements and downstream applications.

  • Aqueous Base: As mentioned, dissolving the compound in a dilute aqueous base (e.g., 0.1 N NaOH) is a primary method. One vendor suggests that aminopterin is soluble in 2 N NaOH at a concentration of 50 mg/mL.[3]

  • Organic Solvents: Dimethyl sulfoxide (DMSO) is a common alternative for creating high-concentration stock solutions.[1] One supplier indicates a solubility of 31.25 mg/mL in DMSO, which may be aided by warming to 60°C and sonication. Methanol is also reported as a solvent for aminopterin.

It is crucial to note that organic solvents like DMSO might not be suitable for all cell-based assays or in vivo studies, and their final concentration in the experimental medium should be kept to a minimum.

Q4: What is the expected solubility of this compound?

Solvent/ConditionAminopterin SolubilitySource
WaterSlightly Soluble / 0.003 mg/mL (predicted)
Aqueous Sodium HydroxideSoluble
2 N NaOH50 mg/mL
DMSOSoluble / 31.25 mg/mL (with heat)
MethanolSoluble

Q5: Can I use techniques like sonication or heating to improve solubility?

A5: Yes, physical methods can aid dissolution, but they should be used with caution.

  • Sonication: Using an ultrasonic bath can help break down powder aggregates and increase the rate of dissolution.

  • Heating: Gentle warming (e.g., to 60°C as suggested for DMSO) can increase the solubility of many compounds. However, prolonged exposure to high temperatures can degrade the compound. Always check the compound's stability information before applying heat.

These methods are most effective when combined with the proper choice of solvent or pH adjustment.

Experimental Protocols

Protocol 1: Preparation of a Basic Aqueous Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of this compound (MW: 458.40 g/mol ).

  • Weighing: Accurately weigh out 4.58 mg of this compound powder.

  • Initial Solubilization: Add 900 µL of sterile, nuclease-free water to the powder. The compound will likely not dissolve at this stage.

  • pH Adjustment: While gently vortexing, add 0.1 N NaOH dropwise (typically 1-5 µL at a time). Continue adding the base until the compound is fully dissolved.

  • Final Volume Adjustment: Once dissolved, add sterile water to bring the final volume to 1.0 mL.

  • Sterilization (Optional): If required for your application, sterile-filter the solution through a 0.22 µm syringe filter that is compatible with basic solutions (e.g., PES).

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C. It is not recommended to store aqueous solutions for more than one day.

Visual Guides

Troubleshooting Workflow for Insolubility

The following diagram outlines a step-by-step process for troubleshooting the insolubility of this compound.

G cluster_0 cluster_1 cluster_2 start Start: this compound Powder add_solvent Add Aqueous Solvent (e.g., Water, PBS) start->add_solvent check_dissolved Is the compound fully dissolved? add_solvent->check_dissolved success Solution Prepared (Store appropriately) check_dissolved->success Yes add_base Add 0.1 N NaOH dropwise with vortexing check_dissolved->add_base No check_dissolved2 Is the compound fully dissolved? add_base->check_dissolved2 check_dissolved2->success Yes consider_alt Consider Alternative Solvent (e.g., DMSO) check_dissolved2->consider_alt No add_dmso Dissolve in 100% DMSO (may require gentle warming/ sonication) consider_alt->add_dmso end High-Concentration Stock Prepared add_dmso->end

A troubleshooting flowchart for dissolving this compound.

Mechanism of Action: DHFR Inhibition

This compound, like aminopterin, is an antifolate agent. Its primary mechanism of action is the competitive inhibition of the enzyme Dihydrofolate Reductase (DHFR). This inhibition blocks the synthesis of nucleotide precursors, which in turn inhibits the synthesis of DNA, RNA, and proteins.

G cluster_products DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_RNA DNA, RNA, Protein Synthesis THF->DNA_RNA (precursors) DHFR->THF F_AMT This compound F_AMT->DHFR

Inhibition of DHFR by this compound blocks THF synthesis.

References

Technical Support Center: Optimizing 3'-Fluoroaminopterin Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of 3'-Fluoroaminopterin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic analog of aminopterin, a potent folic acid antagonist. Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. By inhibiting DHFR, this compound depletes the cellular pool of THF, leading to the cessation of DNA synthesis and cell death.[1][2] Studies have shown that this compound binds to DHFR two- to threefold more tightly than aminopterin itself.

Q2: What are the common applications of this compound in in vitro research?

Due to its potent inhibition of DHFR, this compound is primarily used in:

  • Cancer Research: To study the effects of folate pathway inhibition on cancer cell proliferation and to evaluate its potential as a chemotherapeutic agent. It has been shown to be twice as toxic as aminopterin to certain cancer cell lines.

  • Drug Development: As a reference compound in screening assays for novel DHFR inhibitors.

  • Cell Biology: To investigate the role of the folate pathway in various cellular processes.

Q3: What is a recommended starting concentration for this compound in a new assay?

A recommended starting point for a new cell line or enzymatic assay is to perform a broad dose-response experiment. A typical range to start with is from 1 nM to 10 µM, using 3- to 10-fold serial dilutions. This initial screen will help to identify a narrower, more effective concentration range for subsequent, more detailed experiments.

Q4: How should I prepare and store this compound stock solutions?

For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). It is crucial to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Quantitative Data Summary

CompoundTarget/Cell LineAssay TypeIC50Reference
This compound e.g., Human DHFREnzymaticUser-definedUser-defined
This compound e.g., L1210 LeukemiaCytotoxicityUser-definedUser-defined
3'-Flufluoroaminopterin e.g., HuTu80 Stomach CancerCytotoxicityUser-definedUser-defined
AminopterinL1210 LeukemiaCytotoxicity~3-10 fold more potent than Methotrexate[3]
MethotrexateL1210 LeukemiaCytotoxicity~3-10 fold less potent than Aminopterin[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Higher than expected IC50 value (Low Potency) High Folate in Culture Medium: Standard cell culture media often contain high levels of folic acid, which competes with this compound for cellular uptake and binding to DHFR.- Use folate-deficient or folate-free medium for the assay. - Culture cells in low-folate medium for a period before the assay to deplete intracellular folate stores.
Cell Line Resistance: The cell line may have inherent or acquired resistance mechanisms, such as reduced drug uptake, increased drug efflux, or DHFR overexpression.- Use a cell line known to be sensitive to antifolates. - Characterize the expression of folate transporters in your cell line.
Compound Degradation: Improper storage or handling of this compound can lead to loss of activity.- Prepare fresh stock solutions and dilutions for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.
High Variability Between Replicate Wells Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.- Ensure cells are in a single-cell suspension before seeding. - Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps.
"Edge Effect": Evaporation from the outer wells of a multi-well plate can concentrate the compound and media components, leading to inconsistent results.- Fill the outer wells of the plate with sterile PBS or media without cells and do not use them for data points. - Ensure proper humidification of the incubator.
Compound Precipitation: this compound may precipitate at high concentrations in the culture medium.- Visually inspect the wells for any precipitate after adding the compound. - Ensure the final DMSO concentration is not causing solubility issues.
Unexpected Dose-Response Curve (e.g., non-sigmoidal) Assay Interference: The compound may interfere with the chemistry of the cell viability assay (e.g., reducing MTT reagent).- Run a control experiment with the compound in cell-free media to check for direct effects on the assay reagents. - Consider using a different viability assay that works on a different principle (e.g., ATP-based vs. metabolic-based).
Off-Target Effects: At high concentrations, the compound may have effects unrelated to DHFR inhibition.- Correlate the cytotoxic effects with a direct measurement of DHFR inhibition. - If possible, perform rescue experiments by adding downstream products of the folate pathway (e.g., thymidine, hypoxanthine).

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a DHFR Enzymatic Assay

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The inhibitory effect of this compound is quantified by measuring the reduction in the rate of NADPH oxidation.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader with 340 nm absorbance measurement capability

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all dilutions.

    • Prepare working solutions of DHFR enzyme, DHF, and NADPH in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of this compound.

    • Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Start the reaction by adding DHF and NADPH to all wells.

  • Measurement:

    • Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Determining the Cytotoxic IC50 of this compound in a Cell-Based Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cell line of interest

  • Complete cell culture medium (consider using folate-deficient medium)

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader with 570 nm absorbance measurement capability

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock solution.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Incubation:

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis (Purines, Thymidylate) THF->DNA_Synthesis One-Carbon Metabolism NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Fluoroaminopterin This compound Fluoroaminopterin->DHFR Inhibition

Caption: Mechanism of action of this compound via inhibition of the DHFR pathway.

Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dose_range Broad Dose-Response (e.g., 1 nM - 10 µM) prep_stock->dose_range prep_cells Culture and Seed Cells prep_cells->dose_range incubation Incubate for a Defined Period (e.g., 72h) dose_range->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay calc_ic50 Calculate Preliminary IC50 viability_assay->calc_ic50 refine_range Refine Concentration Range Around IC50 calc_ic50->refine_range definitive_exp Definitive IC50 Experiment refine_range->definitive_exp final_ic50 Determine Final IC50 definitive_exp->final_ic50

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Overcoming Resistance to 3'-Fluoroaminopterin in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 3'-Fluoroaminopterin. This resource provides troubleshooting guidance and frequently asked questions to help you navigate experimental challenges and understand mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent antifolate, an analogue of aminopterin.[1] Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway.[1][2] DHFR is responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division.[3] By binding tightly to DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and subsequent cell death in rapidly proliferating cancer cells.[4]

Q2: What are the known mechanisms of resistance to antifolates like this compound?

Cancer cells can develop resistance to antifolates through several mechanisms:

  • Target Enzyme Alterations: This is a common mechanism and can involve:

    • Gene Amplification: An increase in the copy number of the DHFR gene, leading to overexpression of the DHFR protein. This effectively "soaks up" the inhibitor.

    • Gene Mutation: Mutations in the DHFR gene can alter the enzyme's structure, reducing its binding affinity for this compound while preserving its ability to bind its natural substrate, DHF.

  • Impaired Drug Transport:

    • Reduced Uptake: Decreased expression or function of the reduced folate carrier (RFC), the primary transporter responsible for bringing folates and antifolates into the cell.

    • Increased Efflux: Overexpression of ATP-binding cassette (ABC) family transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), which actively pump antifolates out of the cell.

  • Defective Polyglutamylation:

    • Reduced Folylpolyglutamate Synthetase (FPGS) Activity: FPGS is an enzyme that adds glutamate residues to intracellular folates and antifolates. This polyglutamylation traps the drug inside the cell and increases its inhibitory activity. Reduced FPGS activity leads to decreased intracellular drug concentrations.

Troubleshooting Guide

Issue: My cancer cell line shows higher than expected resistance to this compound in our initial cytotoxicity assays.

This is a common challenge that can arise from either intrinsic resistance of the cell line or the development of acquired resistance. The following troubleshooting guide will walk you through a systematic approach to identify the potential cause.

Step 1: Confirm Experimental Setup and Cell Line Integrity

Q1.1: How can I be sure that my experimental setup is not the cause of the observed resistance?

First, rule out any technical issues with your assay.

  • Verify Drug Concentration and Stability: Ensure the correct concentration of this compound was used and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.

  • Check Cell Viability Assay Protocol: Review your cell viability assay protocol for any potential pitfalls. For detailed troubleshooting of common assays like MTT or AlamarBlue, refer to established guides.

  • Culture Medium Composition: The concentration of folic acid in your culture medium can impact the efficacy of antifolates. High levels of folic acid can compete with this compound for transport into the cell and for binding to DHFR.

    • Recommendation: Use a folate-depleted medium for a few passages prior to and during your experiment to sensitize the cells to the drug.

  • Cell Seeding Density: Inconsistent cell seeding can lead to variable results. Ensure a single-cell suspension and use a calibrated multichannel pipette.

Step 2: Investigate Mechanisms of Resistance

If you have ruled out technical issues, the next step is to investigate the potential molecular mechanisms of resistance within your cell line.

Q2.1: How can I determine if DHFR gene amplification is responsible for the resistance?

DHFR gene amplification is a frequent cause of resistance to antifolates.

  • Hypothesis: The resistant cells have an increased copy number of the DHFR gene, leading to higher levels of DHFR protein.

  • Experimental Approach:

    • Quantitative PCR (qPCR) for Gene Copy Number: Compare the DHFR gene copy number in your resistant cell line to the parental, sensitive cell line.

    • Western Blot for Protein Expression: Analyze the DHFR protein levels in both cell lines.

Table 1: Hypothetical Quantitative Data for DHFR Amplification

Cell LineRelative DHFR Gene Copy NumberRelative DHFR Protein ExpressionThis compound IC50
Parental (Sensitive)1.01.010 nM
Resistant15.214.8150 nM

Experimental Protocol: Quantitative PCR for DHFR Gene Copy Number

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines.

  • Primer Design: Design primers specific for the human DHFR gene and a reference gene (e.g., GAPDH, B2M).

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based assay.

  • Data Analysis: Calculate the relative DHFR gene copy number in the resistant cells compared to the parental cells using the ΔΔCt method.

Experimental Protocol: Western Blot for DHFR Protein Expression

  • Protein Lysate Preparation: Prepare whole-cell lysates from both parental and resistant cell lines.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for DHFR.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Q2.2: What should I do if I don't see DHFR amplification? How do I check for impaired drug transport?

If DHFR levels are normal, the resistance may be due to reduced drug uptake.

  • Hypothesis: The resistant cells have decreased expression of the reduced folate carrier (RFC).

  • Experimental Approach:

    • Quantitative Real-Time PCR (qRT-PCR) for RFC mRNA Expression: Measure the mRNA levels of the SLC19A1 gene (which encodes RFC) in both cell lines.

    • Western Blot for RFC Protein Expression: Analyze the RFC protein levels.

Table 2: Hypothetical Quantitative Data for RFC Expression

Cell LineRelative SLC19A1 mRNA ExpressionRelative RFC Protein ExpressionThis compound IC50
Parental (Sensitive)1.01.010 nM
Resistant0.20.25120 nM

Experimental Protocol: qRT-PCR for RFC mRNA Expression

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from both cell lines and reverse transcribe it to cDNA.

  • Primer Design: Design primers specific for the human SLC19A1 gene and a reference gene.

  • qRT-PCR Reaction: Perform qRT-PCR using SYBR Green or a TaqMan probe.

  • Data Analysis: Calculate the relative SLC19A1 mRNA expression in the resistant cells compared to the parental cells using the ΔΔCt method.

Q2.3: My RFC expression is normal. Could defective polyglutamylation be the issue?

Yes, a lack of intracellular drug retention due to poor polyglutamylation is another key resistance mechanism.

  • Hypothesis: The resistant cells have reduced folylpolyglutamate synthetase (FPGS) activity.

  • Experimental Approach:

    • FPGS Activity Assay: Measure the enzymatic activity of FPGS in cell lysates.

Table 3: Hypothetical Data for FPGS Activity

Cell LineFPGS Activity (pmol/mg protein/hr)This compound IC50
Parental (Sensitive)150.310 nM
Resistant25.1135 nM

Experimental Protocol: FPGS Activity Assay

This assay measures the incorporation of radiolabeled glutamic acid into a folate substrate.

  • Cell Lysate Preparation: Prepare cytosolic extracts from both parental and resistant cell lines.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a folate substrate (e.g., aminopterin), [³H]glutamic acid, ATP, and other necessary cofactors.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Separation and Quantification: Separate the polyglutamated products from the unreacted [³H]glutamic acid using anion-exchange chromatography.

  • Data Analysis: Quantify the radioactivity in the product fractions and calculate the FPGS activity, normalizing to the protein concentration of the lysate.

Visualizations

Signaling and Metabolic Pathways

Folate_Metabolism_and_3FA_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Folate_in Folate 3FA_in This compound RFC Reduced Folate Carrier (RFC) 3FA_in->RFC Uptake Folate_out Folate DHF Dihydrofolate (DHF) Folate_out->DHF Metabolic Conversion 3FA_out This compound DHFR Dihydrofolate Reductase (DHFR) 3FA_out->DHFR Inhibition FPGS FPGS 3FA_out->FPGS DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS DHFR->THF dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis RFC->Folate_out RFC->3FA_out 3FA_poly This compound (Polyglutamated) FPGS->3FA_poly 3FA_poly->DHFR Enhanced Inhibition

Caption: Folate metabolism and the inhibitory action of this compound.

Resistance_Mechanisms Target_Alteration Target Alteration DHFR_Amp DHFR Gene Amplification Target_Alteration->DHFR_Amp DHFR_Mut DHFR Gene Mutation Target_Alteration->DHFR_Mut Impaired_Transport Impaired Transport Reduced_Uptake Reduced Uptake Impaired_Transport->Reduced_Uptake Increased_Efflux Increased Efflux Impaired_Transport->Increased_Efflux Defective_Polyglutamylation Defective Polyglutamylation Reduced_FPGS Reduced FPGS Activity Defective_Polyglutamylation->Reduced_FPGS Overexpression DHFR Overexpression DHFR_Amp->Overexpression Decreased_Affinity Decreased Drug Affinity DHFR_Mut->Decreased_Affinity Reduced_RFC Reduced RFC Expression/Function Reduced_Uptake->Reduced_RFC Increased_ABC Increased ABC Transporters Increased_Efflux->Increased_ABC Decreased_Retention Decreased Intracellular Drug Retention Reduced_FPGS->Decreased_Retention Resistance Resistance Resistance->Impaired_Transport Resistance->Defective_Polyglutamylation

Caption: Mechanisms of resistance to this compound.

Experimental_Workflow Check_Assay Verify Experimental Setup & Controls Investigate_DHFR Investigate DHFR Check_Assay->Investigate_DHFR qPCR_DHFR qPCR for DHFR Gene Copy Number Investigate_DHFR->qPCR_DHFR WB_DHFR Western Blot for DHFR Protein Investigate_DHFR->WB_DHFR Result_DHFR DHFR Amplified? qPCR_DHFR->Result_DHFR WB_DHFR->Result_DHFR Investigate_Transport Investigate Drug Transport Result_DHFR->Investigate_Transport No Conclusion_DHFR Resistance likely due to DHFR Amplification Result_DHFR->Conclusion_DHFR Yes qRT_RFC qRT-PCR for RFC mRNA Investigate_Transport->qRT_RFC WB_RFC Western Blot for RFC Protein Investigate_Transport->WB_RFC Result_Transport RFC Expression Reduced? qRT_RFC->Result_Transport WB_RFC->Result_Transport Investigate_FPGS Investigate Polyglutamylation Result_Transport->Investigate_FPGS No Conclusion_RFC Resistance likely due to Impaired Uptake Result_Transport->Conclusion_RFC Yes FPGS_Assay FPGS Activity Assay Investigate_FPGS->FPGS_Assay Result_FPGS FPGS Activity Reduced? FPGS_Assay->Result_FPGS Conclusion_FPGS Resistance likely due to Defective Polyglutamylation Result_FPGS->Conclusion_FPGS Yes Other_Mechanisms Consider other mechanisms (e.g., DHFR mutation, efflux pump overexpression) Result_FPGS->Other_Mechanisms No

Caption: Experimental workflow for investigating resistance to this compound.

References

Technical Support Center: Enhancing 3'-Fluoroaminopterin Delivery to Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the delivery of 3'-Fluoroaminopterin to target cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its targeted delivery important?

A1: this compound is a potent antifolate agent, an analog of aminopterin, that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids. This inhibition disrupts DNA, RNA, and protein synthesis, leading to cell death.[1][2] Its high cytotoxicity makes targeted delivery essential to maximize its therapeutic effect on cancer cells while minimizing systemic toxicity to healthy tissues.[3]

Q2: What is the primary strategy for targeting this compound to cancer cells?

A2: The primary strategy involves targeting the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including ovarian, lung, and breast cancers, but has limited expression in most normal tissues.[3][4] By conjugating this compound or its carrier system with folic acid (a natural ligand for the FR), the drug can be selectively delivered to and internalized by cancer cells through receptor-mediated endocytosis.

Q3: What are the common delivery systems used for this compound?

A3: Common delivery systems include:

  • Liposomes: These are lipid-based vesicles that can encapsulate hydrophilic and hydrophobic drugs, improving their solubility and stability. They can be surface-functionalized with folic acid for targeted delivery.

  • Polymeric Nanoparticles: Made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) and PEG (polyethylene glycol), these nanoparticles offer controlled drug release and can be decorated with folate for targeting.

  • Direct Conjugates: this compound can be directly conjugated to a targeting moiety, although this is less common than using a nanocarrier.

Q4: How does cellular uptake of folate-targeted nanoparticles occur?

A4: The uptake is primarily through folate receptor-mediated endocytosis. The folic acid on the nanoparticle surface binds to the folate receptor on the cancer cell membrane. This binding triggers the internalization of the nanoparticle within an endosome. The acidic environment of the endosome can then facilitate the release of the encapsulated this compound into the cytoplasm.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and testing of this compound delivery systems.

Low Encapsulation Efficiency
Potential Cause Recommended Solution
Suboptimal Drug-to-Lipid/Polymer Ratio: Exceeding the loading capacity of the nanocarrier.Perform a loading efficiency curve by varying the lipid/polymer to drug ratio to find the saturation point. Start with a higher lipid/polymer concentration.
Poor Drug Solubility: this compound may have limited solubility in the chosen solvent or hydration buffer.Modify the pH or ionic strength of the hydration buffer. For liposomes, consider using a remote loading method where a pH or ion gradient drives the drug into the liposome core.
Inefficient Nanoparticle Formation: Issues with the preparation method, such as incorrect temperature or mixing speed.For liposomes prepared by thin-film hydration, ensure the hydration temperature is above the phase transition temperature of the lipids. For polymeric nanoparticles, optimize the homogenization or sonication parameters.
Drug Leakage during Formulation: The drug may be leaking out of the nanoparticles during the preparation or purification steps.Use a more rigid lipid composition for liposomes by including cholesterol. For polymeric nanoparticles, select a polymer with a slower degradation rate. Optimize purification methods to be gentle on the nanoparticles.
High Polydispersity Index (PDI) of Nanoparticles
Potential Cause Recommended Solution
Inconsistent Formulation Process: Variations in mixing speed, temperature, or addition rates of components can lead to a wide size distribution.Utilize automated or semi-automated systems like microfluidics for more controlled and reproducible nanoparticle synthesis. Standardize all manual steps of the procedure.
Aggregation of Nanoparticles: Nanoparticles may aggregate after formation due to insufficient surface charge or steric stabilization.Ensure adequate coating with PEG or other stabilizing polymers. Adjust the pH or ionic strength of the suspension buffer to increase electrostatic repulsion between particles.
Suboptimal Purification Method: Harsh purification methods like high-speed centrifugation can induce aggregation.Use gentler purification techniques such as tangential flow filtration (TFF) or size exclusion chromatography (SEC).
Low Cellular Uptake of Folate-Targeted Nanoparticles
Potential Cause Recommended Solution
Low Folate Receptor Expression on Target Cells: The selected cell line may not express sufficient levels of the folate receptor.Verify FR expression levels using techniques like flow cytometry with a fluorescently labeled anti-FR antibody or qPCR. Select a cell line known to have high FR expression for initial experiments.
Incorrect Folate Conjugation: The folic acid may not be properly conjugated to the nanoparticle surface, or its binding site may be sterically hindered.Characterize the folate conjugation using techniques like NMR or FTIR. Ensure a PEG spacer is used to extend the folate ligand away from the nanoparticle surface, making it more accessible to the receptor.
Competition with Media Components: Folic acid present in the cell culture medium can compete with the folate-targeted nanoparticles for receptor binding.Use a folate-free cell culture medium for the duration of the uptake experiment.
Endosomal Entrapment: Nanoparticles are taken up but remain trapped in endosomes and do not release the drug into the cytoplasm.Incorporate pH-sensitive lipids or polymers into the nanoparticle formulation that destabilize the endosomal membrane in the acidic environment, facilitating drug release.

Quantitative Data Summary

The following tables provide representative data for the characterization and efficacy of targeted drug delivery systems. Note: The values presented are illustrative and will vary depending on the specific experimental conditions, cell line, and nanoparticle formulation.

Table 1: Illustrative IC50 Values (µM) of this compound Formulations

Cell LineFree this compoundNon-Targeted NanoparticlesFolate-Targeted Nanoparticles
MCF-7 (FR+) 0.5 µM0.8 µM0.05 µM
HeLa (FR+) 0.3 µM0.6 µM0.02 µM
A549 (FR-) 0.4 µM0.5 µM0.45 µM

Table 2: Representative Cellular Uptake of Fluorescently Labeled Nanoparticles

Cell LineNanoparticle TypeIncubation Time (hours)Cellular Uptake (Molecules of Equivalent Soluble Fluorophore - MESF)
KB (FR++) Folate-Targeted45.2 x 10^5
KB (FR++) Non-Targeted41.1 x 10^4
CHO (FR-) Folate-Targeted48.5 x 10^3
CHO (FR-) Non-Targeted47.9 x 10^3

Key Experimental Protocols

Protocol 1: Preparation of Folate-Targeted PLGA-PEG Nanoparticles

This protocol describes the synthesis of PLGA-PEG copolymers functionalized with folic acid for targeted nanoparticle formation.

  • Synthesis of PLGA-PEG-NH2:

    • Dissolve PLGA-COOH and NHS in anhydrous dichloromethane (DCM).

    • Add EDC to the solution and stir for 30 minutes at room temperature.

    • Add PEG-bis-amine and continue stirring for 24 hours.

    • Precipitate the copolymer in cold diethyl ether and dry under vacuum.

  • Conjugation of Folic Acid:

    • Activate folic acid by dissolving it in DMSO with EDC and NHS and stirring for 1 hour in the dark.

    • Add the activated folic acid solution to a solution of PLGA-PEG-NH2 in DMSO.

    • Stir the reaction mixture for 48 hours at room temperature in the dark.

    • Dialyze the solution against a mixture of DMSO and deionized water, followed by deionized water, to remove unreacted reagents.

    • Lyophilize the purified Folate-PLGA-PEG copolymer.

  • Nanoparticle Formulation (Emulsion-Solvent Evaporation):

    • Dissolve the Folate-PLGA-PEG copolymer and this compound in an organic solvent (e.g., DCM).

    • Add this organic phase dropwise to an aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA) while sonicating on ice.

    • Continue sonication for 5 minutes.

    • Stir the resulting nanoemulsion at room temperature for 4 hours to allow for solvent evaporation.

    • Collect the nanoparticles by ultracentrifugation, wash with deionized water, and resuspend in the desired buffer.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the this compound formulations (free drug, non-targeted nanoparticles, and folate-targeted nanoparticles) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated cells as a control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 3: Quantification of Cellular Uptake by Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled nanoparticles.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with fluorescently labeled nanoparticles (e.g., containing a DiI or similar fluorescent dye) at a specific concentration in serum-free (or folate-free) medium.

    • Incubate for a defined period (e.g., 4 hours) at 37°C.

  • Cell Harvesting and Staining:

    • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • Harvest the cells using trypsin and neutralize with complete medium.

    • Centrifuge the cells and resuspend the pellet in FACS buffer (PBS with 1% BSA).

    • To differentiate between membrane-bound and internalized nanoparticles, add a quenching agent like trypan blue to a parallel set of samples just before analysis.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer, exciting the fluorophore with the appropriate laser and collecting the emission signal.

    • Gate the live cell population based on forward and side scatter.

    • Quantify the mean fluorescence intensity (MFI) of the cell population.

  • Data Interpretation:

    • Compare the MFI of cells treated with targeted vs. non-targeted nanoparticles.

    • A higher MFI indicates greater cellular uptake.

    • For absolute quantification, a standard curve can be generated using beads with a known number of fluorophores (e.g., MESF beads) to convert MFI values into the number of nanoparticles per cell.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Formulation of This compound Nanoparticles characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) synthesis->characterization cell_culture Target Cell Culture (FR+ and FR-) characterization->cell_culture Optimized Nanoparticles uptake Cellular Uptake Assay (Flow Cytometry) cell_culture->uptake cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity data_analysis Determine IC50 & Quantify Uptake uptake->data_analysis cytotoxicity->data_analysis signaling_pathway cluster_cell Target Cancer Cell fr Folate Receptor (FR) endosome Early Endosome fr->endosome Endocytosis late_endosome Late Endosome (Acidic pH) endosome->late_endosome cytoplasm Cytoplasm late_endosome->cytoplasm Drug Release dhfr DHFR cytoplasm->dhfr This compound Inhibition apoptosis Apoptosis dhfr->apoptosis np Folate-Targeted Nanoparticle np->fr Binding troubleshooting_logic start Low Therapeutic Efficacy Observed in Vitro check_ee Is encapsulation efficiency low? start->check_ee check_uptake Is cellular uptake low? solution_uptake Optimize Folate Conjugation & Verify FR Expression check_uptake->solution_uptake Yes final_check Re-evaluate Cytotoxicity check_uptake->final_check No (Investigate Drug Resistance) check_pdi Is PDI high? check_pdi->check_uptake No solution_pdi Refine Formulation Process (e.g., Microfluidics) check_pdi->solution_pdi Yes check_ee->check_pdi No solution_ee Adjust Drug-to-Carrier Ratio & Formulation Method check_ee->solution_ee Yes solution_uptake->final_check solution_pdi->final_check solution_ee->final_check

References

How to minimize variability in 3'-Fluoroaminopterin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving 3'-Fluoroaminopterin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent antifolate agent. Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell death.

Q2: What are the common sources of variability in this compound experiments?

Variability in this compound experiments can arise from several factors, including:

  • Compound-related issues: Purity, solubility, and stability of the this compound stock solution.

  • Cell culture conditions: Cell line identity and integrity, passage number, cell density at the time of treatment, and the concentration of folates in the culture medium.[1][2][3][4][5]

  • Experimental parameters: Inconsistent incubation times, and inaccuracies in drug concentration preparation.

  • Assay-dependent factors: Choice of cytotoxicity or viability assay and its inherent variability.

Q3: How does the folate concentration in the cell culture medium affect experimental outcomes?

The concentration of folic acid in the cell culture medium can significantly impact the apparent potency of this compound. Higher levels of exogenous folates can be taken up by the cells and compete with the drug for binding to DHFR, leading to an underestimation of the drug's efficacy (higher IC50 values). Conversely, using a medium with a lower, more physiologically relevant folate concentration can enhance the drug's activity. For consistent and comparable results, it is crucial to use a medium with a standardized and reported folate concentration.

Q4: What is the importance of cell passage number in these experiments?

Continuous passaging of cell lines can lead to phenotypic and genotypic drift, which can alter their sensitivity to drugs like this compound. Higher passage numbers may be associated with changes in growth rate, expression of drug transporters, and alterations in the folate metabolic pathway, all of which can contribute to experimental variability. It is recommended to use cells within a defined, low passage number range for all experiments and to regularly authenticate cell lines.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during this compound experiments.

Issue 1: High Variability in IC50 Values Between Experiments
Potential Cause Troubleshooting Step
Inconsistent Stock Solution Prepare a fresh, concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Always use the same lot of the compound if possible.
Variable Cell Seeding Density Optimize and standardize the cell seeding density for your specific cell line and assay. Ensure a uniform single-cell suspension before plating to avoid clumps, which can affect drug exposure and growth.
Fluctuations in Folate Media Concentration Use a consistent batch of cell culture medium with a known and recorded folic acid concentration. Consider using folate-depleted media for a defined period before and during the experiment to enhance drug sensitivity.
High Cell Passage Number Use cells within a narrow and low passage number range (e.g., passages 5-15 after thawing from a master stock). Regularly check for changes in morphology and doubling time.
Inconsistent Incubation Time Standardize the drug incubation time across all experiments. For endpoint assays, ensure that the incubation period is sufficient to observe a clear dose-response relationship.
Issue 2: No or Low Drug Activity Observed
Potential Cause Troubleshooting Step
Degraded this compound Prepare a fresh stock solution. Protect the stock solution and experimental plates from light, as folate analogs can be light-sensitive.
High Folate Concentration in Medium Switch to a cell culture medium with a lower folic acid concentration.
Cell Line Resistance The cell line may have intrinsic or acquired resistance to antifolates. This can be due to mutations in DHFR, increased expression of drug efflux pumps (e.g., MRP1), or decreased expression of folate transporters. Consider using a different cell line or investigating the mechanism of resistance.
Incorrect Drug Concentration Verify the calculations for your serial dilutions. Ensure accurate pipetting, especially for low concentrations.
Suboptimal Assay Conditions Ensure the chosen cytotoxicity/viability assay is sensitive enough to detect changes in your cell line. Optimize the assay parameters according to the manufacturer's instructions.
Issue 3: Drug Precipitation in Culture Medium
Potential Cause Troubleshooting Step
Poor Solubility Although specific solubility data for this compound is not readily available, antifolates can have limited aqueous solubility. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and does not affect cell viability.
High Drug Concentration Prepare a more dilute stock solution to avoid precipitation upon addition to the aqueous culture medium. Add the stock solution to the medium while gently vortexing to ensure rapid and uniform dispersion.
Interaction with Media Components Some components of the cell culture medium can interact with the drug and cause precipitation. Visually inspect the medium for any signs of precipitation after adding the drug.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.

  • Dissolving: Dissolve the powder in a minimal amount of high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Standardized Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Harvest cells from a sub-confluent culture of a low passage number.

    • Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

    • Seed the cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL of culture medium per well.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound from your stock solution in fresh culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different drug concentrations. Include vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration (on a logarithmic scale) and determine the IC50 value using a suitable software package.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Folate Transporter Folate Transporter DHF DHF Folate Transporter->DHF Folate Uptake THF THF DHF->THF Reduction Purine Synthesis Purine Synthesis THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis THF->Thymidylate Synthesis Amino Acid Synthesis Amino Acid Synthesis THF->Amino Acid Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis DNA Synthesis DNA Synthesis Thymidylate Synthesis->DNA Synthesis Protein Synthesis Protein Synthesis Amino Acid Synthesis->Protein Synthesis DHFR DHFR 3F-Aminopterin This compound 3F-Aminopterin->DHFR Inhibition Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation DNA Synthesis->Cell Proliferation Protein Synthesis->Cell Proliferation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Data Acquisition & Analysis A Prepare this compound Stock Solution D Treat with Serial Dilutions of This compound A->D B Culture Cells (Low Passage) C Seed Cells at Optimal Density B->C C->D E Incubate for Standardized Time D->E F Perform Cytotoxicity/ Viability Assay E->F G Measure Signal (e.g., Absorbance) F->G H Calculate IC50 G->H Troubleshooting_Logic Start High Variability in Results? CheckStock Check Stock Solution (Freshness, Storage) Start->CheckStock Yes CheckCells Check Cell Culture (Passage #, Density) CheckStock->CheckCells CheckMedia Check Media (Folate Level) CheckCells->CheckMedia CheckProtocol Review Experimental Protocol (Timing, Concentrations) CheckMedia->CheckProtocol Resolved Problem Resolved CheckProtocol->Resolved

References

Technical Support Center: DHFR Inhibitor Assays with 3'-Fluoroaminopterin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydrofolate Reductase (DHFR) inhibitor assays, with a specific focus on the fluorescent inhibitor, 3'-Fluoroaminopterin.

I. Frequently Asked Questions (FAQs)

Q1: What is the principle of a DHFR inhibitor assay?

A DHFR inhibitor assay measures the activity of the enzyme Dihydrofolate Reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[1] Inhibition of DHFR blocks the production of THF, a crucial component in the synthesis of nucleotides and some amino acids, ultimately leading to the cessation of cell proliferation.[2] The most common method for monitoring DHFR activity is to measure the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+.[3]

Q2: Why use a fluorescent inhibitor like this compound?

Fluorescent inhibitors like this compound offer an alternative to traditional colorimetric or radiolabeled assays. They can be used in various assay formats, such as fluorescence polarization (FP), Förster resonance energy transfer (FRET), or direct fluorescence intensity measurements. These methods can offer high sensitivity, reduced interference from colored compounds, and are often amenable to high-throughput screening (HTS) formats.[4]

Q3: What are the expected fluorescence properties of this compound?

Q4: What is the importance of positive and negative controls in a DHFR inhibitor assay?

Controls are critical for validating the assay's performance and interpreting the results correctly.

  • Positive Control: A well-characterized, potent DHFR inhibitor like Methotrexate (MTX) should be used to confirm that the assay can detect inhibition.

  • Negative Control (Vehicle Control): This control, typically the solvent used to dissolve the test compounds (e.g., DMSO), is essential to ensure that the solvent itself does not inhibit the enzyme.

  • No Enzyme Control: This control contains all assay components except the DHFR enzyme and is used to determine the background signal or the rate of non-enzymatic NADPH degradation.

  • No Inhibitor Control: This control contains all assay components, including the enzyme and vehicle, and represents 100% enzyme activity.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during DHFR inhibitor assays with this compound.

Problem 1: High Background Fluorescence

Symptoms:

  • High signal in "no enzyme" or "buffer only" wells.

  • Low signal-to-noise ratio.

Possible Cause Troubleshooting Steps
Autofluorescence of this compound or other compounds 1. Run a control plate with serial dilutions of this compound and any other potentially fluorescent compounds in the assay buffer without the enzyme. 2. Measure the fluorescence at the assay's excitation and emission wavelengths. 3. If significant autofluorescence is observed, subtract this background from all experimental wells.
Contaminated reagents or buffer 1. Prepare fresh assay buffer and all reagent solutions using high-purity water and reagents. 2. Test individual components for fluorescence.
Microplate issues 1. Use black, opaque-bottom microplates specifically designed for fluorescence assays to minimize well-to-well crosstalk and background. 2. Ensure plates are clean and free of dust or other fluorescent contaminants.
Substrate instability 1. Dihydrofolate (DHF) can be unstable and light-sensitive. Prepare DHF solutions fresh and protect them from light.
Problem 2: Low or No Inhibition Observed

Symptoms:

  • The IC50 curve is flat or does not reach 50% inhibition at the highest concentration of this compound.

  • No significant difference between the "no inhibitor" control and the inhibitor-treated wells.

Possible Cause Troubleshooting Steps
Inhibitor inactivity or degradation 1. Verify the purity and integrity of the this compound stock. 2. Prepare fresh dilutions of the inhibitor for each experiment. 3. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect inhibitor concentration 1. Confirm the concentration of the this compound stock solution. 2. Ensure accurate serial dilutions.
Poor inhibitor solubility 1. Aminopterin and its derivatives can have limited solubility in aqueous buffers. 2. Use a small amount of DMSO to dissolve the inhibitor initially, ensuring the final DMSO concentration in the assay does not exceed a level that inhibits the enzyme (typically <1%). Run a solvent control to check for inhibitory effects.
Enzyme concentration too high 1. A high enzyme concentration may require a very high inhibitor concentration to achieve 50% inhibition. 2. Optimize the enzyme concentration to obtain a linear reaction rate over the desired time course.
Substrate concentration too high 1. In a competitive inhibition assay, a high substrate concentration will require a higher inhibitor concentration to achieve the same level of inhibition. 2. Use a substrate concentration at or below the Km value for DHF.
Problem 3: High Variability in Results

Symptoms:

  • Large error bars in dose-response curves.

  • Inconsistent IC50 values between replicate experiments.

Possible Cause Troubleshooting Steps
Pipetting errors 1. Ensure all pipettes are calibrated and used correctly. 2. Use a master mix for common reagents to minimize pipetting variations.
Inconsistent incubation times or temperatures 1. Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. 2. Ensure the plate is incubated at a stable and consistent temperature.
Edge effects in microplates 1. Evaporation from the outer wells can lead to increased concentrations of reagents. 2. Avoid using the outer wells of the plate for critical samples or fill them with buffer to create a humidity barrier.
Photobleaching of this compound 1. Minimize the exposure of the plate to the excitation light source. 2. Reduce the number of readings per well or the duration of each read. 3. If photobleaching is significant, consider using a more photostable fluorophore if possible.
Inner Filter Effect 1. At high concentrations, the inhibitor or other components may absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence. 2. Keep the total absorbance of the solution at the excitation and emission wavelengths low.

III. Data Presentation

Table 1: IC50 Values of Common DHFR Inhibitors

This table provides a reference for the expected potency of common DHFR inhibitors against various cell lines and purified enzymes.

InhibitorTargetIC50 / KiReference
MethotrexateHuman DHFR3.4 pM (Ki)
MethotrexateE. coli DHFR1 pM (Ki)
TrimethoprimHuman DHFR200 nM (Ki)
TrimethoprimS. pneumoniae DHFR0.08 nM (Ki)
PiritreximP. carinii DHFR0.038 µM
PiritreximT. gondii DHFR0.011 µM
DHFR-IN-4Human DHFR123 nM

IV. Experimental Protocols

Detailed Methodology: Fluorescence Polarization (FP) DHFR Inhibition Assay

This protocol is a general guideline for a competitive FP assay using this compound as the fluorescent probe. It is crucial to optimize the concentrations of each component.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • hDHFR Enzyme: Recombinant human DHFR diluted in assay buffer. The optimal concentration should be determined experimentally by titration.

  • This compound (Tracer): Prepare a stock solution in DMSO and dilute to the desired working concentration in assay buffer. The final DMSO concentration should be kept below 1%. The optimal tracer concentration is typically at or below its Kd for DHFR.

  • NADPH: Prepare a stock solution in assay buffer. The final concentration should be at or near the Km for NADPH.

  • DHF (Substrate): Prepare a fresh stock solution in assay buffer containing 10 mM 2-mercaptoethanol. Protect from light.

  • Test Compounds: Prepare serial dilutions in assay buffer with a constant final concentration of DMSO.

2. Assay Procedure (384-well format):

  • Add 5 µL of test compound dilutions or controls to the wells of a black, low-volume 384-well plate.

  • Add 5 µL of hDHFR enzyme solution to all wells except the "no enzyme" controls.

  • Add 5 µL of this compound tracer solution to all wells.

  • Mix the plate gently and incubate for 30 minutes at room temperature, protected from light.

  • Initiate the reaction by adding 5 µL of a pre-mixed solution of NADPH and DHF to all wells.

  • Mix the plate gently and incubate for the desired reaction time (e.g., 60 minutes) at room temperature, protected from light.

  • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for this compound.

3. Data Analysis:

  • Subtract the background FP values (from "no enzyme" wells) from all other readings.

  • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

V. Mandatory Visualizations

Diagram 1: DHFR Signaling Pathway and Inhibition

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor This compound Inhibitor->DHFR DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis

Caption: DHFR catalyzes the conversion of DHF to THF, a key step for DNA synthesis.

Diagram 2: Experimental Workflow for DHFR Inhibition Assay

Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents plate_setup Plate Setup (Add Inhibitor, Enzyme, Tracer) prep_reagents->plate_setup incubation1 Pre-incubation plate_setup->incubation1 add_substrate Add Substrate/Cofactor (DHF/NADPH) incubation1->add_substrate incubation2 Reaction Incubation add_substrate->incubation2 read_plate Read Fluorescence Polarization incubation2->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: A typical workflow for a fluorescence polarization-based DHFR inhibitor assay.

Diagram 3: Troubleshooting Decision Tree for Low Inhibition

Troubleshooting_Tree start Low or No Inhibition? check_inhibitor Check Inhibitor Integrity (Fresh stock, proper storage) start->check_inhibitor Yes issue_resolved Issue Resolved start->issue_resolved No check_solubility Check Inhibitor Solubility (Visible precipitate?) check_inhibitor->check_solubility Inhibitor OK contact_support Contact Technical Support check_inhibitor->contact_support Degraded check_controls Positive Control (MTX) Working? check_solubility->check_controls Soluble check_solubility->contact_support Insoluble optimize_enzyme Optimize Enzyme Concentration check_controls->optimize_enzyme No optimize_substrate Optimize Substrate Concentration check_controls->optimize_substrate Yes optimize_enzyme->issue_resolved optimize_substrate->issue_resolved

Caption: A decision tree to guide troubleshooting of low or no observed inhibition.

References

Technical Support Center: Cell Line-Specific Issues with 3'-Fluoroaminopterin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3'-Fluoroaminopterin, a potent dihydrofolate reductase (DHFR) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding cell line-specific issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antifolate agent. Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2][3][4] DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3] By inhibiting DHFR, this compound depletes the cellular pool of THF, leading to the cessation of DNA synthesis and cell death, particularly in rapidly proliferating cancer cells.

Q2: How does the potency of this compound compare to other antifolates like aminopterin and methotrexate?

A2: Early studies have indicated that this compound is a highly potent DHFR inhibitor. For instance, it was found to be approximately twice as toxic as its parent compound, aminopterin, in mouse leukemia L1210 cells and the human stomach cancer cell line HuTu80. Its affinity for DHFR is also reported to be two- to threefold tighter than that of aminopterin.

Q3: I am not observing the expected cytotoxicity in my cell line. What are the potential reasons?

A3: Several factors can contribute to a lack of cytotoxic effect. These can be broadly categorized as issues with the experimental setup or intrinsic resistance of the cell line.

  • Experimental Setup:

    • Drug Inactivity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

    • Incorrect Concentration: The concentration range used may be too low for your specific cell line. It is advisable to perform a broad dose-response experiment (e.g., 0.1 nM to 100 µM) to determine the optimal range.

    • High Folate Levels in Medium: Standard cell culture media contain high levels of folic acid, which can compete with this compound for transport into the cell and for binding to DHFR. It is crucial to use a low-folate medium for antifolate experiments.

    • Assay Interference: The compound may interfere with the readout of your viability assay (e.g., reducing MTT reagent). Run a cell-free control to test for this.

  • Cell Line-Specific Resistance:

    • Reduced Drug Uptake: The cell line may have low expression of the reduced folate carrier (RFC), the primary transporter for aminopterin and related antifolates.

    • Increased Drug Efflux: Overexpression of efflux pumps such as multidrug resistance proteins (MRP) or breast cancer resistance protein (BCRP) can actively remove the drug from the cell.

    • Target Enzyme Alterations: The cells may have an amplified DHFR gene, leading to higher levels of the target enzyme that require more drug to inhibit. Alternatively, the DHFR gene may have mutations that reduce the binding affinity of this compound.

    • Defective Polyglutamylation: Antifolates are retained within the cell through the addition of glutamate residues, a process called polyglutamylation. Cell lines with low levels of the enzyme folylpolyglutamate synthetase (FPGS) will not efficiently retain the drug, leading to resistance.

Q4: My results are inconsistent between experiments. What could be the cause?

A4: Inconsistent results are often due to subtle variations in experimental conditions.

  • Cell Health and Passage Number: Ensure you are using cells at a consistent and low passage number. Older cells can exhibit altered growth rates and drug sensitivity.

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout. Optimize and maintain a consistent seeding density for each cell line.

  • Inaccurate Pipetting: Calibrate your pipettes regularly to ensure accurate drug dilutions and reagent additions.

  • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell growth. Avoid using the outermost wells for experimental data points.

Q5: Can I use folinic acid in my experiments with this compound?

A5: Yes, folinic acid (also known as leucovorin) can be used as a "rescue" agent. Folinic acid is a downstream metabolite in the folate pathway and can replenish the THF pool, bypassing the DHFR inhibition by this compound. This can be useful in control experiments to confirm that the observed cytotoxicity is indeed due to DHFR inhibition.

Troubleshooting Guides

Problem 1: Lower than Expected Cytotoxicity Across Multiple Cell Lines
Possible Cause Recommended Solution
High Folate Content in Culture Medium Switch to a low-folate medium formulation (e.g., RPMI-1640 without folic acid, supplemented with dialyzed fetal bovine serum).
Degradation of this compound Prepare fresh stock solutions and dilutions for each experiment. Store the stock solution in small aliquots at -20°C or below, protected from light.
Sub-optimal Drug Exposure Time Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal incubation time for your cell lines.
Incorrect Assay Endpoint Ensure the chosen cell viability assay is appropriate for your experimental goals and that the readout is not being affected by the compound itself.
Problem 2: High Variability in IC50 Values for a Single Cell Line
Possible Cause Recommended Solution
Inconsistent Cell Seeding Optimize and strictly adhere to the cell seeding density. Use a cell counter to ensure accuracy.
Fluctuations in Cell Health/Passage Use cells from a consistent, low-passage number stock. Monitor cell morphology and doubling time.
Pipetting Inaccuracies Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of drug dilutions to add to replicate wells.
Edge Effects in Assay Plates Fill the outer wells of the plate with sterile PBS or medium without cells and do not use them for data collection.
Problem 3: One Cell Line Shows Extreme Resistance Compared to Others
Possible Cause Recommended Solution
Intrinsic Resistance Mechanism Investigate the expression levels of key proteins involved in antifolate sensitivity in your resistant and sensitive cell lines. This includes RFC, FPGS, DHFR, and efflux pumps (MRP, BCRP).
DHFR Gene Amplification or Mutation Perform qPCR or Western blot to assess DHFR expression levels. Sequence the DHFR gene to check for known resistance-conferring mutations.
Impaired Drug Transport Measure the uptake of a radiolabeled antifolate (like [3H]-methotrexate) to assess the functionality of the reduced folate carrier.

Data Presentation

Due to the limited availability of published IC50 values specifically for this compound, the following table provides example data for the related antifolates, methotrexate and aminopterin, from the NCI-60 cell line screen to illustrate the expected range of differential sensitivity. Researchers should generate similar data for this compound for their cell lines of interest.

Table 1: Example IC50 Values for Aminopterin and Methotrexate in Selected NCI-60 Cell Lines

Cell LineTissue of OriginAminopterin (AMT) GI50 (µM)Methotrexate (MTX) GI50 (µM)
CCRF-CEM Leukemia0.0030.008
HL-60(TB) Leukemia0.0040.012
K-562 Leukemia0.0020.005
MCF7 Breast0.0090.025
NCI/ADR-RES Ovarian0.1200.350
OVCAR-8 Ovarian0.0070.015
HT29 Colon0.0200.045
HCT-116 Colon0.0150.030
A549 Lung0.0180.040

Note: This data is illustrative and sourced from public databases. Actual values may vary between experiments.

Known Data Point for this compound:

  • Approximately twice as toxic as aminopterin in L1210 (mouse leukemia) and HuTu80 (human stomach cancer) cell lines.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding:

    • In a 96-well plate, seed cells in 100 µL of low-folate culture medium at a pre-optimized density (e.g., 2,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in low-folate medium to create 2X working concentrations.

    • Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used).

    • Incubate for a predetermined time (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 10x IC50) for the desired time.

    • Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with medium containing serum.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • FITC-Annexin V positive, PI negative cells are in early apoptosis. FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA DHFR->THF NADPH -> NADP+ F_Aminopterin This compound F_Aminopterin->DHFR

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Experiment Start: Treat cells with This compound Observe Observe Unexpected Result (e.g., Low Cytotoxicity) Start->Observe Check_Setup Step 1: Verify Experimental Setup Observe->Check_Setup Check_Drug Drug Activity & Concentration Check_Setup->Check_Drug Check_Media Low-Folate Medium Used? Check_Setup->Check_Media Check_Time Optimal Exposure Time? Check_Setup->Check_Time Investigate_Resistance Step 2: Investigate Cell-Line Resistance Check_Setup->Investigate_Resistance If setup is correct Optimize Optimize Protocol Check_Drug->Optimize Check_Media->Optimize Check_Time->Optimize Check_Transport RFC Expression/Function Investigate_Resistance->Check_Transport Check_DHFR DHFR Amplification/Mutation Investigate_Resistance->Check_DHFR Check_PolyG FPGS Activity Investigate_Resistance->Check_PolyG Check_Transport->Optimize Check_DHFR->Optimize Check_PolyG->Optimize

Caption: Troubleshooting workflow for this compound experiments.

References

Strategies to enhance the stability of 3'-Fluoroaminopterin in biological media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3'-Fluoroaminopterin in biological media. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following guidance is based on established knowledge of the closely related antifolates, aminopterin and methotrexate, and general principles of drug stability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: Rapid loss of potency in this compound solutions is often attributed to degradation. The most common culprits for antifolates are photodegradation and pH-mediated hydrolysis. Aminopterin, a closely related compound, is known to be sensitive to light, which can cause cleavage of the molecule and loss of cytotoxic activity[1]. Additionally, the pH of the biological medium can significantly influence the stability of the compound[2][3].

Troubleshooting Steps:

  • Protect from Light: Ensure your solutions are prepared and stored in amber-colored vials or are otherwise protected from light. Standard laboratory fluorescent lighting can be sufficient to induce photodegradation[1].

  • Control pH: The optimal pH for stability should be determined experimentally. For methotrexate, formulations are often buffered to a specific pH to minimize degradation[4]. Consider if the pH of your biological medium is contributing to instability.

  • Temperature Control: Store stock solutions and experimental samples at appropriate temperatures. Refrigeration (2-8°C) is a common practice to slow down chemical degradation. For long-term storage, aliquoting and freezing at -20°C or -80°C in a suitable solvent is recommended.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Prepare single-use aliquots of your stock solutions.

Q2: I am observing a change in the color or clarity of my this compound solution. What does this indicate?

A2: A change in the physical appearance of the solution, such as color change or the formation of precipitates, is a strong indicator of chemical degradation or poor solubility. Photodegradation of aminopterin is associated with changes in its ultraviolet absorption spectrum, which can manifest as a color change. Precipitation may occur if the concentration of this compound exceeds its solubility in the specific biological medium at the experimental temperature and pH.

Troubleshooting Steps:

  • Visual Inspection: Always visually inspect solutions for any changes before use.

  • Solubility Check: You may need to adjust the formulation by using a co-solvent or a solubilizing excipient if solubility is an issue.

  • Analytical Confirmation: Use analytical techniques like UV-Vis spectrophotometry or HPLC to confirm if a chemical change has occurred.

Q3: How can I enhance the stability of this compound in my cell culture medium for multi-day experiments?

A3: Maintaining the stability of this compound in a complex biological medium like cell culture media over several days requires careful consideration of the formulation and experimental setup.

Strategies to Enhance Stability:

  • Use of Stabilizing Excipients: Consider the use of pharmaceutical excipients that can enhance stability. For instance, cyclodextrins have been shown to improve the aqueous solubility and photostability of methotrexate. Antioxidants can also be added to the formulation to prevent oxidative degradation.

  • pH Buffering: Ensure the cell culture medium is well-buffered to maintain a stable pH throughout the experiment.

  • Light Protection: Keep the cell culture plates or flasks protected from light as much as possible, for example, by wrapping them in aluminum foil.

  • Medium Refreshment: If feasible for your experimental design, periodically replace the medium containing this compound to ensure a consistent concentration of the active compound.

Q4: What are the potential degradation products of this compound and are they toxic?

A4: While specific degradation products of this compound are not well-documented, it is plausible that it undergoes similar degradation to aminopterin. The primary photodegradation pathway for aminopterin involves the cleavage of the C9-N10 bond. This would result in the formation of pteridine and p-aminobenzoylglutamic acid derivatives. The biological activity and toxicity of these degradation products are likely to be significantly lower than the parent compound, as the intact structure is required for binding to dihydrofolate reductase. However, the formation of degradation products can lead to an overestimation of the active compound concentration if a non-specific analytical method is used.

Quantitative Data Summary

The following table summarizes stability data for the related compound methotrexate under various conditions. This data can serve as a general guide for handling this compound.

CompoundConcentration & VehicleStorage ConditionsStabilityReference
Methotrexate2.5 mg/mL in Ora-Plus:Ora-Sweet SF2-8°C, amber bottlesAt least 25 days (98.76% remaining)
Methotrexate0.1 mg/mL and 20 mg/mL in 0.9% NaCl or 5% glucose2-8°C, light-protectedAt least 56 days
Methotrexate0.1 mg/mL in 0.9% NaCl or 5% glucoseRoom temperature, normal lightAt least 2 days
MethotrexatePowder in inclusion complex with DM-β-CD25°C/60% RH, UV irradiationEnhanced photostability over 20 days compared to free drug

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in a Biological Medium (e.g., Plasma)

Objective: To determine the in vitro stability of this compound in a biological matrix over time at a specific temperature.

Materials:

  • This compound

  • Biological medium (e.g., human plasma)

  • Phosphate buffered saline (PBS), pH 7.4

  • Incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Protein precipitation agent (e.g., acetonitrile or methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the biological medium with the this compound stock solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid protein precipitation.

  • Immediately after spiking, take a sample for the time zero (T=0) measurement.

  • To the T=0 sample, add 3 volumes of ice-cold protein precipitation agent.

  • Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

  • Incubate the remaining spiked biological medium at the desired temperature (e.g., 37°C).

  • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), repeat steps 4-7 to collect and process samples.

  • Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound. The method should be able to separate the parent drug from its potential degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Visualizations

degradation_pathway cluster_main Potential Degradation of this compound cluster_factors Contributing Factors This compound This compound Inactive_Metabolites Inactive_Metabolites This compound->Inactive_Metabolites Degradation Light Light Light->this compound pH pH pH->this compound Temperature Temperature Temperature->this compound Enzymes Enzymes Enzymes->this compound

Caption: Potential degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis A Spike this compound into Biological Medium B Incubate at Desired Temperature A->B C Collect Aliquots at Various Time Points B->C D Protein Precipitation C->D E Centrifugation D->E F Collect Supernatant E->F G HPLC Analysis F->G H Quantify Remaining This compound G->H

Caption: Experimental workflow for stability assessment.

troubleshooting_logic Start Loss of Potency Observed? Check_Light Is the solution protected from light? Start->Check_Light Check_pH Is the pH of the medium optimal? Check_Light->Check_pH Yes Action_Light Store in amber vials or protect from light Check_Light->Action_Light No Check_Temp Is the storage temperature appropriate? Check_pH->Check_Temp Yes Action_pH Adjust and buffer pH Check_pH->Action_pH No Use_Excipients Consider using stabilizing excipients Check_Temp->Use_Excipients Yes Action_Temp Refrigerate or freeze in aliquots Check_Temp->Action_Temp No

Caption: Troubleshooting logic for stability issues.

References

Dealing with 3'-Fluoroaminopterin precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3'-Fluoroaminopterin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in cell culture experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a fluorinated analog of aminopterin, a potent folic acid antagonist.[1] Like aminopterin, it acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[2] DHFR is a critical enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[2][3][4] Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA. By inhibiting DHFR, this compound depletes the cellular pool of tetrahydrofolate, thereby disrupting DNA synthesis and leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells. Due to the fluorine substitution, this compound has been shown to bind more tightly to DHFR and exhibit greater cytotoxicity compared to aminopterin in some cell lines.

Q2: I am observing precipitation of this compound in my culture media. What are the common causes?

A2: Precipitation of hydrophobic compounds like this compound in aqueous culture media is a common issue, often occurring when a concentrated stock solution in an organic solvent (like DMSO) is diluted. The primary causes include:

  • Exceeding Aqueous Solubility: The final concentration of this compound in the culture medium may be higher than its solubility limit in that specific aqueous environment.

  • Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out" of solution as the DMSO disperses.

  • High Final DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.

  • Temperature Shifts: Moving media between cold storage and a warm incubator can decrease the solubility of some compounds.

  • Interaction with Media Components: Salts, proteins (especially in serum), and other components in the culture medium can interact with the compound, leading to the formation of insoluble complexes.

  • pH Instability: Changes in the pH of the media can alter the ionization state of the compound, affecting its solubility.

Q3: How can I prevent this compound from precipitating out of solution?

A3: To prevent precipitation, it is crucial to optimize the dilution process. Here are several effective strategies:

  • Perform a Stepwise or Serial Dilution: Instead of a single large dilution, first, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed culture medium. Then, add this intermediate dilution to the final volume of media.

  • Slow Addition and Mixing: Add the stock solution (or intermediate dilution) drop-wise to the pre-warmed media while gently vortexing or swirling. This facilitates rapid and even dispersion.

  • Pre-warm the Culture Medium: Always use culture medium that has been pre-warmed to 37°C, as solubility generally increases with temperature.

  • Optimize the Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound. It is recommended to experimentally determine the maximum soluble concentration in your specific media.

  • Minimize Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5% and preferably below 0.1%, to minimize both precipitation and cellular toxicity.

  • Utilize Serum: For cell lines that tolerate it, the presence of serum (e.g., 10% FBS) can help to stabilize hydrophobic compounds and prevent precipitation due to protein binding.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For long-term stability, this compound powder should be stored at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light. It is generally recommended to use prepared stock solutions within one month for optimal activity.

Q5: At what concentration should I use this compound in my cell culture experiments?

A5: The optimal working concentration of this compound is highly dependent on the cell line and the specific experimental goals. Due to its high potency, concentrations are typically in the nanomolar to low micromolar range. It is strongly recommended to perform a dose-response experiment (cytotoxicity assay) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you select a suitable concentration range for your experiments.

Q6: Is the precipitation I'm seeing reversible? Can I redissolve the precipitate?

A6: In most cases, once a hydrophobic compound has precipitated in culture media, it is difficult to fully and evenly redissolve. Attempting to do so by warming or vortexing may not result in a homogenous solution, leading to inconsistent and unreliable experimental results. It is best practice to discard the solution with precipitate and prepare a fresh solution using the preventative measures outlined in Q3.

II. Troubleshooting Guide: this compound Precipitation

Problem Potential Cause Recommended Solution
Precipitate observed immediately after adding this compound. 1. Final concentration exceeds aqueous solubility. 2. Rapid solvent exchange from DMSO to aqueous media. 3. Media is too cold.1. Lower the final working concentration. 2. Perform a stepwise dilution: create an intermediate dilution in a small volume of media first. 3. Add the stock solution drop-wise while gently vortexing or swirling the media. 4. Ensure the culture medium is pre-warmed to 37°C.
Precipitate forms over time during incubation. 1. Compound is at or near its saturation point, and slight evaporation or temperature fluctuations cause it to fall out of solution. 2. Interaction with media components or serum proteins over time. 3. pH shift in the media during incubation.1. Reduce the final concentration of this compound. 2. If using serum-free media, consider adding serum if your experiment allows. 3. Ensure the incubator has stable CO2 levels to maintain the media's pH. 4. For long-term experiments, consider replacing the media with freshly prepared this compound solution every 24-48 hours.
Inconsistent results or loss of drug activity. 1. Precipitation is occurring but is not easily visible (micro-precipitation). 2. Degradation of the compound in the stock solution due to improper storage.1. Visually inspect the media under a microscope for any signs of crystalline structures. 2. Always prepare fresh dilutions from a properly stored, frozen aliquot of the stock solution for each experiment. 3. Re-evaluate the solubility and optimal preparation method for your specific media and concentration.

III. Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Materials:

    • This compound powder (Molecular Weight: 458.4 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • In a sterile environment, weigh out the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.58 mg.

    • Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration (e.g., 1 ml for 4.58 mg).

    • Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into small, single-use volumes in sterile polypropylene tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Recommended Procedure for Diluting this compound in Culture Media (Stepwise Dilution)

  • Objective: To prepare a final working solution of 100 nM this compound in 10 ml of culture medium, minimizing the risk of precipitation.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile conical tubes or microcentrifuge tubes

  • Procedure:

    • Prepare an Intermediate Dilution (100 µM):

      • In a sterile tube, add 998 µl of pre-warmed complete culture medium.

      • Add 2 µl of the 10 mM stock solution to the medium.

      • Mix immediately by gentle vortexing or by pipetting up and down. This creates a 1:500 dilution, resulting in a 20 µM intermediate solution with a DMSO concentration of 0.2%.

    • Prepare the Final Working Solution (100 nM):

      • In a sterile 15 ml conical tube, add 9.95 ml of pre-warmed complete culture medium.

      • Add 50 µl of the 20 µM intermediate solution to the 9.95 ml of media.

      • Mix gently by inverting the tube several times. This results in a final concentration of 100 nM this compound. The final DMSO concentration will be a negligible 0.001%.

    • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

IV. Data Summary

Table 1: Solubility of this compound in Different Solvents

Solvent Solubility Notes
DMSO SolubleRecommended solvent for preparing high-concentration stock solutions.
Water / PBS Insoluble to Very Slightly SolubleNot recommended for preparing stock solutions.
Ethanol Insoluble to Slightly SolubleMay not be suitable for achieving high stock concentrations.
Aqueous Culture Media Poorly SolubleSolubility is concentration-dependent and influenced by media components and temperature.

Table 2: Recommended Working Concentrations for Common Cell Lines

Note: The optimal working concentration is cell-type specific and should be determined experimentally. The values below are suggested starting ranges for dose-response experiments.

Cell Line Type Suggested Concentration Range for IC50 Determination
Leukemia Cell Lines (e.g., L1210, CCRF-CEM) 1 nM - 1 µM
HeLa Cells 10 nM - 5 µM
Other Cancer Cell Lines (e.g., HuTu80) 10 nM - 10 µM

V. Diagrams

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_synthesis Nucleotide Synthesis cluster_inhibition Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction Precursors Purine & Thymidylate Precursors THF->Precursors 1-Carbon Transfer NADPH NADPH DHFR Dihydrofolate Reductase (DHFR) NADPH->DHFR H+ NADP NADP+ DHFR->NADP DNA DNA Synthesis Precursors->DNA Fluoroaminopterin This compound Fluoroaminopterin->DHFR Inhibition

Caption: Dihydrofolate Reductase (DHFR) signaling pathway and its inhibition by this compound.

Troubleshooting_Workflow start Precipitation Observed q1 When does it occur? start->q1 immediate Immediately after dilution q1->immediate Immediately delayed Over time in incubator q1->delayed Delayed sol_immediate1 Lower final concentration immediate->sol_immediate1 sol_immediate2 Use stepwise dilution immediate->sol_immediate2 sol_immediate3 Pre-warm media to 37°C immediate->sol_immediate3 sol_immediate4 Add stock dropwise while mixing immediate->sol_immediate4 sol_delayed1 Lower final concentration delayed->sol_delayed1 sol_delayed2 Ensure stable incubator CO2/pH delayed->sol_delayed2 sol_delayed3 Consider media replacement for long-term experiments delayed->sol_delayed3 end Clear Solution sol_immediate1->end sol_immediate2->end sol_immediate3->end sol_immediate4->end sol_delayed1->end sol_delayed2->end sol_delayed3->end

Caption: Troubleshooting workflow for this compound precipitation in culture media.

Experimental_Workflow cluster_prep Preparation cluster_dilution Working Solution Dilution (Stepwise) cluster_application Application to Cells stock 1. Prepare 10 mM Stock in 100% DMSO aliquot 2. Aliquot and Store at -80°C stock->aliquot warm_media 3. Pre-warm Culture Media to 37°C aliquot->warm_media intermediate 4. Prepare Intermediate Dilution (e.g., 20 µM) in Media warm_media->intermediate final_dilution 5. Prepare Final Dilution (e.g., 100 nM) in Media intermediate->final_dilution check 6. Visually Inspect for Precipitate final_dilution->check add_to_cells 7. Add to Cell Culture check->add_to_cells

Caption: Recommended experimental workflow for preparing and using this compound.

References

Validation & Comparative

Navigating Antifolate Resistance: A Comparative Analysis of 3'-Fluoroaminopterin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among antifolate drugs is paramount in the quest for more effective cancer chemotherapeutics. This guide provides a comparative analysis of 3'-Fluoroaminopterin against other notable antifolates, supported by experimental data and detailed methodologies, to illuminate its potential in overcoming resistance mechanisms.

Introduction to Antifolate Resistance

Antifolates, a cornerstone of chemotherapy, exert their cytotoxic effects by inhibiting key enzymes in the folate metabolic pathway, primarily dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of purines and thymidylate, essential precursors for DNA replication and cell division. However, the efficacy of classical antifolates like methotrexate (MTX) is often thwarted by the development of drug resistance.

Mechanisms of resistance are multifaceted and include:

  • Target Enzyme Amplification: Increased expression of the DHFR gene, leading to higher levels of the target enzyme.

  • Impaired Drug Transport: Reduced influx or increased efflux of the antifolate, often mediated by transporters like the reduced folate carrier (RFC) and ATP-binding cassette (ABC) transporters.

  • Mutations in the Target Enzyme: Alterations in the DHFR enzyme that reduce its binding affinity for the inhibitor.

  • Defective Polyglutamylation: Impaired addition of glutamate residues to the antifolate molecule, which is crucial for its intracellular retention and activity.

This compound: A Profile

This compound is an analog of aminopterin, a potent DHFR inhibitor. The strategic placement of a fluorine atom at the 3' position of the p-aminobenzoyl group has been shown to enhance its binding affinity to DHFR. Studies have indicated that this compound can be two- to threefold more potent in binding to both bacterial and human DHFR compared to its parent compound, aminopterin. This enhanced affinity may translate to increased cytotoxicity against cancer cells.

Comparative Cytotoxicity: this compound vs. Other Antifolates

To provide a clear comparison of the cytotoxic potential of this compound and other antifolates, the following table summarizes hypothetical IC50 values (the concentration of a drug that inhibits a biological process by 50%) in both sensitive and resistant cancer cell lines. It is important to note that direct, comprehensive comparative studies across a wide range of antifolates and resistant cell lines are limited in publicly available literature. The data presented here is a synthesized representation based on existing knowledge of antifolate resistance patterns.

Antifolate Sensitive Cell Line (e.g., CCRF-CEM) IC50 (nM) MTX-Resistant (DHFR amplification) Cell Line IC50 (nM) MTX-Resistant (Impaired Transport) Cell Line IC50 (nM) Pemetrexed-Resistant (TS overexpression) Cell Line IC50 (nM)
This compound 55086
Methotrexate (MTX) 10100050012
Pemetrexed 2025222000
Raltitrexed 1518161500
Trimetrexate 880109

Note: These values are illustrative and intended for comparative purposes. Actual IC50 values can vary significantly based on the specific cell line, experimental conditions, and the nature of the resistance mechanism.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of cross-resistance. Below are methodologies for key experiments.

Cell Culture and Generation of Resistant Cell Lines
  • Cell Lines: A panel of human cancer cell lines (e.g., CCRF-CEM for leukemia, A549 for lung cancer, HCT-116 for colon cancer) should be used.

  • Culture Conditions: Cells are to be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Generation of Resistant Lines: Resistant sublines can be established by continuous, stepwise exposure to increasing concentrations of the selecting antifolate (e.g., methotrexate). The drug concentration is gradually increased over several months until the cells can proliferate in a concentration that is 50- to 100-fold higher than the initial IC50 of the parental cell line. Clonal selection is then performed to ensure a homogenous resistant population.

  • Characterization of Resistance: The mechanisms of resistance in the established cell lines should be characterized using techniques such as quantitative PCR (for DHFR gene amplification), Western blotting (for DHFR protein levels), and radiolabeled drug uptake assays (for transport defects).

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the antifolates to be tested. A vehicle control (DMSO or saline) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Mechanisms of Resistance

The development of resistance to antifolates involves complex alterations in cellular signaling pathways. Understanding these pathways is crucial for designing strategies to circumvent resistance.

Antifolate_Resistance_Pathways cluster_0 Cell Membrane cluster_1 Intracellular Metabolism cluster_2 Resistance Mechanisms RFC Reduced Folate Carrier (RFC) Antifolate Antifolate RFC->Antifolate ABC_Transporters ABC Transporters (e.g., MRPs, BCRP) Antifolate->ABC_Transporters Efflux FPGS Folylpolyglutamate Synthetase (FPGS) Antifolate->FPGS Antifolate_PG Antifolate Polyglutamates DHFR Dihydrofolate Reductase (DHFR) Antifolate_PG->DHFR Inhibition TS Thymidylate Synthase (TS) Antifolate_PG->TS Inhibition FPGS->Antifolate_PG Polyglutamylation DNA_Synthesis DNA Synthesis DHFR->DNA_Synthesis Required for TS->DNA_Synthesis Required for Antifolate_Ext->RFC Influx Reduced_Influx Reduced RFC Expression/ Mutation Reduced_Influx->RFC Increased_Efflux Increased ABC Transporter Expression Increased_Efflux->ABC_Transporters Decreased_PG Decreased FPGS Activity/ Mutation Decreased_PG->FPGS DHFR_Amplification DHFR Gene Amplification DHFR_Amplification->DHFR DHFR_Mutation DHFR Mutation DHFR_Mutation->DHFR TS_Overexpression TS Overexpression TS_Overexpression->TS

Caption: Mechanisms of antifolate resistance targeting cellular transport and metabolism.

The diagram above illustrates the primary pathways of antifolate action and the key mechanisms that lead to resistance. Classical antifolates like methotrexate rely on RFC for cellular uptake and FPGS for polyglutamylation, which enhances their intracellular retention and inhibitory activity against DHFR and TS. Resistance can emerge at any of these steps.

Experimental Workflow for Cross-Resistance Screening

A systematic workflow is essential for efficiently screening new antifolate compounds for their ability to overcome existing resistance mechanisms.

Experimental_Workflow cluster_0 Phase 1: Cell Line Panel cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Data Analysis & Interpretation A Select Parental Cancer Cell Lines B Establish Antifolate-Resistant Sublines (e.g., MTX-R, PEM-R) A->B C Characterize Resistance Mechanisms (qPCR, WB, Uptake) B->C D Perform Dose-Response Cytotoxicity Assays (MTT) C->D E Determine IC50 Values for This compound & Other Antifolates D->E F Calculate Resistance Factors (IC50 resistant / IC50 sensitive) E->F G Compare Cross-Resistance Profiles F->G H Identify Compounds with Favorable Activity in Resistant Lines G->H

Caption: Workflow for evaluating cross-resistance of novel antifolates.

This workflow outlines a structured approach, from the initial selection and characterization of resistant cell lines to the final analysis of cross-resistance patterns. By following such a protocol, researchers can systematically evaluate the potential of new compounds like this compound to address the clinical challenge of antifolate resistance.

Conclusion

The development of novel antifolates with improved pharmacological properties is a critical strategy to combat drug resistance in cancer therapy. This compound, with its enhanced binding to DHFR, represents a promising candidate. However, comprehensive cross-resistance studies are necessary to fully elucidate its activity profile against a spectrum of resistance mechanisms. The experimental frameworks and comparative data presented in this guide provide a foundation for such investigations, paving the way for the rational design and development of next-generation antifolate therapies.

A Comparative Analysis of 3'-Fluoroaminopterin and Pemetrexed: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, antifolates have long been a cornerstone of chemotherapy. This guide provides a detailed comparative analysis of two such agents: 3'-Fluoroaminopterin, a derivative of the classical antifolate aminopterin, and pemetrexed, a multi-targeted antifolate widely used in the treatment of non-small cell lung cancer (NSCLC) and mesothelioma. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, target enzymes, and cytotoxic profiles, supported by experimental data and detailed protocols.

Mechanism of Action and Target Enzymes

Both this compound and pemetrexed exert their cytotoxic effects by disrupting the folate-dependent metabolic pathways essential for cell replication. However, they differ in their primary targets and breadth of enzyme inhibition.

This compound is a potent inhibitor of dihydrofolate reductase (DHFR) . DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate. By inhibiting DHFR, this compound leads to a depletion of intracellular tetrahydrofolate, thereby disrupting DNA synthesis and leading to cell death. Studies have shown that this compound is a more potent inhibitor of DHFR than its parent compound, aminopterin, binding two- to threefold more tightly to the enzyme.[1][2]

Pemetrexed , in contrast, is a multi-targeted antifolate that inhibits several key enzymes in both purine and pyrimidine biosynthesis.[3] Its primary targets include:

  • Thymidylate Synthase (TS): The terminal enzyme in the de novo synthesis of thymidylate.

  • Dihydrofolate Reductase (DHFR): The same target as this compound.

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): An enzyme involved in the de novo purine synthesis pathway.

The ability of pemetrexed to inhibit multiple enzymes contributes to its broad antitumor activity and may help to overcome resistance mechanisms that can arise from the upregulation of a single target enzyme.

Quantitative Data: Enzyme Inhibition and Cytotoxicity

The following tables summarize the available quantitative data for this compound and pemetrexed, providing a basis for comparing their potency.

Table 1: Enzyme Inhibition Constants (Kᵢ)

CompoundEnzymeKᵢ (nmol/L)Source
Pemetrexed (monoglutamate) rhTS109 ± 9
rmGARFT9,300 ± 690
rhDHFR7.0 ± 1.9
Pemetrexed (pentaglutamate) rhTS1.3 ± 0.3
rmGARFT65 ± 16
rhDHFR7.2 ± 0.4
This compound DHFRReported as 2-3x tighter binding than aminopterin

Table 2: In Vitro Cytotoxicity (IC₅₀)

CompoundCell LineCancer TypeIC₅₀Source
This compound L1210Mouse LeukemiaTwice as toxic as aminopterin
HuTu80Human Stomach CancerTwice as toxic as aminopterin
Pemetrexed A549Non-Small Cell Lung Cancer1.82 ± 0.17 µmol/L (48h)
HCC827Non-Small Cell Lung Cancer1.54 ± 0.30 µmol/L (48h)
H1975Non-Small Cell Lung Cancer3.37 ± 0.14 µmol/L (48h)
A549Non-Small Cell Lung CancerIC₅₀ values reported in various studies
Calu-6Non-Small Cell Lung CancerIC₅₀ values reported in various studies
H292Non-Small Cell Lung CancerIC₅₀ values reported in various studies
H322Non-Small Cell Lung CancerIC₅₀ values reported in various studies
SNU-601Gastric Cancer17 nM (72h)
M14K, M38K, ZL34MesotheliomaIC₅₀ values reported in various studies

Note: IC₅₀ values for this compound in lung cancer cell lines for a direct comparison with pemetrexed are not available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and pemetrexed.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of a compound against DHFR.

Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of this decrease is proportional to DHFR activity.

Materials:

  • Purified recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test compounds (this compound or Pemetrexed) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHFR in assay buffer.

    • Prepare stock solutions of DHF and NADPH in assay buffer.

    • Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • DHFR enzyme solution

      • Test compound dilution (or vehicle control)

    • Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding the DHF and NADPH mixture to each well.

  • Measurement:

    • Immediately place the plate in the microplate reader and begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of DHFR activity.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, HCC827 for NSCLC)

  • Complete cell culture medium

  • Test compounds (this compound or Pemetrexed)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the folate metabolism pathway targeted by these antifolates and a general workflow for evaluating their efficacy.

Folate_Metabolism_Pathway cluster_Purine Purine Synthesis cluster_Pyrimidine Pyrimidine Synthesis cluster_FolateCycle Folate Cycle GAR GAR FGAR FGAR GAR->FGAR GARFT AICAR AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP dUMP dUMP dTMP dTMP dUMP->dTMP TS DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF CHOTHF 10-Formyl-THF THF->CHOTHF CH2THF->dTMP CH2THF->THF CHOTHF->FGAR CHOTHF->FAICAR CHOTHF->THF Pemetrexed Pemetrexed TS TS Pemetrexed->TS DHFR DHFR Pemetrexed->DHFR GARFT GARFT Pemetrexed->GARFT Fluoroaminopterin This compound Fluoroaminopterin->DHFR

Folate metabolism pathway and points of inhibition.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation (Conceptual) Enzyme_Assay Enzyme Inhibition Assay (DHFR, TS, GARFT) Data_Analysis_1 Determine Kᵢ and IC₅₀ values Enzyme_Assay->Data_Analysis_1 Cell_Culture Cancer Cell Line Culture (e.g., NSCLC lines) Cytotoxicity_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Cytotoxicity_Assay->Data_Analysis_1 Xenograft_Model Tumor Xenograft Model Data_Analysis_1->Xenograft_Model Lead Compound Selection Drug_Administration Administer Test Compounds Xenograft_Model->Drug_Administration Tumor_Measurement Monitor Tumor Growth Drug_Administration->Tumor_Measurement Toxicity_Assessment Assess Toxicity Drug_Administration->Toxicity_Assessment Data_Analysis_2 Evaluate Efficacy and Safety Tumor_Measurement->Data_Analysis_2 Toxicity_Assessment->Data_Analysis_2

References

Comparative Pharmacokinetics of Fluorinated Aminopterin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacokinetics of fluorinated aminopterin analogs. While direct comparative in vivo pharmacokinetic data for fluorinated aminopterin analogs is limited in publicly available literature, this document summarizes key in vitro findings and the pharmacokinetic profile of the parent compound, aminopterin, to offer a foundational understanding.

Aminopterin, a potent folic acid antagonist, and its analogs are crucial in the development of novel therapeutics. Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability and efficacy of drug candidates. This guide synthesizes the available data to facilitate further research and development in this area.

Comparative In Vitro Activity of Fluorinated Aminopterin Analogs

While comprehensive in vivo pharmacokinetic data remains elusive, in vitro studies provide valuable insights into the relative potency of fluorinated aminopterin analogs. A key study synthesized and evaluated 2'- and 3'-fluoroaminopterin, revealing differences in their biological activity.

Table 1: Comparative In Vitro Cytotoxicity of Aminopterin and its Fluorinated Analogs

CompoundL1210 Mouse Leukemia Cells (IC₅₀)HuTu80 Human Stomach Cancer Cells (IC₅₀)
AminopterinEquivalent to 2'-fluoroaminopterinEquivalent to 2'-fluoroaminopterin
2'-FluoroaminopterinEquivalent to AminopterinEquivalent to Aminopterin
This compoundTwice as toxic as AminopterinTwice as toxic as Aminopterin

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

This in vitro data suggests that the position of fluorine substitution on the aminopterin molecule can significantly impact its cytotoxic effects. The increased toxicity of this compound highlights it as a potentially more potent analog, warranting further in vivo pharmacokinetic and efficacy studies.[1]

Pharmacokinetics of Aminopterin

Understanding the pharmacokinetic profile of the parent compound, aminopterin, provides a crucial baseline for evaluating its fluorinated analogs. Human pharmacokinetic data for aminopterin reveals good oral bioavailability and a relatively short half-life.

Table 2: Pharmacokinetic Parameters of Aminopterin in Humans

ParameterValueRoute of Administration
AUC (Area Under the Curve) 1.20 ± 0.09 µmol·h/LIntravenous (IV)
1.05 ± 0.14 µmol·h/LOral
Half-life (t½) 3.64 ± 0.28 hoursNot specified
Oral Bioavailability 83.5% ± 8.3%Oral

Data from a Phase I clinical trial in patients with refractory malignancies.[2]

Experimental Protocols

General Protocol for In Vivo Pharmacokinetic Study in Rodents

1. Animal Model:

  • Species: Male/Female Sprague-Dawley rats or BALB/c mice.

  • Acclimatization: Animals are acclimatized for at least one week prior to the study.

2. Drug Administration:

  • Formulation: The aminopterin analog is formulated in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).

  • Routes of Administration:

    • Intravenous (IV) bolus via the tail vein.

    • Oral (PO) gavage.

  • Dose: A predetermined dose is administered based on in vitro potency and preliminary toxicity studies.

3. Blood Sampling:

  • A sparse sampling or serial sampling technique is employed.

  • Blood samples (approximately 100-200 µL) are collected from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Preparation:

  • Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate plasma.

  • Plasma samples are stored at -80°C until analysis.

5. Bioanalytical Method (LC-MS/MS):

  • Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent like acetonitrile. The supernatant is then collected and evaporated to dryness. The residue is reconstituted in a suitable mobile phase.

  • Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific parent and daughter ion transitions for the aminopterin analog and an internal standard are monitored.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and bioavailability) are calculated using non-compartmental analysis software.

Visualizing the Mechanism of Action and Experimental Workflow

Mechanism of Action: Dihydrofolate Reductase Inhibition

Aminopterin and its analogs exert their cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition leads to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, ultimately halting DNA replication and cell division.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis for DNA Replication THF->DNA_Synthesis Cofactor DHFR->THF Product Aminopterin Aminopterin Analog Aminopterin->DHFR Inhibition

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by aminopterin analogs.

Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of a novel aminopterin analog.

PK_Workflow cluster_prestudy Pre-study cluster_study In-life Phase cluster_analysis Bioanalysis cluster_data Data Analysis Formulation Drug Formulation Dosing Drug Administration (IV and PO) Formulation->Dosing Animal_Model Animal Model Selection (e.g., Rat, Mouse) Animal_Model->Dosing Sampling Blood Sampling (Serial or Terminal) Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep LCMS LC-MS/MS Analysis Plasma_Prep->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis Report Final Report PK_Analysis->Report

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3'-Fluoroaminopterin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the proper disposal of 3'-Fluoroaminopterin. As a fluorinated derivative of aminopterin, a potent antifolate and cytotoxic agent, this compound requires stringent handling and disposal protocols to ensure personnel safety and environmental protection. Adherence to these procedures is critical for minimizing exposure risks and complying with regulatory standards.

I. Understanding the Hazard Profile

This compound is a hazardous compound that is toxic if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure.[1] Due to its high toxicity, all waste materials contaminated with this compound must be treated as hazardous waste.

II. Quantitative Data Summary

PropertyValue (for Aminopterin)Reference
Molecular Formula C₁₉H₂₀N₈O₅[2][3]
Molecular Weight 440.4 g/mol [3]
Appearance Crystalline solid
Acute Toxicity (Oral) LDLo (Rat): 2.5 mg/kg
Storage Temperature -20°C
Solubility Slightly soluble in ethanol and water

Disclaimer: The values in this table, particularly the toxicity data, are for the parent compound aminopterin and should be used as a conservative estimate for the hazards of this compound. Always consult the specific Safety Data Sheet (SDS) for the product you are using.

III. Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound in any form (solid, solution, or waste).

  • Hand Protection: Wear two pairs of nitrile gloves.

  • Eye Protection: Use chemical safety goggles.

  • Skin and Body Protection: A full-length laboratory coat, preferably disposable, is required.

  • Respiratory Protection: For all work with the solid compound or if there is a risk of aerosol generation, use a NIOSH-approved respirator with a particulate filter. All handling of the solid compound should be performed in a certified chemical fume hood.

IV. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, disposable lab coats), weigh boats, and plasticware, in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, sealable lid.

    • Label the container with "Hazardous Waste," "Cytotoxic," and the full chemical name: "this compound."

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Label the container with "Hazardous Waste," "Cytotoxic," and the full chemical name and approximate concentration.

  • Sharps Waste:

    • Any sharps (needles, scalpels, etc.) contaminated with this compound must be placed directly into a designated, puncture-proof sharps container labeled for cytotoxic waste.

Step 2: Decontamination of Work Surfaces and Equipment

  • Thoroughly decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.

  • A solution of sodium hypochlorite (bleach) can be effective for the inactivation of related compounds like methotrexate and may be a suitable decontamination agent. However, the efficacy for this compound should be confirmed, and the decontamination procedure should be approved by your institution's EHS office.

  • All cleaning materials (wipes, absorbent pads) used for decontamination must be disposed of as solid hazardous waste.

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • The storage area should be clearly marked as a "Hazardous Waste Accumulation Area."

  • Ensure that incompatible waste types are segregated.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

  • Provide the waste disposal contractor with a complete and accurate description of the waste, including the chemical name and any other relevant hazard information.

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep it running.

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as described in Section III.

  • Containment and Cleanup:

    • For solid spills, carefully cover the powder with a damp paper towel to avoid generating dust. Gently scoop the material into the designated solid hazardous waste container.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into the solid hazardous waste container.

  • Decontamination: Decontaminate the spill area as described in Step 2 of the disposal protocol.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office immediately.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Containerization cluster_3 Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (gloves, wipes, plasticware) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsates) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, blades) waste_type->sharps_waste Sharps solid_container Labeled 'Cytotoxic' Solid Waste Container solid_waste->solid_container liquid_container Labeled 'Cytotoxic' Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled 'Cytotoxic' Sharps Container sharps_waste->sharps_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Professional Disposal (EHS/Contractor) storage->disposal

References

Personal protective equipment for handling 3'-Fluoroaminopterin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3'-Fluoroaminopterin. The following operational and disposal plans offer procedural, step-by-step guidance to ensure laboratory safety.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure to hazardous compounds like this compound. The following table summarizes the recommended PPE based on the handling of aminopterin and other hazardous drugs.[1][2][3][4]

PPE Category Specific Recommendations Purpose
Gloves Double gloving with chemotherapy-rated nitrile gloves is required.[5] Gloves must meet ASTM D6978 standards. Change gloves frequently and immediately if contaminated.Prevents skin contact and absorption.
Gown A disposable, back-fastening gown made of a material shown to be impermeable to hazardous drugs is required. For larger quantities, a low-permeability disposable coverall is recommended.Protects skin and personal clothing from contamination.
Eye/Face Protection Safety glasses with side shields or goggles are mandatory. A full-face shield should be used when there is a risk of splashes.Protects eyes and face from splashes and aerosols.
Respiratory Protection For handling powders or when aerosols may be generated, a NIOSH-approved respirator (e.g., N95) is required. Work should be conducted in a certified chemical fume hood or biological safety cabinet.Prevents inhalation of hazardous particles or aerosols.
Other Protective Wear Disposable shoe covers and a head covering are recommended to prevent the spread of contamination.Minimizes the tracking of contaminants outside of the laboratory.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical. The following table outlines emergency procedures.

Exposure Type Immediate Action Follow-up
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration using a barrier device.Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.Seek immediate medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.Seek immediate medical attention.
Minor Spill Alert personnel in the immediate area. Wear appropriate PPE to clean the spill. Cover the spill with absorbent material, then decontaminate the area.Place all cleanup materials in a sealed container for hazardous waste disposal.
Major Spill Evacuate the area immediately and alert others. Isolate the area to prevent entry. Contact the institution's emergency response team.Provide responders with information on the spilled material.

Operational Plan

A systematic approach to handling this compound is essential to minimize risk.

Phase Procedure
Receiving Unpack the compound in a designated area, preferably within a chemical fume hood. Wear appropriate PPE. Inspect the container for any damage or leaks.
Storage Store this compound in a tightly sealed, clearly labeled container. Keep it in a secure, well-ventilated, and locked area accessible only to authorized personnel. Follow the recommended storage temperature, which is often in a freezer for such compounds.
Preparation of Solutions All handling of the solid compound and preparation of solutions must be done within a certified chemical fume hood or biological safety cabinet to control airborne particles. Use a dedicated set of equipment (e.g., balances, spatulas, glassware) for this compound.
Handling and Use Always wear the full complement of recommended PPE. Avoid generating dust or aerosols. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.
Decontamination All surfaces and equipment that come into contact with this compound must be decontaminated. A common procedure involves washing with a detergent solution followed by thorough rinsing.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Unused/Expired Compound Dispose of as hazardous chemical waste in accordance with institutional and local regulations. The original container should be tightly sealed and labeled as hazardous waste.
Contaminated Solid Waste This includes gloves, gowns, shoe covers, absorbent pads, and any other disposable materials. Collect in a dedicated, clearly labeled, and sealed hazardous waste container. Never mix with regular or biohazardous waste.
Contaminated Liquid Waste Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not dispose of down the drain.
Empty Containers The first rinse of a container that held this compound must be collected as hazardous waste. For highly toxic chemicals, the first three rinses should be collected. After thorough rinsing, the container can be disposed of according to institutional guidelines.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store Securely Inspect->Store DonPPE Don Full PPE Store->DonPPE UnusedCompound Dispose of Unused Compound Store->UnusedCompound If expired/unneeded Weigh Weigh Compound in Hood DonPPE->Weigh PrepareSol Prepare Solution in Hood Weigh->PrepareSol Experiment Conduct Experiment PrepareSol->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate SolidWaste Dispose of Solid Waste Experiment->SolidWaste LiquidWaste Dispose of Liquid Waste Experiment->LiquidWaste DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for Safe Handling of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Fluoroaminopterin
Reactant of Route 2
3'-Fluoroaminopterin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.